Deschloronorketamine Hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C12H16ClNO |
|---|---|
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
2-amino-2-phenylcyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c13-12(9-5-4-8-11(12)14)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,13H2;1H |
InChI-Schlüssel |
LLPXNMXTXRXREO-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Deschloronorketamine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
Deschloronorketamine HCl is an analytical reference standard categorized as an arylcyclohexylamine.[1][2] It is a crystalline solid with the formal name 2-amino-2-phenyl-cyclohexanone, monohydrochloride.[1][2]
| Property | Value | Reference |
| Formal Name | 2-amino-2-phenyl-cyclohexanone, monohydrochloride | [1][2] |
| Molecular Formula | C₁₂H₁₅NO • HCl | [1][2] |
| Formula Weight | 225.7 g/mol | [1][2] |
| CAS Number | 7015-20-5 | [1][2] |
| Purity | ≥98% | [1][2] |
| Formulation | A crystalline solid | [1][2] |
| Solubility | DMF: 5 mg/mL, DMSO: 10 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 5 mg/mL | [1] |
Pharmacological Profile: A Comparative Analysis
As a derivative of ketamine, Deschloronorketamine HCl is presumed to act primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. However, specific binding affinity data (Ki) for Deschloronorketamine HCl is not currently available in peer-reviewed literature. To provide a relevant pharmacological context, the following table summarizes the reported binding affinities of ketamine and its primary metabolite, norketamine, for various receptors. It is important to note that these values are for comparative purposes only and may not be representative of the binding profile of Deschloronorketamine HCl.
| Receptor | Ligand | Binding Affinity (Ki) | Species | Reference |
| NMDA Receptor | (S)-Ketamine | 0.3 µM | Rat | [3] |
| (R)-Ketamine | 1.4 µM | Rat | [3] | |
| (S)-Norketamine | 1.7 µM | Rat | [3] | |
| (R)-Norketamine | 13 µM | Rat | [3] | |
| Ketamine | 0.119 ± 0.01 µM | Not Specified | [1] | |
| Norketamine | 0.97 ± 0.1 µM | Not Specified | [1] | |
| Dopamine D2 Receptor (High-Affinity State) | Ketamine | 55 nM | Human (cloned) | [4][5] |
| Sigma-1 Receptor | Ketamine | µM range | Not Specified | [4] |
| Sigma-2 Receptor | Ketamine | µM range | Not Specified | [4] |
| Opioid Receptors | Ketamine | Binds to µ and κ receptors | Not Specified | [6] |
Proposed Synthesis
A detailed experimental protocol for the synthesis of Deschloronorketamine HCl is not explicitly available. However, based on the established synthesis of norketamine and other 2-amino-2-phenylcyclohexanone (B3026242) derivatives, a plausible synthetic route can be proposed.[7][8][9] This proposed method involves the thermal rearrangement of an α-hydroxy imine intermediate, which is formed from the reaction of an α-bromoketone with an ammonia (B1221849) source.
Proposed Experimental Protocol
Step 1: Synthesis of 2-phenylcyclohexanone
This can be achieved through a Friedel-Crafts acylation of benzene (B151609) with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Step 2: α-Bromination of 2-phenylcyclohexanone
2-phenylcyclohexanone can be brominated at the α-position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride.
Step 3: Formation of the α-Hydroxy Imine Intermediate
The resulting α-bromoketone is then reacted with an ammonia source, such as liquid ammonia or a solution of ammonia in an organic solvent, to form the α-hydroxy imine intermediate.[10]
Step 4: Thermal Rearrangement to Deschloronorketamine
The α-hydroxy imine intermediate undergoes a thermal rearrangement to yield 2-amino-2-phenylcyclohexanone (Deschloronorketamine).[10] This is typically achieved by heating in a high-boiling point solvent.
Step 5: Formation of the Hydrochloride Salt
The free base of Deschloronorketamine is then dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate Deschloronorketamine HCl. The resulting solid can be purified by recrystallization.
Analytical Methodologies
The identification and quantification of Deschloronorketamine HCl in various matrices can be achieved using standard analytical techniques employed for arylcyclohexylamines.[11] These methods typically involve chromatographic separation followed by mass spectrometric detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of Deschloronorketamine HCl, often following a liquid-liquid or solid-phase extraction from the sample matrix.[10][12][13][14]
4.1.1. Proposed Experimental Protocol
-
Sample Preparation (Urine):
-
To 1 mL of urine, add an internal standard (e.g., ketamine-d4).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane (B92381) or a mixture of dichloromethane (B109758) and isobutanol).[13][15]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).[15]
-
-
GC-MS Parameters:
-
Injection Mode: Splitless
-
Inlet Temperature: 250-280 °C
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Carrier Gas: Helium
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Characteristic ions for Deschloronorketamine would be monitored.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of Deschloronorketamine HCl in biological matrices like plasma and urine.[16][17]
4.2.1. Proposed Experimental Protocol
-
Sample Preparation (Plasma):
-
To a small volume of plasma (e.g., 100 µL), add an internal standard.
-
Perform protein precipitation with a solvent like acetonitrile (B52724).
-
Centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant directly or after dilution.
-
-
LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solution (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Deschloronorketamine and the internal standard.
-
Metabolism
Deschloronorketamine is a metabolite of deschloroketamine (B12793670), formed through N-dealkylation.[1][2] This metabolic conversion is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[18][19][20] While the specific CYP isoforms responsible for the metabolism of deschloroketamine to deschloronorketamine have not been definitively identified, studies on the metabolism of ketamine to norketamine suggest the involvement of CYP3A4 and CYP2B6.[18][19]
In Vitro Metabolism Studies
The metabolism of Deschloronorketamine HCl can be investigated in vitro using human liver microsomes (HLMs) or S9 fractions, which contain a rich complement of drug-metabolizing enzymes.[19][21][22][23][24]
5.1.1. Proposed Experimental Protocol
-
Incubate Deschloronorketamine HCl with human liver microsomes in the presence of an NADPH-generating system.
-
The reaction is typically carried out at 37 °C for a specified time.
-
The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The mixture is centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify any metabolites formed.
Mechanism of Action: NMDA Receptor Signaling
As an analogue of ketamine, Deschloronorketamine HCl is expected to act as a non-competitive antagonist at the NMDA receptor. This receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and neurotransmission. The binding of Deschloronorketamine HCl to the NMDA receptor is thought to block the influx of calcium ions, thereby modulating downstream signaling pathways.
References
- 1. Antidepressant-like effects of ketamine, norketamine and dehydronorketamine in forced swim test: Role of activity at NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Norketamine, the main metabolite of ketamine, is a non-competitive NMDA receptor antagonist in the rat cortex and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of sigma (σ) receptors in the antidepressant-like effects of ketamine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.utoronto.ca [sites.utoronto.ca]
- 6. Ketamine Metabolite (2R,6R)-Hydroxynorketamine Interacts with μ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2-Amino-2-phenylcyclohexanone | 7015-20-5 [smolecule.com]
- 8. WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives - Google Patents [patents.google.com]
- 9. Amino ketone rearrangements. VI. Synthesis of 2-alkylamino-2-phenylcyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. Determination of ketamine and its major metabolite, norketamine, in urine and plasma samples using microextraction by packed sorbent and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.iau.ir [journals.iau.ir]
- 18. Contribution of CYP3A4, CYP2B6, and CYP2C9 isoforms to N-demethylation of ketamine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. preprints.org [preprints.org]
- 21. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 23. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 24. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Deschloronorketamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deschloronorketamine (DCK), a synthetic derivative of ketamine, is a dissociative anesthetic and psychoactive substance. Its pharmacological activity is primarily attributed to its interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the current understanding of Deschloronorketamine's mechanism of action, with a focus on its effects on the NMDA receptor. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and drug development efforts. While direct quantitative binding affinities for Deschloronorketamine are not widely published, its activity is reported to be comparable to its parent compound, ketamine.
Core Mechanism of Action: NMDA Receptor Antagonism
Deschloronorketamine is classified as a non-competitive antagonist of the NMDA receptor. This class of antagonists binds to a site within the ion channel of the receptor, distinct from the glutamate (B1630785) and glycine (B1666218) co-agonist binding sites. By physically occluding the channel pore, these antagonists prevent the influx of cations, primarily Ca2+ and Na+, thereby inhibiting ionotropic glutamate receptor signaling.
The primary molecular target of Deschloronorketamine is the phencyclidine (PCP) binding site located within the NMDA receptor ion channel. The binding of Deschloronorketamine to this site is state-dependent, meaning it preferentially binds when the channel is in an open state, which requires the simultaneous binding of glutamate and a co-agonist (glycine or D-serine). This uncompetitive mechanism of action contributes to the voltage-dependent nature of the block.
Signaling Pathway of NMDA Receptor Antagonism by Deschloronorketamine
The following diagram illustrates the signaling pathway of the NMDA receptor and the inhibitory action of Deschloronorketamine.
Quantitative Pharmacological Data
While direct, peer-reviewed quantitative data on the binding affinity (Ki) or functional inhibition (IC50) of Deschloronorketamine at the NMDA receptor is limited in publicly available literature, studies on its parent compound (ketamine) and its primary metabolites provide a valuable comparative framework. The antagonist activity of Deschloronorketamine at NMDA receptors is reported to be comparable to that of ketamine, with the S-enantiomer of Deschloroketamine (S-DCK) being more potent.
The following table summarizes the reported Ki values for ketamine and its relevant metabolites from a competitive binding assay using [3H]MK-801, a radiolabeled ligand for the PCP site within the NMDA receptor channel[1].
| Compound | Ki (µM) at NMDA Receptor ([3H]MK-801 binding) |
| Ketamine | 0.119 ± 0.01 |
| Norketamine | 0.97 ± 0.1 |
| Dehydronorketamine | 3.21 ± 0.3 |
| Deschloronorketamine | Data not explicitly reported in reviewed literature |
Note: The absence of a specific Ki value for Deschloronorketamine in this table reflects the current state of the available scientific literature. Researchers are encouraged to consult the latest publications for any new data.
Detailed Experimental Protocols
The following sections detail the methodologies for two key experimental approaches used to characterize the interaction of compounds like Deschloronorketamine with the NMDA receptor.
Radioligand Competitive Binding Assay
This in vitro assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of Deschloronorketamine for the PCP site of the NMDA receptor.
Materials:
-
Test Compound: Deschloronorketamine
-
Radioligand: [3H]dizocilpine ([3H]MK-801)
-
Receptor Source: Rat brain cortical membranes or cell lines expressing recombinant NMDA receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a known NMDA receptor channel blocker (e.g., 10 µM unlabeled MK-801 or PCP).
-
Scintillation Counter and Scintillation Fluid.
-
Glass Fiber Filters and Filtration Apparatus.
Workflow:
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in a single cell, providing functional data on the inhibitory effects of a compound.
Objective: To determine the functional inhibitory potency (IC50) of Deschloronorketamine on NMDA receptor-mediated currents.
Materials:
-
Cell Preparation: Cultured neurons or HEK293 cells expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Recording Pipettes: Borosilicate glass micropipettes.
-
Internal Solution: Mimicking the intracellular ionic environment.
-
External Solution: Containing NMDA receptor agonists (glutamate and glycine/D-serine) and the test compound (Deschloronorketamine).
-
Patch-Clamp Amplifier and Data Acquisition System.
Experimental Workflow:
Data Analysis: The peak inward current in the presence of Deschloronorketamine is normalized to the control current (agonists alone). A concentration-response curve is then generated by plotting the percent inhibition against the logarithm of the Deschloronorketamine concentration. The IC50 value is the concentration of Deschloronorketamine that produces 50% inhibition of the maximal NMDA receptor-mediated current.
Conclusion
Deschloronorketamine's primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a pharmacological profile it shares with its parent compound, ketamine. While quantitative data on its binding affinity and functional potency are not yet robustly available in the scientific literature, the provided experimental protocols offer a clear path for researchers to elucidate these critical parameters. A thorough understanding of Deschloronorketamine's interaction with the NMDA receptor and its subtypes is essential for predicting its physiological effects, understanding its potential for therapeutic applications, and assessing its toxicological profile. The comparative data on related ketamine metabolites underscores the importance of such quantitative studies for Deschloronorketamine. Future research should focus on generating precise binding and functional data to fully characterize the pharmacological profile of this compound.
References
In-Depth Technical Guide: Pharmacokinetic Profile of Deschloronorketamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetic profile of Deschloronorketamine (DCK), a structural analog of ketamine. While specific pharmacokinetic data for its primary metabolite, Deschloronorketamine, remains limited in publicly available literature, this document synthesizes the existing research on DCK's absorption, distribution, metabolism, and excretion (ADME) to inform drug development and research activities. The information presented herein is primarily derived from preclinical studies in rodent models. This guide includes a summary of quantitative pharmacokinetic parameters for DCK, detailed experimental methodologies from key studies, and visualizations of the metabolic pathways and experimental workflows.
Introduction
Deschloroketamine (B12793670) (2-(methylamino)-2-phenyl-cyclohexanone), a dissociative anesthetic, has emerged as a compound of interest within the scientific community due to its structural similarity to ketamine. Understanding its pharmacokinetic profile is crucial for evaluating its therapeutic potential and safety profile. This guide focuses on the available data concerning Deschloronorketamine Hydrochloride, a key metabolite in the biotransformation of DCK.
Pharmacokinetic Profile of Deschloroketamine (Parent Compound)
Absorption and Distribution
In vivo studies in Wistar rats have demonstrated that subcutaneously administered DCK rapidly crosses the blood-brain barrier.[1][2] Peak concentrations in the brain were observed as early as 30 minutes post-administration and remained elevated for at least two hours.[1][2] This rapid central nervous system penetration is a key characteristic shared with its parent compound, ketamine. Qualitatively, DCK is reported to have a slower pharmacokinetic profile compared to ketamine, which aligns with anecdotal reports of a longer duration of action.[1][2]
Metabolism
The metabolism of Deschloroketamine has been investigated in Wistar rats, revealing several key biotransformation pathways. The primary metabolic routes involve N-dealkylation, hydroxylation, and subsequent glucuronidation.[3][4]
The N-dealkylation of Deschloroketamine leads to the formation of its primary metabolite, Deschloronorketamine . Further metabolism of Deschloronorketamine and the parent compound includes hydroxylation of the cyclohexyl ring and subsequent conjugation with glucuronic acid to form phase II metabolites, which are then excreted.[3][4]
Quantitative Pharmacokinetic Data
Quantitative pharmacokinetic data for this compound is not extensively reported in the available literature. The following table summarizes the available data for the parent compound, Deschloroketamine (DCK), from a study in Wistar rats. This data provides a foundational understanding, though it is important to note that the parameters for Deschloronorketamine may differ.
| Parameter | Value | Species/Model | Route of Administration | Source |
| Tmax (Brain) | 30 minutes | Wistar Rat | Subcutaneous | [1][2] |
Further research is required to determine key pharmacokinetic parameters such as Cmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) specifically for this compound.
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the pharmacokinetics and metabolism of Deschloroketamine.
In Vivo Pharmacokinetic Study in Wistar Rats
Objective: To determine the time course of Deschloroketamine concentration in the brain following subcutaneous administration.
Experimental Workflow:
In vivo pharmacokinetic study workflow in Wistar rats.
Methodology:
-
Animals: Male Wistar rats were used for the study.
-
Drug Administration: Deschloroketamine Hydrochloride was administered subcutaneously.
-
Sample Collection: At predetermined time points (e.g., 30 minutes and 2 hours post-administration), animals were euthanized, and brain tissue was collected.[1][2]
-
Sample Preparation: Brain tissue was homogenized, and the analytes (DCK and its metabolites) were extracted.
-
Analytical Method: The concentrations of the analytes in the brain homogenates were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3]
In Vivo Metabolism Study in Wistar Rats
Objective: To identify the major metabolites of Deschloroketamine in urine.
Experimental Workflow:
Metabolism study workflow for Deschloroketamine in rats.
Methodology:
-
Animals: Male Wistar rats were housed in metabolic cages to allow for the separate collection of urine and feces.
-
Drug Administration: Deschloroketamine was administered to the rats.
-
Sample Collection: Urine was collected over a 24-hour period.[5]
-
Sample Preparation: Urine samples were subjected to enzymatic hydrolysis to cleave glucuronide conjugates. The metabolites were then extracted using either solid-phase extraction or liquid-liquid extraction.[5]
-
Analytical Methods: The extracted samples were analyzed by Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the phase I and phase II metabolites.[4][5]
Signaling and Metabolic Pathways
Proposed Metabolic Pathway of Deschloroketamine
The primary metabolic transformation of Deschloroketamine involves N-dealkylation to form Deschloronorketamine, followed by hydroxylation and glucuronidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic, pharmacodynamic, and behavioural studies of deschloroketamine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and identification of deschloroketamine metabolites in rats' urine and a quantification method for deschloroketamine and metabolites in rats' serum and brain tissue using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Solubility Characteristics of Deschloronorketamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility characteristics of Deschloronorketamine Hydrochloride (DCK HCl). The information is compiled to assist researchers and drug development professionals in understanding the physicochemical properties of this compound, which is critical for its handling, formulation, and analytical characterization.
Core Solubility Data
This compound, an arylcyclohexylamine and a metabolite of deschloroketamine, presents as a crystalline solid.[1] Its solubility is a key parameter for any experimental or developmental work. The available quantitative data on its solubility in various common laboratory solvents is summarized below.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Method | Source |
| Dimethylformamide (DMF) | 5 | Not Specified | Not Specified | [1] |
| Dimethyl Sulfoxide (DMSO) | 10 | Not Specified | Not Specified | [1] |
| Ethanol | 10 | Not Specified | Not Specified | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 5 | Not Specified | Not Specified | [1] |
Note: This data is primarily sourced from chemical supplier technical information and should be considered as a starting point. For rigorous scientific work, it is recommended to independently verify this data using standardized experimental protocols.
Influence of Physicochemical Properties on Solubility
The solubility of this compound is influenced by its chemical structure, which features a phenyl group, a cyclohexanone (B45756) ring, and a primary amine. As a hydrochloride salt, its aqueous solubility is expected to be pH-dependent. Generally, the amine group will be protonated at acidic pH, leading to higher solubility in aqueous media. As the pH increases towards and beyond the pKa of the amine, the compound will deprotonate to its less soluble free base form.
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following are detailed methodologies for two common and widely accepted methods for determining the solubility of pharmaceutical compounds.
Equilibrium Solubility Determination by Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[4][5]
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.
Detailed Protocol:
-
Preparation of Materials:
-
This compound (crystalline solid).
-
Selected solvents (e.g., purified water, buffered solutions of various pH, organic solvents).
-
Vials with screw caps.
-
A temperature-controlled orbital shaker or rotator.
-
Centrifuge.
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE).
-
A validated analytical method for quantification (e.g., HPLC-UV, LC-MS).
-
-
Experimental Procedure:
-
Add an excess amount of this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[4]
-
Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 72 hours.[4] The time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
-
After the equilibration period, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a syringe filter. Adsorption of the compound to the filter should be evaluated and minimized.
-
Dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
The experiment should be performed in triplicate for each solvent and condition.
-
-
Data Analysis:
-
Calculate the solubility as the average concentration from the triplicate measurements, taking into account the dilution factor.
-
Report the solubility in units of mg/mL or mol/L, specifying the solvent, temperature, and pH (if applicable).
-
pKa and Solubility Determination by Potentiometric Titration
Potentiometric titration can be a rapid and efficient method to determine the pKa and the pH-dependent solubility profile of an ionizable compound.[1][6][7]
Principle: A solution of the compound is titrated with a strong acid or base. The change in pH is monitored with a pH electrode. The pKa is determined from the inflection point of the titration curve. For solubility determination, the point at which the compound precipitates during the titration of a saturated solution is used to calculate the solubility at that specific pH.
Detailed Protocol:
-
Preparation of Materials:
-
This compound.
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M).
-
An automated titrator equipped with a calibrated pH electrode.
-
A temperature-controlled reaction vessel.
-
Purified water with a known ionic strength (e.g., adjusted with KCl).
-
-
Experimental Procedure for pKa Determination:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of purified water with a set ionic strength. The concentration should be low enough to ensure the compound remains fully dissolved throughout the titration.
-
Place the solution in the temperature-controlled vessel and allow it to equilibrate.
-
Titrate the solution with the standardized sodium hydroxide solution, adding small increments of the titrant and recording the pH after each addition.
-
Continue the titration until the pH has passed the equivalence point.
-
Perform the titration in triplicate.
-
-
Experimental Procedure for pH-Solubility Profile:
-
Prepare a saturated solution of this compound in water at a known temperature.
-
Titrate this saturated solution with standardized acid or base.
-
The formation of a precipitate during the titration indicates that the solubility limit has been exceeded at that particular pH. The point of precipitation can be detected by specialized software analyzing the titration curve.
-
-
Data Analysis:
-
For pKa determination, plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by using the first or second derivative of the titration curve to identify the inflection point.
-
For the pH-solubility profile, specialized software is typically used to analyze the titration data and calculate the solubility at different pH values based on the precipitation points.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound like this compound.
Caption: Experimental workflow for solubility and pKa determination.
This guide provides a foundational understanding of the solubility characteristics of this compound and the methodologies to accurately determine them. Due to the limited publicly available data for this specific compound, researchers are encouraged to perform their own detailed solubility studies following the outlined protocols to ensure the data's accuracy and reliability for their specific applications.
References
- 1. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. who.int [who.int]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. eurjchem.com [eurjchem.com]
A Technical Guide to Deschloronorketamine Hydrochloride Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive technical information on the analytical standard of Deschloronorketamine Hydrochloride. It is intended for professionals in research, scientific, and drug development fields who require a reliable reference material for their studies. This document covers the procurement, chemical properties, analytical methodologies, and biological context of this compound.
Sourcing and Specifications of Analytical Standard
This compound analytical standard is available from several reputable chemical suppliers. It is crucial to source this compound from a provider that offers a certificate of analysis (CoA) to ensure identity and purity.
Table 1: Supplier and Specification Overview for this compound
| Supplier | Product Name | CAS Number | Molecular Formula | Formula Weight | Purity | Formulation |
| Cayman Chemical | Deschloronorketamine (hydrochloride) | 7015-20-5 | C₁₂H₁₅NO • HCl | 225.7 | ≥98% | A crystalline solid |
| Clinivex | Deschloroketamine (B12793670) Hydrochloride | 4631-27-0 | C₁₃H₁₇NO • HCl | 203.28 | Not specified | Not specified |
| Simson Pharma | Deschloroketamine Hydrochloride | 4631-27-0 | Not specified | Not specified | Not specified | Not specified |
Note: There appears to be a discrepancy in the CAS number and molecular formula provided by different suppliers for what is ostensibly the same compound. Researchers should carefully verify the identity of the substance via the provided analytical data.
Analytical Characterization Protocols
Accurate and reliable analytical methods are paramount for the quantification and identification of this compound in various matrices. The following protocols are based on established methods for the analysis of arylcyclohexylamines.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like Deschloronorketamine.
Experimental Protocol:
-
Sample Preparation: For analysis of biological samples, a solid-phase extraction (SPE) may be necessary to clean up the sample.[2] For the analytical standard, dissolve a known concentration in a suitable solvent like methanol.
-
GC Conditions:
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Expected Results: The EI mass spectrum of Deschloroketamine (the free base of the hydrochloride salt) is expected to show a molecular ion peak (M+) at m/z 203 and characteristic fragment ions.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the analysis of Deschloronorketamine in complex matrices.
Experimental Protocol:
-
Sample Preparation: Plasma or urine samples can be prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected.[3] The analytical standard should be dissolved in the mobile phase.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Deschloronorketamine and an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of molecules. Both ¹H and ¹³C NMR spectra are essential for confirming the chemical structure of the this compound analytical standard.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the analytical standard in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be consistent with the proposed structure of 2-amino-2-phenyl-cyclohexanone hydrochloride.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following is a general synthetic scheme based on literature procedures for related compounds.[4][5]
Caption: A generalized synthetic pathway for this compound.
Biological Activity and Signaling Pathways
Deschloronorketamine belongs to the arylcyclohexylamine class of compounds, which are known for their dissociative anesthetic and hallucinogenic effects. The primary mechanism of action for this class of drugs is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[6][7][8]
By blocking the NMDA receptor, arylcyclohexylamines inhibit the influx of calcium ions, which in turn modulates downstream signaling pathways.[6] Some of these pathways are implicated in the rapid antidepressant effects observed with ketamine and its analogs.
Caption: Signaling cascade following NMDA receptor antagonism by Deschloronorketamine.
The antagonism of the NMDA receptor by Deschloronorketamine is thought to lead to the activation of the Akt/mTOR signaling pathway and the inhibition of glycogen (B147801) synthase kinase-3 beta (GSK-3β).[9] These downstream effects are believed to contribute to changes in synaptic plasticity, which may underlie the rapid antidepressant effects reported for some arylcyclohexylamines.[10]
Conclusion
The procurement and use of this compound analytical standard require careful consideration of supplier specifications and rigorous analytical verification. The protocols and information provided in this guide offer a comprehensive resource for researchers. Understanding the synthesis, analytical characterization, and biological activity of this compound is essential for its safe and effective use in a laboratory setting. Researchers should always adhere to appropriate safety protocols and legal regulations when handling this and other research chemicals.
References
- 1. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Fluorodeschloroketamine - Wikipedia [en.wikipedia.org]
- 6. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.psychonautwiki.org [m.psychonautwiki.org]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of reinforcing effectiveness and drug-seeking reinstatement of 2-fluorodeschloroketamine and ketamine in self-administered rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues) | CoLab [colab.ws]
An In-depth Technical Guide on the Neuroreceptor Binding Affinity of Deschloronorketamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloronorketamine (DCNK), a structural analog of ketamine, has emerged as a compound of interest within the scientific community. As with its parent compound, the pharmacological profile of DCNK is primarily characterized by its interaction with the N-methyl-D-aspartate (NMDA) receptor. Understanding the specific binding affinities and functional activities at this and other neuroreceptors is crucial for elucidating its potential therapeutic applications and toxicological profile. This technical guide provides a comprehensive overview of the current knowledge on the neuroreceptor binding affinity of Deschloronorketamine, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions. While direct binding data for DCNK at receptor systems other than the NMDA receptor is limited, the well-documented polypharmacology of ketamine suggests that DCNK may also interact with monoaminergic and opioid receptors. This guide will focus on the established NMDA receptor activity of DCNK and frame the potential for off-target interactions within the context of related arylcyclohexylamines.
Neuroreceptor Binding Affinity of Deschloronorketamine
The primary mechanism of action for Deschloronorketamine is as a non-competitive antagonist at the NMDA receptor.[1] The antagonist activity of DCNK at NMDA receptors has been shown to be comparable to that of ketamine, with the S-enantiomer (S-DCK) being more potent.[2][3]
Data Presentation: NMDA Receptor Inhibition
The following table summarizes the inhibitory concentrations (IC50) of Deschloronorketamine (DCK) and its enantiomers in comparison to ketamine at two major subtypes of the human NMDA receptor.
| Compound | hGluN1/hGluN2A IC50 (μM) | hGluN1/hGluN2B IC50 (μM) |
| (±)-Ketamine | 2.8 ± 0.4 | 1.1 ± 0.1 |
| (S)-Ketamine | 1.3 ± 0.2 | 0.6 ± 0.1 |
| (R)-Ketamine | 7.8 ± 1.1 | 2.9 ± 0.3 |
| (±)-DCK | 1.9 ± 0.2 | 0.8 ± 0.1 |
| (S)-DCK | 1.2 ± 0.1 | 0.5 ± 0.1 |
| (R)-DCK | 4.9 ± 0.6 | 1.8 ± 0.2 |
Data sourced from Štefková-Mazochová et al. (2021).
Experimental Protocols
The quantitative data presented above was primarily obtained through whole-cell patch-clamp recordings on human embryonic kidney (HEK293) cells expressing specific human NMDA receptor subtypes.
Whole-Cell Patch-Clamp Assay for NMDA Receptor Activity
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently transfected with plasmids encoding the human GluN1 and either GluN2A or GluN2B subunits of the NMDA receptor. A green fluorescent protein (GFP) marker is often co-transfected to identify successfully transfected cells.
2. Electrophysiological Recording:
-
Recordings are performed 24-48 hours post-transfection.
-
The whole-cell patch-clamp technique is employed to measure ion channel activity.
-
The extracellular solution contains physiological concentrations of ions, and the intracellular solution in the patch pipette contains a different ionic composition to maintain the cell's membrane potential.
-
The membrane potential is clamped at a negative holding potential (e.g., -60 mV) to allow for the measurement of inward currents.
3. Compound Application and Data Acquisition:
-
NMDA receptors are activated by the application of a solution containing glutamate (B1630785) (e.g., 1 mM) and glycine (B1666218) (e.g., 30 μM).[4]
-
Deschloronorketamine or other test compounds are co-applied with the agonists at varying concentrations.
-
The resulting currents are recorded, and the degree of inhibition by the test compound is measured as a percentage of the control agonist-induced current.
-
Concentration-response curves are generated, and IC50 values are calculated using appropriate pharmacological software.[4]
Visualizations
Experimental Workflow: Whole-Cell Patch-Clamp Assay
Caption: Workflow for determining NMDA receptor inhibition using whole-cell patch-clamp.
Signaling Pathway: NMDA Receptor Antagonism
Caption: Deschloronorketamine blocks the NMDA receptor ion channel, inhibiting Ca2+ influx.
Comparative Affinity at NMDA Receptor Subtypes
Caption: Potency of DCNK and ketamine enantiomers at NMDA receptor subtypes.
References
- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic, pharmacodynamic, and behavioural studies of deschloroketamine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In Vitro Metabolism of Deschloronorketamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Deschloronorketamine (DCNK) is the N-demethylated metabolite of deschloroketamine (B12793670) and an analog of the widely used anesthetic, ketamine. Understanding the metabolic fate of DCNK is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. In vitro metabolism studies, primarily utilizing human liver microsomes (HLMs), are indispensable tools for elucidating the biotransformation pathways of xenobiotics. This guide focuses on the current knowledge of the in vitro metabolism of DCNK, providing researchers with a foundational understanding of its metabolic profile.
Metabolic Pathways of Deschloronorketamine
The in vitro metabolism of deschloronorketamine, much like its parent compound and other ketamine analogs, proceeds through Phase I and Phase II biotransformation reactions. The primary metabolic routes identified in studies using pooled human liver microsomes (pHLMs) include N-dealkylation, hydroxylation, oxidation, and glucuronidation.[1][2][3]
Phase I Metabolism:
-
Hydroxylation: The introduction of hydroxyl (-OH) groups is a major metabolic pathway. Hydroxylation can occur on the cyclohexanone (B45756) ring or the phenyl ring.
-
Oxidation: Further oxidation of hydroxylated metabolites can lead to the formation of ketone derivatives.
-
N-Dealkylation: As deschloronorketamine is already an N-dealkylated metabolite of deschloroketamine, this pathway is not a primary route for DCNK itself but is a key step in the metabolism of its precursors.
Phase II Metabolism:
-
Glucuronidation: The conjugation of glucuronic acid to hydroxylated metabolites is a significant Phase II pathway, increasing the water solubility of the metabolites and facilitating their excretion.
Identified Metabolites of Deschloroketamine in Human Liver Microsomes
While comprehensive quantitative data on the formation of each metabolite is limited, several metabolites of deschloroketamine have been identified in in vitro studies using human liver microsomes. The following table summarizes these findings.
| Metabolite ID | Metabolic Reaction | Putative Structure/Modification |
| M1 | Hydroxylation | Hydroxydeschloronorketamine (cyclohexanone ring) |
| M2 | Hydroxylation | Hydroxydeschloronorketamine (phenyl ring) |
| M3 | Oxidation | Oxo-deschloronorketamine |
| M4 | Glucuronidation | Deschloronorketamine-N-glucuronide |
| M5 | Glucuronidation | Hydroxydeschloronorketamine-O-glucuronide |
Note: This table is a qualitative summary based on reported metabolic pathways for deschloroketamine and its analogs. The exact positions of hydroxylation and the full range of metabolites may require further investigation.
Experimental Protocols
The following protocols are representative methodologies for studying the in vitro metabolism of Deschloronorketamine Hydrochloride using pooled human liver microsomes (pHLMs) and subsequent analysis by liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS).
In Vitro Incubation with Pooled Human Liver Microsomes
This protocol outlines the general procedure for incubating a test compound with pHLMs to generate metabolites.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (pHLMs)
-
Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) (for Phase II studies)
-
Acetonitrile (B52724) (ice-cold)
-
Internal Standard (e.g., a structurally similar compound not expected to be present in the sample)
Procedure:
-
Preparation:
-
Thaw pHLMs on ice.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare the incubation mixture containing phosphate buffer and MgCl₂.
-
-
Pre-incubation:
-
Add the pHLMs and the this compound stock solution to the incubation mixture.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the substrate to equilibrate with the microsomes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system (and UDPGA for Phase II studies).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). Time-course experiments (e.g., 0, 5, 15, 30, 60 minutes) can be performed to monitor the rate of metabolism.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Preparation for Analysis:
-
Vortex the mixture to precipitate the microsomal proteins.
-
Centrifuge the sample to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-HRMS/MS Analysis for Metabolite Identification and Quantification
This protocol provides a general framework for the analysis of in vitro incubation samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Tandem Mass Spectrometer (HRMS/MS)
Chromatographic Conditions (Representative):
-
Column: A reverse-phase C18 column suitable for polar and nonpolar analytes.
-
Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mobile Phase B: Acetonitrile with a small amount of formic acid (e.g., 0.1%).
-
Gradient: A gradient elution starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the parent compound and its metabolites.
-
Flow Rate: A typical flow rate for analytical HPLC columns (e.g., 0.3-0.5 mL/min).
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL).
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for initial metabolite screening and product ion scan (tandem MS) for structural elucidation.
-
Data Analysis: Metabolite identification is performed by comparing the accurate mass measurements and fragmentation patterns with those of the parent compound and predicted metabolites. Quantification, if performed, would require authentic standards for the metabolites.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro metabolism study.
Caption: General workflow for in vitro metabolism of DCNK.
Metabolic Pathway of Deschloronorketamine
This diagram illustrates the primary metabolic transformations of deschloronorketamine.
Caption: Primary metabolic pathways of Deschloronorketamine.
Discussion and Future Directions
The in vitro metabolism of this compound involves several key enzymatic pathways, leading to the formation of hydroxylated, oxidized, and glucuronidated metabolites. While the identification of these metabolites provides a qualitative understanding of its biotransformation, the lack of specific enzyme kinetic data (Km, Vmax, and intrinsic clearance) is a notable gap in the current literature. One study indicated that the in vitro clearance of deschloroketamine was low, making the determination of these parameters challenging.[4][5]
Future research should focus on:
-
Quantitative Analysis: Developing sensitive analytical methods to quantify the formation of DCNK metabolites and determine key enzyme kinetic parameters.
-
CYP450 and UGT Isozyme Mapping: Identifying the specific cytochrome P450 and UDP-glucuronosyltransferase isozymes responsible for the metabolism of DCNK. While studies on ketamine suggest the involvement of CYP3A4, CYP2B6, and CYP2C9, specific studies on DCNK are needed.[6][7]
-
Comparative Metabolism: Conducting comparative in vitro metabolism studies across different species to assess inter-species differences in metabolic profiles.
This technical guide provides a solid foundation for researchers and drug development professionals working with this compound. By leveraging the outlined protocols and understanding the known metabolic pathways, the scientific community can continue to build a more complete picture of the pharmacology and toxicology of this compound.
References
- 1. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Contribution of CYP3A4, CYP2B6, and CYP2C9 isoforms to N-demethylation of ketamine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the effect of ketamine on cytochrome P450 isoforms activity in rats by cocktail method - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of Deschloronorketamine Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the metabolic pathways and identification of metabolites of deschloronorketamine hydrochloride, a derivative of the dissociative anesthetic ketamine. The information presented herein is intended to support research, forensic analysis, and drug development efforts related to this compound.
Introduction
Deschloronorketamine is a metabolite of deschloroketamine (B12793670), a ketamine analog that has emerged as a new psychoactive substance (NPS).[1] Understanding the biotransformation of deschloroketamine is crucial for toxicological screening, clinical monitoring, and the development of potential therapeutic applications. This document outlines the key metabolic transformations, summarizes the identified metabolites, and details the experimental methodologies used for their identification.
Metabolic Pathways of Deschloroketamine
The metabolism of deschloroketamine primarily occurs in the liver and involves a series of enzymatic reactions, broadly categorized into Phase I and Phase II metabolism. These transformations are designed to increase the water solubility of the compound, facilitating its excretion from the body. The primary metabolic pathways include N-dealkylation, hydroxylation, oxidation, and glucuronidation.[2][3][4][5]
Phase I Metabolism:
-
N-dealkylation: The initial and a major metabolic step for deschloroketamine is the removal of the methyl group from the amine, leading to the formation of its primary active metabolite, deschloronorketamine. This reaction is primarily catalyzed by Cytochrome P450 (CYP) enzymes. While the specific isoforms responsible for deschloroketamine metabolism are not definitively established, studies on ketamine implicate CYP3A4, CYP2B6, and CYP2C9 in its N-demethylation to norketamine, suggesting a similar enzymatic pathway for its deschloro-analog.[6]
-
Hydroxylation: Following N-dealkylation, both the parent compound and deschloronorketamine can undergo hydroxylation at various positions on the cyclohexanone (B45756) ring or the phenyl ring.[2][3][4][5] This process introduces a hydroxyl group, further increasing the polarity of the molecule.
-
Oxidation: Additional oxidative modifications can occur, leading to the formation of ketone or dihydroxy metabolites.[2][3][4]
Phase II Metabolism:
-
Glucuronidation: The hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of highly water-soluble glucuronide conjugates that are readily eliminated in the urine.[2][3][4][5]
-
N-acetylation: Acetylation of the nitrogen atom has also been identified as a metabolic pathway.[2][3][4]
The following diagram illustrates the primary metabolic pathways of deschloroketamine.
Identified Metabolites of Deschloroketamine Derivatives
Studies utilizing rat models and human liver microsomes have identified numerous metabolites of deschloroketamine and its analogs. A summary of these findings is presented in the table below.
| Metabolic Reaction | Metabolite Class | Description | Detection Model | References |
| Phase I | N-dealkylation | Removal of the N-alkyl group. | In vivo (rat urine), In vitro (pHLM) | [2](7--INVALID-LINK--,--INVALID-LINK-- |
| Hydroxylation | Addition of a hydroxyl group to the phenyl or cyclohexanone ring. | In vivo (rat urine), In vitro (pHLM) | [2](7--INVALID-LINK--,--INVALID-LINK-- | |
| Multiple Oxidations | Formation of ketone, dihydroxy, or carboxylic acid metabolites. | In vivo (rat urine) | [2](7--INVALID-LINK--,--INVALID-LINK-- | |
| Hydrogenation | Reduction of the cyclohexanone ring. | In vivo (human post-mortem) | [8](8) | |
| Phase II | Glucuronidation | Conjugation with glucuronic acid. | In vivo (rat urine) | [2](7--INVALID-LINK--,--INVALID-LINK-- |
| N-acetylation | Conjugation with an acetyl group. | In vivo (rat urine) | [2](7--INVALID-LINK--,--INVALID-LINK-- |
pHLM: pooled human liver microsomes
Experimental Protocols for Metabolite Identification
The identification of deschloronorketamine metabolites relies on a combination of in vivo and in vitro experimental models, followed by sophisticated analytical techniques.
In Vitro Metabolism using Pooled Human Liver Microsomes (pHLMs)
-
Objective: To simulate the Phase I metabolism of deschloroketamine in the human liver.
-
Materials:
-
Deschloroketamine hydrochloride
-
Pooled human liver microsomes (pHLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
-
Procedure:
-
A solution of deschloroketamine is incubated with pHLMs in the presence of the NADPH regenerating system.
-
The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C.
-
The reaction is stopped at various time points by the addition of a quenching solvent (e.g., ice-cold acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.
-
-
Analysis: The reconstituted samples are analyzed by Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) to identify the metabolites.[3][9]
In Vivo Metabolism using Rat Models
-
Objective: To identify both Phase I and Phase II metabolites in a living organism.
-
Procedure:
-
Deschloroketamine is administered to male Wistar rats (e.g., 2 mg/kg body weight).[2][3][4]
-
For Phase I metabolite analysis, urine samples may undergo enzymatic hydrolysis with β-glucuronidase/arylsulfatase to cleave conjugated metabolites.
-
Sample extraction is performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]
-
For Phase II metabolite analysis, urine samples are typically diluted and directly injected for analysis.
-
-
Analysis: The processed samples are analyzed using LC-HRMS/MS and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4]
The general experimental workflow for metabolite identification is depicted in the following diagram.
Conclusion
The identification of deschloronorketamine and other metabolites of deschloroketamine is essential for a comprehensive understanding of its pharmacology and toxicology. The primary metabolic pathways involve N-dealkylation, hydroxylation, and glucuronidation. Future research should focus on the quantitative analysis of these metabolites in biological matrices and the definitive identification of the specific CYP450 enzymes involved in their formation. This knowledge will be invaluable for forensic investigations, clinical toxicology, and the potential development of related compounds for therapeutic use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Contribution of CYP3A4, CYP2B6, and CYP2C9 isoforms to N-demethylation of ketamine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. Metabolite elucidation of 2-fluoro-deschloroketamine (2F-DCK) using molecular networking across three complementary in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of Deschloronorketamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Deschloronorketamine is a research chemical. This document is intended for informational and research purposes only and does not endorse its use outside of controlled, scientific settings.
Introduction
Deschloronorketamine (DCNK), also known as 2-oxo-PCE or O-PCE, is an arylcyclohexylamine derivative and a dissociative substance related to ketamine. As with any analytical reference standard or research compound, ensuring its chemical integrity is paramount for obtaining accurate and reproducible experimental results. The hydrochloride salt form is typically used to improve solubility and handling characteristics. This guide provides a comprehensive overview of the stability profile of Deschloronorketamine Hydrochloride (DCNK HCl), drawing upon data from its close analogue, ketamine hydrochloride, and established principles of pharmaceutical stability testing.
Chemical Profile and Inferred Stability
The stability of a compound is intrinsically linked to its chemical structure. DCNK HCl possesses functional groups—a ketone, a tertiary amine, and a phenyl ring—that are susceptible to specific degradation pathways. The hydrochloride salt form generally enhances stability compared to the freebase, particularly in the solid state.
Key factors influencing the stability of arylcyclohexylamines include temperature, pH, light, and the presence of oxidizing agents.[1][2] While specific peer-reviewed stability studies on DCNK HCl are not publicly available, extensive data on ketamine HCl indicate that it is a very stable molecule, particularly in acidic solutions (pH 3.5-5.5).[1][3] Ketamine solutions have been shown to be stable for months at room temperature, even with exposure to light.[4][5][6] However, for novel psychoactive substances where limited data exists, a more cautious approach involving storage at low temperatures (-20°C) is recommended to minimize any potential degradation.
Postulated Degradation Pathways
Based on the structure of DCNK and known degradation patterns of similar compounds, several degradation pathways can be postulated. Forced degradation studies are necessary to confirm these pathways.[7][8][9]
-
Hydrolysis: The amide linkage in the cyclohexanone (B45756) ring could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening. Studies on related compounds show hydrolysis of imine precursors is a key decomposition route.[10][11]
-
Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of N-oxides or other degradation products.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. Photodegradation is a known breakdown pathway for ketamine.[1]
-
N-Dealkylation: Similar to the primary metabolic pathway of ketamine, enzymatic or chemical N-dealkylation could occur, yielding deschloro-dinorketamine.
Caption: Postulated degradation pathways for Deschloronorketamine HCl under various stress conditions.
Recommended Storage Conditions
Proper storage is critical to maintain the purity and potency of the reference material. The following conditions are recommended based on general guidelines for chemical and pharmaceutical storage.[2][12]
Table 1: Recommended Storage Conditions for Deschloronorketamine HCl
| Parameter | Solid Form | Solution Form | Rationale |
| Temperature | Long-term: -20°CShort-term: 2-8°C | Long-term: -20°C or -80°CShort-term: 2-8°C | Minimizes thermal degradation and slows all chemical reactions. |
| Light | Store in amber or opaque vial | Store in amber or opaque vial | Prevents photolytic degradation.[1][2] |
| Atmosphere | Store under inert gas (Argon/Nitrogen) | Store under inert gas (Argon/Nitrogen) | Prevents oxidation. |
| Container | Tightly sealed glass or polypropylene (B1209903) vial | Tightly sealed glass vial | Prevents moisture ingress and contamination. |
| Solvent (for solutions) | Anhydrous, aprotic solvents (e.g., Acetonitrile, DMSO) for stock solutions. Aqueous solutions buffered to pH 3.5-5.5. | Store aliquots to avoid freeze-thaw cycles. | The stability of ketamine is optimal in a slightly acidic pH range.[1] Repeated freeze-thaw cycles can degrade compounds. |
Experimental Protocols for Stability Assessment
To definitively determine the stability of DCNK HCl, a formal study involving forced degradation and long-term stability testing is required. These studies are essential for developing stability-indicating analytical methods.[8][13]
Forced Degradation Study
This study subjects the compound to harsh conditions to rapidly identify degradation products and establish degradation pathways.[7][9]
Methodology:
-
Preparation: Prepare solutions of DCNK HCl (~1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Stress Conditions: Expose aliquots of the solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solution at 80°C for 72 hours. Test solid powder at 80°C.
-
Photolytic: Expose solution and solid to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).
-
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.
Caption: Experimental workflow for a forced degradation study of Deschloronorketamine HCl.
Long-Term Stability Study
This study evaluates the compound's stability under recommended storage conditions over an extended period.
Methodology:
-
Preparation: Package DCNK HCl solid powder in tightly sealed, amber glass vials under an inert atmosphere.
-
Storage: Store samples in calibrated stability chambers at the conditions specified in Table 1 (e.g., -20°C, 4°C, and 25°C/60% RH as an accelerated condition).
-
Time Points: Analyze samples at predetermined intervals (e.g., 0, 3, 6, 12, 24 months).
-
Analysis: Test for appearance, purity (by HPLC), and content of any degradation products.
Stability-Indicating Analytical Method
A validated stability-indicating method is crucial to separate and quantify the parent compound from any potential impurities or degradants. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the standard.[6][14][15]
Table 2: Example HPLC-UV Method Parameters
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution using Acetonitrile and a buffered aqueous phase (e.g., 0.1% Formic Acid or 10mM Ammonium Formate, pH 3.5) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 10 µL |
| Detection | UV Diode Array Detector (DAD) at 220 nm and 270 nm, or Mass Spectrometer (for peak identification) |
Conclusion
While direct stability data for this compound is limited, a robust stability profile can be inferred from its chemical structure and extensive data on its analogue, ketamine hydrochloride. DCNK HCl is expected to be stable in solid form when protected from light, humidity, and high temperatures. The recommended long-term storage condition is at -20°C in a tightly sealed, opaque container under an inert atmosphere. For researchers, conducting formal forced degradation and long-term stability studies using a validated, stability-indicating HPLC method is essential to definitively characterize its stability profile and ensure the integrity of experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Diluted Ketamine Packaged in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Long-term stability of ketamine hydrochloride 50mg/ml injection in 3ml syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. Structure identification and analysis of the suspected chemical precursor of 2-fluorodeschloroketamine and its decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. southalabama.edu [southalabama.edu]
- 13. ajrconline.org [ajrconline.org]
- 14. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Deschloronorketamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloronorketamine Hydrochloride is an arylcyclohexylamine that is primarily known as a metabolite of the dissociative anesthetic deschloroketamine (B12793670).[1][2] As an analogue of ketamine, its pharmacological activity is centered on the antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, synthesis of its precursor, analytical methodologies, and its role in relevant signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 7015-20-5 | [1] |
| Formal Name | 2-amino-2-phenyl-cyclohexanone, monohydrochloride | [1] |
| Molecular Formula | C₁₂H₁₅NO • HCl | [1] |
| Formula Weight | 225.7 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 5 mg/mL, DMSO: 10 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 5 mg/mL | [1] |
Synthesis and Metabolism
Deschloronorketamine is a primary metabolite of deschloroketamine, formed via N-demethylation. The synthesis of the parent compound, deschloroketamine, is a key prerequisite for obtaining deschloronorketamine.
Experimental Protocol: Synthesis of Deschloroketamine
The synthesis of deschloroketamine has been described in the scientific literature.[3] A representative multi-step synthesis is outlined below:
-
Step 1: Grignard Reaction: Benzonitrile is reacted with cyclopentyl magnesium bromide in diethyl ether. This reaction typically proceeds over 72 hours to yield cyclopentyl phenyl ketone.[3]
-
Step 2: Bromination: The resulting ketone undergoes bromination to produce an α-bromoketone intermediate.[3]
-
Step 3: Reaction with Methylamine (B109427): The bromoketone is then reacted with methylamine to form a hydroxy imine intermediate.[3]
-
Step 4: Thermal Rearrangement: The final step involves a thermal rearrangement of the hydroxy imine in a high-boiling solvent like decalin to yield deschloroketamine.[3]
Metabolic Pathway
Deschloroketamine is metabolized in vivo to deschloronorketamine. This process primarily involves N-demethylation, a common metabolic pathway for many xenobiotics.
Caption: Metabolic conversion of Deschloroketamine.
Pharmacology and Mechanism of Action
The primary pharmacological target of deschloroketamine and, by extension, deschloronorketamine, is the NMDA receptor.[4][5]
NMDA Receptor Antagonism
Deschloroketamine acts as an antagonist at the NMDA receptor, a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[6][7] The activation of the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) and the relief of a voltage-dependent magnesium (Mg²⁺) block.[8] By blocking this receptor, arylcyclohexylamines like deschloroketamine inhibit the influx of calcium ions (Ca²⁺), thereby disrupting normal glutamatergic neurotransmission and leading to their characteristic dissociative effects.[8]
Signaling Pathway
The influx of Ca²⁺ through the NMDA receptor channel triggers a cascade of intracellular signaling pathways.[6][8] Antagonism by deschloronorketamine would inhibit these downstream effects.
Caption: NMDA receptor signaling and antagonism.
Analytical Methodology
The characterization and quantification of deschloroketamine and its metabolites, including deschloronorketamine, in biological matrices are crucial for forensic and research purposes. Several advanced analytical techniques have been employed for this purpose.[9][10]
Experimental Protocol: Quantification by LC-MS/MS
A validated method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of deschloroketamine and its metabolites in serum and brain tissue has been developed.[10]
-
Sample Preparation: Biological samples (serum or homogenized brain tissue) are subjected to protein precipitation or solid-phase extraction to remove interfering substances and concentrate the analytes.
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, typically using a C18 column, to separate the parent drug from its metabolites. A gradient elution with solvents such as acetonitrile (B52724) and water (often with formic acid as a modifier) is commonly used.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[10]
-
Quantification: Calibration curves are constructed using standards of known concentrations to quantify the analytes in the unknown samples.
Caption: Analytical workflow for quantification.
Pharmacokinetic Data
Studies in Wistar rats have provided initial pharmacokinetic data for the parent compound, deschloroketamine. These findings are essential for understanding the distribution and metabolic fate of the drug, which leads to the formation of deschloronorketamine.
| Parameter | Matrix | Value Range | Reference |
| Deschloroketamine | Rat Serum | 0.5 - 860 ng/mL | [10][11] |
| Deschloroketamine | Rat Brain Tissue | 0.5 - 4700 ng/g | [10][11] |
| Nordeschloroketamine | Rat Serum | 0.5 - 860 ng/mL | [10][11] |
| Nordeschloroketamine | Rat Brain Tissue | 0.5 - 4700 ng/g | [10][11] |
| Time to Max Brain Level (Parent) | Rat Brain Tissue | 30 minutes | [4][5] |
Note: Nordeschloroketamine is another name for deschloronorketamine.
Conclusion
This compound is a key metabolite of the synthetic dissociative deschloroketamine. Its pharmacological activity is presumed to be similar to its parent compound, primarily through the antagonism of the NMDA receptor. The data presented in this guide, including its physicochemical properties, the synthesis of its precursor, its mechanism of action, and analytical methods for its detection, provide a foundational resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully elucidate the specific pharmacokinetic and pharmacodynamic profile of deschloronorketamine itself.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic, pharmacodynamic, and behavioural studies of deschloroketamine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and identification of deschloroketamine metabolites in rats' urine and a quantification method for deschloroketamine and metabolites in rats' serum and brain tissue using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: Physicochemical and Mechanistic Characterization of Deschloronorketamine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloronorketamine hydrochloride (DCNK HCl) is an arylcyclohexylamine and a metabolite of deschloroketamine (B12793670).[1][2] As a member of this chemical class, it is of significant interest to researchers in the fields of pharmacology, toxicology, and neuroscience for its potential interaction with the N-methyl-D-aspartate (NMDA) receptor and its implications in dissociative anesthesia and related neurological pathways.[1][3] This technical guide provides a comprehensive overview of the molecular weight of Deschloronorketamine HCl, a detailed experimental protocol for its determination, and a visualization of its mechanistic context.
Physicochemical Data
The accurate determination of molecular weight is a critical first step in the characterization of any novel compound. The molecular properties of Deschloronorketamine HCl are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO • HCl | [1] |
| Molecular Weight | 225.7 g/mol | [1] |
| Alternative Molecular Weight | 225.71 g/mol | [2][3][4] |
| Formal Name | 2-amino-2-phenyl-cyclohexanone, monohydrochloride | [1] |
| CAS Number | 7015-20-5 | [1] |
Experimental Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)
The following protocol outlines a standard procedure for the determination of the molecular weight of a small organic molecule such as Deschloronorketamine HCl using Electrospray Ionization Mass Spectrometry (ESI-MS).
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of Deschloronorketamine HCl.
-
Dissolve the sample in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a stock solution of 1 mg/mL.[4][5]
-
From the stock solution, prepare a dilute working solution with a concentration in the range of 1-10 µg/mL by diluting with the same solvent.[4] The final concentration should be optimized to avoid signal saturation.
-
Ensure the final sample solution is free of any particulate matter. If necessary, filter the solution through a 0.2 µm syringe filter.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically suitable for amine-containing compounds like Deschloronorketamine HCl.
-
Capillary Voltage: Typically in the range of 3-5 kV.
-
Nebulizing Gas: Nitrogen, with flow rate and temperature optimized for stable spray.
-
Drying Gas: Nitrogen, with flow rate and temperature optimized for efficient desolvation.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 100-500).
3. Data Acquisition and Analysis:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum. The protonated molecule [M+H]⁺ is expected to be the most abundant ion. For Deschloronorketamine (free base, C₁₂H₁₅NO), the expected m/z of the protonated molecule would be approximately 190.12. The hydrochloride salt will dissociate in solution, and the analysis will primarily observe the protonated organic molecule.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
The molecular weight is determined from the m/z value of the most abundant isotopic peak of the protonated molecule.
Visualizations
Experimental Workflow for Molecular Weight Determination
The following diagram illustrates the key steps in the experimental workflow for determining the molecular weight of Deschloronorketamine HCl using ESI-MS.
Caption: A flowchart of the ESI-MS experimental process.
Signaling Pathway of Arylcyclohexylamines
Deschloronorketamine, as an arylcyclohexylamine, is expected to act as a non-competitive antagonist at the NMDA receptor. This interaction is a key aspect of its pharmacological activity.
Caption: Arylcyclohexylamine antagonism of the NMDA receptor.
References
- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic, pharmacodynamic, and behavioural studies of deschloroketamine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Spectroscopic and Mechanistic Insights into Deschloronorketamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloronorketamine (DCNK) is an arylcyclohexylamine that is a metabolite of deschloroketamine (B12793670).[1] As a structural analog of ketamine, it is of significant interest to the scientific community for its potential pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the available spectroscopic data for Deschloronorketamine Hydrochloride and its closely related analog, deschloroketamine. It also outlines detailed experimental protocols for the analytical techniques used in their characterization and proposes a putative signaling pathway based on the well-established mechanism of action of related compounds.
Spectroscopic Data
Due to the limited availability of published spectroscopic data specifically for this compound, this section presents data for the closely related and structurally similar compound, Deschloroketamine. It is important to note that while the core structure is the same, the absence of the N-methyl group in Deschloronorketamine will result in subtle differences in the spectra.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification and structural elucidation of novel psychoactive substances. The fragmentation patterns observed in Gas Chromatography-Mass Spectrometry (GC-MS) provide a molecular fingerprint.
Table 1: GC-MS Fragmentation Data for Deschloroketamine [2][3][4]
| Mass-to-Charge Ratio (m/z) | Putative Fragment Interpretation |
| 203 | Molecular Ion [M]+ |
| 175 | [M - CO]+ |
| 174 | [M - C2H5N]+ |
| 160 | [M - C3H7N]+ |
| 147 | [C10H11O]+ |
| 146 | [C10H10O]+ |
| 132 | [C9H10N]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Deschloroketamine (Note: Actual values may vary depending on solvent and experimental conditions)[2][3][5]
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Putative Assignment |
| 7.20 - 7.50 | Aromatic protons |
| 3.00 - 3.20 | -CH- (Cyclohexanone) |
| 2.40 - 2.60 | -CH2- (Cyclohexanone) |
| 2.20 | -NCH3 |
| 1.60 - 2.00 | -CH2- (Cyclohexanone) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific IR and UV-Vis spectroscopic data for this compound are not publicly available at this time. For arylcyclohexylamines, IR spectroscopy would be expected to show characteristic peaks for the carbonyl (C=O) stretch of the cyclohexanone (B45756) ring (around 1715 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. UV-Vis spectroscopy would likely show absorption bands corresponding to the phenyl chromophore.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of arylcyclohexylamines like this compound, based on methods reported for related compounds.[2][6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A solution of the analyte is prepared in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
GC-MS Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Proposed Signaling Pathway
Arylcyclohexylamines, including ketamine and its analogs, are known to exert their primary effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[8][9][10] Based on the well-documented signaling cascade of ketamine, a putative signaling pathway for Deschloronorketamine is proposed below.
Deschloronorketamine, as a non-competitive antagonist, is hypothesized to bind to the PCP site within the ion channel of the NMDA receptor.[8] This blockade prevents the influx of calcium ions (Ca²⁺) in response to glutamate (B1630785) binding, thereby inhibiting downstream signaling cascades that are typically activated by NMDA receptor stimulation. One of the key downstream pathways affected is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The inhibition of NMDA receptors by arylcyclohexylamines has been shown to lead to a disinhibition of pyramidal neurons, resulting in a surge of glutamate release. This glutamate surge preferentially activates AMPA receptors, leading to the activation of the mTOR pathway, which is implicated in synaptogenesis and has been linked to the antidepressant effects of ketamine.[11]
Proposed Signaling Pathway of Deschloronorketamine
Conclusion
This technical guide provides a summary of the currently available spectroscopic information for this compound, primarily through data from its close analog, Deschloroketamine. The provided experimental protocols offer a foundational methodology for the analytical characterization of this compound. The proposed signaling pathway, centered on NMDA receptor antagonism and subsequent mTOR pathway activation, offers a plausible mechanism of action based on the known pharmacology of the arylcyclohexylamine class of compounds. Further research is warranted to obtain specific spectroscopic data for this compound and to experimentally validate its precise molecular signaling pathways.
References
- 1. Qualitative and quantitative in silico toxicity profiling of “angel dust”: phencyclidine (PCP) analogues as new psychoactive substances (3-HO-PCP, 3-MeO-PCP, 4-MeO-PCP, 3-HO-PCE, 3-MeO-PCE, 4-MeO-PCE) | springermedizin.de [springermedizin.de]
- 2. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the designer drug deschloroketamine (2‐methylamino‐2‐phenylcyclohexanone) by gas chromatography/mas… [ouci.dntb.gov.ua]
- 5. Deschloroketamine | C13H17NO | CID 437168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 10. psychonautwiki.org [psychonautwiki.org]
- 11. Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues) | CoLab [colab.ws]
Methodological & Application
Application Note: Quantification of Deschloronorketamine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Deschloronorketamine is a primary metabolite of the designer drug deschloroketamine (B12793670), an analog of ketamine.[1] The increasing prevalence of such psychoactive substances necessitates robust and sensitive analytical methods for their detection and quantification in biological matrices for both clinical and forensic toxicology.[2] This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of deschloronorketamine in human plasma. The method employs a simple protein precipitation step, ensuring rapid sample turnaround suitable for high-throughput analysis.[3][4]
Experimental Protocol
1. Materials and Reagents
-
Analytes: Deschloronorketamine analytical reference standard.[1]
-
Internal Standard (IS): Deschloronorketamine-d4 is recommended. If unavailable, Norketamine-d4 can be used as a suitable alternative.[5][6]
-
Solvents: HPLC-grade or LC-MS grade acetonitrile (B52724) and methanol.[5]
-
Reagents: Formic acid, ammonium (B1175870) formate, and reagent-grade water.
-
Matrix: Blank human plasma from certified vendors.
2. Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
The mass spectrometer should be equipped with a positive electrospray ionization (ESI) source.[7]
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of deschloronorketamine and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the deschloronorketamine stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards (CAL) and quality control (QC) samples.[3]
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
4. Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.[3]
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).[3]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.[5]
-
Transfer the supernatant to an HPLC vial for analysis.
5. LC-MS/MS Method
-
Liquid Chromatography Parameters:
-
Column: C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Flow Rate: 0.6 mL/min.[9]
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.[5]
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[7]
-
Source Temperature: 500°C.[7]
-
Desolvation Gas Flow: 650 L/h.[7]
-
MRM Transitions: Two transitions should be monitored for each analyte for quantification and qualification purposes.[10] The precursor ion for deschloronorketamine is the protonated molecule [M+H]+ at m/z 204.2.[2]
-
Data Presentation
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Deschloronorketamine (Quantifier) | 204.2 | 175.1 | 100 | 25 |
| Deschloronorketamine (Qualifier) | 204.2 | 147.1 | 100 | 35 |
| Deschloronorketamine-d4 (IS) | 208.2 | 179.1 | 100 | 25 |
Note: Collision energies should be optimized empirically for the specific instrument used.[11]
Table 2: Method Validation Summary
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 800 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Accuracy | 86% - 112%[12] |
| Inter-day Accuracy | 90% - 108% |
| Intra-day Precision (%RSD) | < 9% |
| Inter-day Precision (%RSD) | < 11% |
| Extraction Recovery | 85% - 99% |
| Matrix Effect | Minimal (<15%) |
This table summarizes the essential characteristics of a validated LC-MS/MS method.[13]
Visualizations
Caption: Experimental workflow from sample preparation to final data reporting.
Caption: Logical relationship of core bioanalytical method validation parameters.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. forensicrti.org [forensicrti.org]
- 11. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resolian.com [resolian.com]
Application Note: Analysis of Deschloronorketamine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantitative analysis of deschloronorketamine, a primary metabolite of the novel psychoactive substance deschloroketamine (B12793670), in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). The outlined procedures are based on established methodologies for related compounds.
Introduction
Deschloronorketamine is the N-dealkylated metabolite of deschloroketamine, a ketamine analog that has emerged as a substance of abuse. Accurate and reliable detection of its metabolites in urine is essential for clinical and forensic toxicology. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and specific method for the identification and quantification of deschloronorketamine. This protocol details the necessary steps from sample preparation to final analysis.
Experimental Protocols
Sample Preparation: Hydrolysis and Liquid-Liquid Extraction (LLE)
To ensure the detection of both free and conjugated forms of deschloronorketamine, a hydrolysis step is incorporated, followed by liquid-liquid extraction to isolate the analyte from the urine matrix.[1]
Materials:
-
Urine specimen
-
Internal Standard (IS) solution (e.g., Diazepam-d5, 0.1 mg/mL in Methanol)
-
Hydrochloric Acid (HCl), 37%
-
Ammonium (B1175870) Sulfate (B86663) solution, 30%
-
Sodium Hydroxide (NaOH) solution, 10 M
-
Extraction Solvent (e.g., Dichloromethane:Isobutanol, 9:1 v/v)
-
Centrifuge tubes, vortex mixer, centrifuge, and nitrogen evaporator.
Procedure:
-
In a centrifuge tube, combine 2.5 mL of the urine sample with 0.1 mL of the internal standard solution.
-
Add 1 mL of 37% HCl to initiate hydrolysis.
-
Heat the mixture under reflux for 15 minutes.
-
After cooling, add 2 mL of 30% ammonium sulfate solution.
-
Adjust the pH to between 8 and 9 using 1 mL of 10 M NaOH.
-
Add a second 2.5 mL aliquot of the untreated urine sample to the mixture.[1]
-
Perform liquid-liquid extraction by adding 5 mL of the extraction solvent and vortexing for 2-5 minutes.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
Derivatization: Acetylation
Derivatization is a critical step to improve the chromatographic properties and mass spectrometric response of deschloronorketamine, which contains a secondary amine group. Acetylation is a common and effective derivatization technique for such metabolites.[1]
Materials:
-
Dried sample extract from section 2.1
-
Acetic Anhydride (B1165640)
-
Pyridine (or other suitable catalyst)
-
Heating block or water bath.
Procedure:
-
To the dried extract, add 50 µL of acetic anhydride and 50 µL of pyridine.
-
Securely cap the vial and heat at 70°C for 30 minutes.
-
After cooling, evaporate the derivatization reagents under a stream of nitrogen.
-
Reconstitute the final residue in 100 µL of a suitable solvent, such as ethyl acetate, for GC-MS injection.
GC-MS Instrumental Analysis
The following instrumental parameters are provided as a guideline and should be optimized for the specific GC-MS system in use.
GC Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection: 1-2 µL in splitless mode.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 130°C, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Full scan (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for quantification.
-
Ions for SIM: The molecular ion for deschloroketamine is m/z 203, with major fragments at m/z 175, 174, 160, 147, 146, and 132.[2][3] The ions for the acetylated deschloronorketamine derivative would need to be determined from the full scan mass spectrum of a reference standard.
Data Presentation
Quantitative Data Summary
While specific quantitative validation data for deschloronorketamine is not available in the initial search, the following table presents typical performance data for the analysis of the related compounds ketamine and norketamine, which can be used as a benchmark for method validation.
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Precision (RSD%) | Accuracy (%) | Reference |
| Ketamine | 30 - 1000 | 15 | < 8.1% | 90 - 104% | [4] |
| Norketamine | 30 - 1000 | 10 | < 8.1% | 90 - 104% | [4] |
| Dehydronorketamine | 30 - 1000 | 20 | < 8.1% | 90 - 104% | [4] |
Mandatory Visualizations
Caption: Overview of the experimental workflow.
Caption: Key stages of the analytical methodology.
References
- 1. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance. | Semantic Scholar [semanticscholar.org]
- 4. GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structure Elucidation of Deschloronorketamine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloronorketamine (DCNK), with the formal name 2-amino-2-phenyl-cyclohexanone, is a research chemical and a metabolite of deschloroketamine.[1] As an arylcyclohexylamine, its structural confirmation is crucial for forensic analysis, metabolic studies, and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such novel psychoactive substances. This document provides detailed application notes and protocols for the use of NMR spectroscopy in the structural characterization of deschloronorketamine.
Disclaimer: The following NMR data is predicted and should be used for reference purposes. Experimental verification is recommended for definitive structural assignment.
Predicted NMR Data for Deschloronorketamine
The chemical structure of Deschloronorketamine hydrochloride is presented below:
Chemical Structure:
A 2D representation of Deschloronorketamine.
The quantitative NMR data, including predicted ¹H and ¹³C chemical shifts, are summarized in the tables below. These predictions are based on computational algorithms and provide expected values for the structure.
Table 1: Predicted ¹H NMR Chemical Shifts for Deschloronorketamine
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-aromatic | 7.20 - 7.60 | Multiplet | 5H |
| H-aliphatic (cyclohexyl) | 1.60 - 3.20 | Multiplets | 8H |
| H-amino | 8.50 - 9.50 | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for Deschloronorketamine
| Atom Number | Predicted Chemical Shift (ppm) |
| C=O | 208 - 212 |
| C-aromatic (quaternary) | 135 - 140 |
| C-aromatic (CH) | 125 - 130 |
| C-quaternary (cyclohexyl) | 60 - 65 |
| C-aliphatic (cyclohexyl) | 20 - 40 |
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These protocols are designed for the structural elucidation of deschloronorketamine.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are common choices. For this protocol, we will use CDCl₃.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm. If not already present in the deuterated solvent, a small amount can be added.
NMR Data Acquisition
The following experiments are crucial for the complete structure elucidation of deschloronorketamine. Experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.
-
¹H NMR (Proton):
-
Purpose: To identify the number of different types of protons and their chemical environments.
-
Typical Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
-
¹³C NMR (Carbon):
-
Purpose: To identify the number of different types of carbon atoms.
-
Typical Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more (due to low natural abundance)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton couplings within the molecule, revealing neighboring protons.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Number of Increments: 256-512
-
Number of Scans per Increment: 2-4
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Increments: 256
-
Number of Scans per Increment: 2-8
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range (2-3 bond) correlations between protons and carbons, which is key for connecting different parts of the molecule.
-
Typical Parameters:
-
Pulse Program: hmbcgpndqf
-
Number of Increments: 256-512
-
Number of Scans per Increment: 4-16
-
-
Data Analysis and Structure Elucidation Workflow
The process of elucidating the structure of deschloronorketamine from the acquired NMR data follows a logical progression.
References
Application Notes and Protocols for Deschloroketamine Hydrochloride in In Vivo Animal Studies
Introduction and Background
Deschloroketamine (B12793670) (DCK) is a dissociative anesthetic and a structural analogue of ketamine. Its primary mechanism of action is as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] Due to its relationship with ketamine, DCK is a compound of interest for research into depression, pain, and neuroprotection. In vivo animal studies are crucial for elucidating its pharmacokinetic profile, behavioral effects, and therapeutic potential.
Pharmacological Profile
-
Mechanism of Action: Like ketamine, DCK blocks the NMDA receptor, which is involved in synaptic plasticity and neurotransmission. This antagonism is believed to underlie its anesthetic, analgesic, and potential antidepressant effects. The S-enantiomer of DCK (S-DCK) has been shown to be more potent in its NMDA receptor antagonist activity compared to the R-enantiomer.[1][2]
-
Pharmacokinetics: In Wistar rats, subcutaneously administered DCK rapidly crosses the blood-brain barrier.[1][2] Maximum brain concentrations are observed around 30 minutes post-administration and remain elevated for at least 2 hours.[1][2] Its pharmacokinetic profile is slightly slower than that of ketamine, which may contribute to a longer duration of action.[1][2]
Data Presentation: Quantitative Summary from In Vivo Studies
The following table summarizes quantitative data from a key study on Deschloroketamine (DCK) in Wistar rats.
| Parameter | Species/Strain | Doses Administered (s.c.) | Key Findings | Reference |
| Behavioral Effects | Wistar Rat | 5, 10, and 30 mg/kg | - Stimulatory effects on locomotion. - Induced conditioned place preference, suggesting addictive potential. - Robustly disrupted prepulse inhibition (PPI) of the acoustic startle response. | [1][2] |
| Pharmacokinetics | Wistar Rat | 10 mg/kg | - Rapidly crosses the blood-brain barrier. - Tmax (brain): ~30 minutes. - High brain levels sustained at 2 hours post-administration. | [1][2] |
| Enantiomer Potency | Wistar Rat | 10 mg/kg (S-DCK vs. R-DCK) | - S-DCK exhibited more pronounced stimulatory properties on locomotion than R-DCK. - Potency in disrupting PPI was comparable between both enantiomers. | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the in vivo effects of Deschloroketamine.
Locomotor Activity Assessment
This protocol is designed to measure the stimulant or depressant effects of a compound on spontaneous movement in rodents.
-
Animals: Adult male Wistar rats (250-300g).
-
Apparatus: Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with automated infrared beam tracking systems to record horizontal and vertical movements.
-
Procedure:
-
Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Habituate each rat to the open-field arena for 30 minutes one day prior to testing.
-
On the testing day, administer Deschloroketamine Hydrochloride (e.g., 5, 10, 30 mg/kg, s.c.) or vehicle control.
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity (total distance traveled, rearing frequency, etc.) for a period of 60-120 minutes.
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of effects.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, which is often disrupted in psychiatric disorders. NMDA antagonists like ketamine and DCK are known to disrupt PPI.
-
Animals: Adult male Wistar rats (250-300g).
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimate animals to the testing room for at least 1 hour.
-
Administer Deschloroketamine Hydrochloride (e.g., 5, 10, 30 mg/kg, s.c.) or vehicle control.
-
After a predetermined pretreatment time (e.g., 15 minutes), place the rat in the startle chamber.
-
Allow a 5-minute habituation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A lower-intensity, non-startling prepulse stimulus (e.g., 75 dB for 20 ms) presented 100 ms (B15284909) before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Trials are presented in a pseudorandom order.
-
Calculate PPI as: [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100%.
-
Conditioned Place Preference (CPP)
CPP is a classical conditioning paradigm used to measure the rewarding or aversive properties of a drug.
-
Animals: Adult male Wistar rats (250-300g).
-
Apparatus: A two-compartment CPP box. The compartments are distinct in their visual and tactile cues (e.g., different wall patterns and floor textures).
-
Procedure (Unbiased design):
-
Pre-conditioning Phase (Day 1): Place the rat in the apparatus with free access to both compartments for 15 minutes. Record the time spent in each compartment to ensure there is no baseline preference.
-
Conditioning Phase (Days 2-5):
-
Drug Conditioning: On alternate days, administer Deschloroketamine Hydrochloride (e.g., 10 mg/kg, s.c.) and confine the rat to one of the compartments for 30 minutes.
-
Vehicle Conditioning: On the other days, administer the vehicle and confine the rat to the opposite compartment for 30 minutes. (The assignment of drug to compartment is counterbalanced across animals).
-
-
Test Phase (Day 6): Place the rat in the apparatus with free access to both compartments in a drug-free state. Record the time spent in each compartment for 15 minutes.
-
An increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect.
-
Visualizations
Presumed Signaling Pathway of Deschloroketamine
Caption: NMDA receptor antagonism by Deschloroketamine.
Experimental Workflow for In Vivo Behavioral Assessment
Caption: Workflow for behavioral studies of Deschloroketamine.
References
Validated Assay for the Quantification of Deschloronorketamine in Human Plasma using LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deschloronorketamine (DCNK) is the primary active metabolite of deschloroketamine, a dissociative anesthetic and a novel psychoactive substance (NPS). The development of a robust and validated analytical method for the quantification of DCNK in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies. This document provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of Deschloronorketamine in human plasma. The method described herein is intended to serve as a comprehensive guide for researchers and analytical scientists.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the sample preparation, preparation of standards, and the LC-MS/MS analysis.
Materials and Reagents
-
Deschloronorketamine analytical reference standard (≥98% purity)
-
Deschloronorketamine-d4 (internal standard, IS)
-
Human plasma (drug-free)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Deschloronorketamine and Deschloronorketamine-d4 into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
Working Standard Solutions:
-
Prepare a series of working standard solutions of Deschloronorketamine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working internal standard solution of Deschloronorketamine-d4 at a concentration of 100 ng/mL by diluting the stock solution with 50:50 (v/v) methanol:water.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.5 to 500 ng/mL.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the entire sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deschloronorketamine: m/z 204.1 → 121.1
-
Deschloronorketamine-d4 (IS): m/z 208.1 → 125.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.
Assay Validation
The analytical method was validated according to the principles of the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4]
Data Presentation: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy within ±20%, Precision ≤20% | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% (≤20% for LLOQ) | Intra-day: ≤ 6.8%, Inter-day: ≤ 9.2% |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. | Passed |
| Matrix Effect (%CV) | ≤ 15% | 7.8% |
| Recovery (%CV) | Consistent and reproducible (≤ 15%) | 8.5% |
| Stability | Analyte concentration within ±15% of nominal concentration | Stable for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°C |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the validated assay for Deschloronorketamine.
Caption: Workflow for the validated LC-MS/MS assay of Deschloronorketamine.
Signaling Pathway
While the specific signaling pathway of Deschloronorketamine is not fully elucidated, it is known to be an antagonist of the N-methyl-D-aspartate (NMDA) receptor, similar to its parent compound, ketamine. The diagram below illustrates a simplified, putative signaling pathway associated with NMDA receptor antagonism.
Caption: Putative signaling pathway of Deschloronorketamine via NMDA receptor antagonism.
Conclusion
The LC-MS/MS method described in this application note is a reliable, accurate, and precise method for the quantification of Deschloronorketamine in human plasma. The validation results demonstrate that the assay meets the stringent requirements for bioanalytical method validation, making it suitable for use in regulated bioanalysis for clinical and forensic applications.
References
Application Notes and Protocols for Deschloronorketamine Sample Preparation and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloronorketamine (DCK) is a dissociative anesthetic and a structural analog of ketamine. As a research chemical and a substance with potential for misuse, robust and reliable analytical methods are crucial for its detection and quantification in various biological matrices. This document provides detailed application notes and protocols for the sample preparation of DCK prior to analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections outline common and effective sample preparation methodologies: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), along with relevant quantitative data to guide researchers in method selection and validation.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical quantitative validation parameters for the analysis of ketamine and its metabolites, which are expected to be comparable for deschloronorketamine. This data is compiled from various studies and serves as a guideline for method development and performance expectations.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Typical Matrix | Hair, Blood, Urine | Blood, Urine | Plasma |
| Linearity Range | 0.1 - 10 ng/mg (Hair) | Not explicitly stated for DCK, but comparable to other methods | 1 - 1,000 ng/mL (Plasma)[1] |
| Recovery | 86 - 88% | ~70% (for a broad panel of drugs) | >90% (for ketamine and metabolites) |
| Limit of Detection (LOD) | 0.1 ng/mg (Hair) | Method dependent, generally higher than SPE | 1.25 ng/mL (for a similar compound) |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mg (Hair) | Not explicitly stated for DCK | 5 ng/mL (for a similar compound) |
| Intra-day Precision | <5% | <15% | <15%[1] |
| Inter-day Precision | <5% | <15% | <15%[1] |
| Matrix Effect | Minimal ion suppression/enhancement | Variable, can be significant | Can be significant, requires careful optimization |
Experimental Workflow
The general workflow for the analysis of deschloronorketamine in biological samples is depicted below.
Caption: General experimental workflow for Deschloronorketamine analysis.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Hair Samples
This protocol is adapted from a method for ketamine and norketamine in hair and is suitable for the analysis of deschloronorketamine.
a. Materials and Reagents:
-
Molecularly Imprinted Polymer (MIP) SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Deionized water
-
Internal Standard (IS) solution (e.g., Deschloronorketamine-d4)
b. Sample Pre-treatment:
-
Decontaminate hair samples by washing with dichloromethane (B109758) followed by methanol.
-
Dry the hair samples thoroughly.
-
Pulverize the hair samples to a fine powder.
-
Accurately weigh 10-20 mg of pulverized hair into a glass vial.
c. Extraction:
-
Add 1 mL of methanol and the internal standard solution to the hair sample.
-
Vortex for 10 minutes.
-
Sonicate for 1 hour at 50°C.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
d. SPE Procedure:
-
Conditioning: Condition the MIP SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the hair extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% acetonitrile in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of methanol containing 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Blood Samples
This protocol is a general procedure for the extraction of basic drugs from blood and is applicable to deschloronorketamine.
a. Materials and Reagents:
-
n-Butyl chloride
-
Saturated borate (B1201080) buffer (pH 12)
-
1% HCl in Methanol
-
Internal Standard (IS) solution (e.g., Deschloronorketamine-d4)
-
Centrifuge tubes
b. Procedure:
-
Pipette 1 mL of whole blood into a centrifuge tube.
-
Add the internal standard solution.
-
Add 2 mL of saturated borate buffer (pH 12) and vortex.
-
Add 4 mL of n-butyl chloride, cap the tube, and place on a rocker for a minimum of 10 minutes.
-
Centrifuge for 10 minutes at 3400 rpm.
-
Transfer the upper organic layer (n-butyl chloride) to a new tube.
-
Add 50 µL of 1% HCl in methanol to the organic extract.
-
Evaporate the solution to dryness under a gentle stream of nitrogen at approximately 37°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protein Precipitation (PPT) Protocol for Plasma Samples
This is a simple and rapid method for the removal of proteins from plasma samples, adapted from a protocol for ketamine and its metabolites.[1]
a. Materials and Reagents:
-
Acetonitrile (LC-MS grade) containing internal standard (e.g., Deschloronorketamine-d4)
-
Microcentrifuge tubes
b. Procedure:
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.
Signaling Pathway of Deschloronorketamine
Deschloronorketamine, as an analog of ketamine, is presumed to act primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This antagonism is believed to be the initial step in a signaling cascade that leads to its dissociative and potential antidepressant effects. The proposed pathway involves the disinhibition of glutamate (B1630785) release, leading to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and subsequent downstream signaling.
References
Application Notes and Protocols for Mass Spectrometry: The Role of an Internal Standard in the Analysis of Arylcyclohexylamines
Foreword: On the Selection of an Appropriate Internal Standard
For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative mass spectrometry are paramount. A critical component of a robust quantitative method is the use of an internal standard (IS). An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte of interest but can be differentiated by the mass spectrometer. The primary role of an internal standard is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the results.
While deschloronorketamine is a known metabolite of deschloroketamine (B12793670) and is available as a reference standard for qualitative identification, a thorough review of scientific literature reveals that it is not a commonly used internal standard for quantitative mass spectrometry. The most suitable internal standards, particularly for LC-MS/MS analysis, are stable isotope-labeled (SIL) analogues of the analyte, such as deuterated compounds (e.g., ketamine-d4, norketamine-d4). These SIL standards co-elute with the analyte and experience similar ionization effects, making them the gold standard for correcting matrix effects and other sources of variability.
This document will, therefore, provide a comprehensive application note and protocol on the principles of using a suitable internal standard for the quantitative analysis of arylcyclohexylamines, such as ketamine and its metabolites, by mass spectrometry. While deschloronorketamine itself is not recommended as an internal standard, the following protocols and data are highly relevant for the quantitative analysis of this class of compounds.
Application Note: Quantitative Analysis of Ketamine and Norketamine in Biological Matrices using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
This application note describes a validated method for the simultaneous quantification of ketamine and its major metabolite, norketamine, in plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard.
Principle:
A known concentration of a stable isotope-labeled internal standard (e.g., ketamine-d4 or norketamine-d4) is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. The samples are then subjected to a sample cleanup procedure, such as protein precipitation or solid-phase extraction, to remove interfering matrix components. The extracted samples are analyzed by LC-MS/MS. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to quantify the analyte in the unknown samples. This ratiometric measurement corrects for variations that may occur during the analytical workflow.
Experimental Protocols
Materials and Reagents
-
Analytes: Ketamine hydrochloride, Norketamine hydrochloride
-
Internal Standard: Ketamine-d4 hydrochloride or Norketamine-d4 hydrochloride
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Sample Preparation: Protein precipitation plates or solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of ketamine, norketamine, and the internal standard in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of water and acetonitrile (50:50, v/v) to create calibration standards and quality control (QC) samples at various concentration levels.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with the appropriate solvent (e.g., acetonitrile) to a final concentration that provides a stable and reproducible signal.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine sample, calibrator, or QC, add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then ramped up to elute the analytes, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for each analyte and the internal standard by infusing individual standard solutions.
Data Presentation
The following tables summarize typical quantitative data for the analysis of ketamine and related compounds from various studies.
Table 1: Example MRM Transitions for Analytes and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ketamine | 238.2 | 207.1 | 15 |
| Norketamine | 224.2 | 193.1 | 18 |
| Ketamine-d4 (IS) | 242.2 | 211.1 | 15 |
| Norketamine-d4 (IS) | 228.2 | 197.1 | 18 |
Table 2: Typical Method Validation Parameters for Ketamine and Norketamine Analysis
| Parameter | Ketamine | Norketamine |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 |
| Accuracy (% bias) | ± 15% | ± 15% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery (%) | > 85% | > 85% |
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Principle of internal standard correction for experimental variations.
Application Notes and Protocols for Electrophysiology Studies Using Deschloronorketamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct electrophysiological studies on Deschloronorketamine Hydrochloride are not extensively available in peer-reviewed literature. The following application notes and protocols are based on established methodologies for the parent compound, ketamine, and its other metabolites, such as norketamine and hydroxynorketamine (HNK). These protocols are intended to serve as a starting point for investigating the electrophysiological properties of this compound and will likely require optimization.
Introduction
Deschloronorketamine is a metabolite of the dissociative anesthetic ketamine. Like its parent compound, it is believed to interact with various neurotransmitter systems, with a primary focus on the glutamatergic system. Electrophysiology studies are crucial to elucidate its mechanism of action at the cellular and network levels, providing insights into its potential therapeutic or adverse effects. These studies typically involve measuring changes in ion channel currents, synaptic transmission, and neuronal excitability in the presence of the compound. The primary targets for investigation are N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, key players in synaptic plasticity.
Potential Signaling Pathways and Mechanisms of Action
Based on the pharmacology of ketamine and its metabolites, this compound is hypothesized to modulate glutamatergic signaling. The primary mechanism is likely through the blockade of NMDA receptors, although effects on AMPA receptor-mediated transmission and other ion channels cannot be ruled out.
Caption: Putative mechanism of Deschloronorketamine at a glutamatergic synapse.
Quantitative Data Summary (Based on Ketamine and its Metabolites)
The following tables summarize quantitative data obtained from electrophysiology studies of ketamine and its metabolites. These values provide a reference range for designing experiments with this compound.
Table 1: Inhibitory Concentrations (IC50) on NMDA Receptors
| Compound | Cell Type/Receptor Subtype | IC50 (µM) | Reference |
| Ketamine | Hippocampal Neurons | ~50 | [1] |
| (2S,6S)-HNK | GluN1/GluN2A | 10-20 | [1] |
| (2R,6R)-HNK | GluN1/GluN2A | >100 | [1] |
Table 2: Effects on Synaptic Transmission
| Compound | Preparation | Effect | Concentration | Reference |
| (2R,6R)-HNK | Hippocampal CA1 Slices | ~600% increase in AMPA-R EPSP slope | 10 µM | [2] |
| Ketamine | Dorsal Horn Neurons | Use-dependent block of Na+ current | IC50 = 128 µM (S+), 269 µM (R-) | [3] |
| Ketamine | Dorsal Horn Neurons | Block of KDR channels | IC50 = 266 µM (S+), 196 µM (R-) | [3] |
| Ketamine | Human Atrial Myocytes | Inhibition of L-type Ca2+ current (ICa) | IC50 = 1.8 µM | [4] |
Experimental Protocols
Whole-Cell Patch-Clamp Recordings in Cultured Neurons or Brain Slices
This protocol is designed to measure the effects of this compound on synaptic currents (EPSCs and IPSCs) and intrinsic membrane properties.
References
- 1. pnas.org [pnas.org]
- 2. Hydroxynorketamine: Implications for the NMDA Receptor Hypothesis of Ketamine’s Antidepressant Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketamine impairs excitability in superficial dorsal horn neurones by blocking sodium and voltage-gated potassium currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of ketamine on human atrial myocytes at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Pharmacology Assays with Deschloronorketamine
Introduction
Deschloronorketamine (DCK) is a structural analog of ketamine, a dissociative anesthetic with rapid-acting antidepressant effects.[1][2] Like ketamine, DCK primarily acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] Understanding the behavioral effects of DCK is crucial for elucidating its mechanism of action, therapeutic potential, and abuse liability. These application notes provide detailed protocols for key behavioral assays used to characterize the pharmacological profile of DCK in rodent models.
Mechanism of Action: NMDA Receptor Antagonism
The primary mechanism of action for Deschloronorketamine, similar to ketamine, is the blockade of the N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission.[1][2][3] This antagonism is thought to initiate a cascade of downstream signaling events that ultimately lead to its diverse behavioral effects. The prevailing hypothesis for the antidepressant action of NMDA receptor antagonists involves the enhancement of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated transmission.[3] This leads to the activation of intracellular signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways, which are implicated in synaptogenesis and neural plasticity.[4][5][6]
Figure 1: Simplified NMDA receptor signaling pathway and the inhibitory action of Deschloronorketamine.
General Experimental Workflow
A typical behavioral pharmacology study involving Deschloronorketamine follows a structured workflow to ensure the reliability and validity of the results. This includes acclimatization of the animals to the facility, habituation to the testing environment, drug administration, behavioral testing, and subsequent data analysis.
Figure 2: General workflow for a behavioral pharmacology experiment with Deschloronorketamine.
Locomotor Activity Assay (Open Field Test)
Application: The open field test is used to assess spontaneous locomotor activity, exploration, and anxiety-like behavior. NMDA antagonists like ketamine and DCK can produce hyperlocomotion at certain doses.[1][2]
Experimental Protocol:
-
Apparatus: A square or circular arena (e.g., 40 x 40 x 30 cm) made of a non-porous material, often equipped with automated infrared beams or a video tracking system to monitor movement.[7]
-
Animals: Adult male Wistar or Sprague-Dawley rats, or C57BL/6 mice. Animals should be singly housed and acclimated to the testing room for at least 60 minutes prior to the test.[7]
-
Drug Preparation and Administration: Deschloronorketamine hydrochloride is dissolved in 0.9% saline. Administration is typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection 15-30 minutes before the test.[1][2]
-
Procedure:
-
Clean the arena with 70% ethanol (B145695) between trials to remove olfactory cues.[7]
-
Gently place the animal in the center of the arena.
-
Allow the animal to explore freely for a set duration, typically 30-60 minutes.
-
Record locomotor activity using the automated system. The experimenter should be absent from the room during testing.[7]
-
-
Data Analysis:
-
Total Distance Traveled (cm): The primary measure of overall locomotor activity.
-
Time Spent in Center vs. Periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing Frequency: The number of times the animal stands on its hind legs, indicative of exploratory behavior.
-
Quantitative Data Summary
| Species | Route | Dose (mg/kg) | Effect on Locomotion | Reference |
| Wistar Rats | s.c. | 5, 10, 30 | Stimulatory effects | [1][2] |
| Wistar Rats (S-DCK) | s.c. | 10 | More pronounced stimulatory properties than R-enantiomer | [1][2] |
| Wistar Rats (R-DCK) | s.c. | 10 | Less stimulatory than S-enantiomer | [1][2] |
Antidepressant-Like Effects (Forced Swim Test)
Application: The forced swim test (FST) is a widely used assay to screen for potential antidepressant efficacy.[8][9] The test is based on the assumption that an animal will cease escape-oriented behaviors when in a stressful, inescapable situation, a state of "behavioral despair." Antidepressant compounds are known to increase the duration of active, escape-oriented behaviors.
Experimental Protocol:
-
Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 30 cm for rats, 15 cm for mice).[8][10]
-
Animals: Adult male Sprague-Dawley rats or Swiss-Webster mice.
-
Drug Preparation and Administration: DCK is prepared as described above and administered at a specified time (e.g., 30-60 minutes) before the test session.
-
Procedure:
-
Pre-test (for rats): On day 1, place the rat in the cylinder for a 15-minute session. This is done to induce a stable baseline of immobility for the test day.[11]
-
Test Session: 24 hours after the pre-test (for rats) or as a single session (for mice), place the animal in the water for a 5-6 minute test.[8][9]
-
The session is videotaped for later scoring by a trained observer blind to the treatment conditions.
-
After the test, the animal is removed, dried with a towel, and returned to its home cage.[10]
-
-
Data Analysis:
-
Immobility Time (s): The time the animal spends making only the minimal movements necessary to keep its head above water.
-
Swimming Time (s): Time spent making active swimming motions.
-
Climbing Time (s): Time spent making active movements with forepaws in and out of the water, usually directed against the cylinder wall.
-
Quantitative Data Summary
No specific quantitative data for Deschloronorketamine in the Forced Swim Test was found in the provided search results. However, based on the known antidepressant effects of ketamine, it is hypothesized that DCK would decrease immobility time.
Cognitive Effects (Novel Object Recognition Test)
Application: The novel object recognition (NOR) test assesses certain forms of learning and memory in rodents.[12] The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.[12] This assay can be used to evaluate the pro-cognitive or memory-impairing effects of a compound.
Experimental Protocol:
-
Apparatus: An open field arena, as described for the locomotor activity test. A variety of objects are needed that are distinct in shape, color, and texture, but do not elicit innate preference or fear. Objects should be heavy enough that the animal cannot move them.[12]
-
Animals: Adult male rats or mice.
-
Drug Preparation and Administration: DCK is prepared and administered before the training or testing phase, depending on whether the effect on memory acquisition, consolidation, or retrieval is being studied.
-
Procedure:
-
Habituation: On day 1, allow each animal to explore the empty arena for 5-10 minutes.[13]
-
Training/Familiarization Phase: On day 2, place the animal in the arena containing two identical objects and allow it to explore for a set period (e.g., 10 minutes).[12][14]
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase: Place the animal back in the arena, where one of the original objects has been replaced with a novel object. Allow 5-10 minutes of exploration.[13]
-
-
Data Analysis:
-
Exploration Time: The time the animal's nose is pointed at the object within a 2 cm distance.
-
Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects). A positive DI indicates successful recognition memory.[14]
-
Quantitative Data Summary
No specific quantitative data for Deschloronorketamine in the Novel Object Recognition Test was found in the provided search results. Ketamine has been shown to have complex effects on NOR, sometimes impairing and sometimes enhancing memory reconsolidation depending on the timing of administration.[15]
Sensorimotor Gating (Prepulse Inhibition Test)
Application: Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus.[16] PPI is a measure of sensorimotor gating, a filtering process that is deficient in disorders like schizophrenia. NMDA antagonists are known to disrupt PPI, mimicking psychosis-like states.[16][17]
Experimental Protocol:
-
Apparatus: A startle chamber consisting of a sound-attenuating enclosure, a loudspeaker for delivering acoustic stimuli, and a platform or holder to detect the animal's whole-body startle response.[18]
-
Animals: Adult male Wistar or Sprague-Dawley rats.
-
Drug Preparation and Administration: DCK is prepared and administered subcutaneously 15 minutes prior to the test.[1]
-
Procedure:
-
Place the animal in the holder inside the chamber and allow a 5-10 minute acclimation period with background noise (e.g., 65-70 dB).
-
The test session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB burst of white noise for 40 ms).
-
Prepulse + Pulse trials: The startling stimulus is preceded (e.g., by 100 ms) by a weaker, non-startling prepulse (e.g., 74, 82, or 90 dB).[17]
-
No-stimulus trials: Only background noise to measure baseline movement.
-
-
-
Data Analysis:
-
Startle Amplitude: The maximal response (Vmax) to the pulse-alone trial.
-
Percent PPI: Calculated as [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
Quantitative Data Summary
| Species | Route | Dose (mg/kg) | Effect on PPI | Reference |
| Wistar Rats | s.c. | 5, 10, 30 | Robust disruption of PPI | [1][2] |
| Wistar Rats (S-DCK) | s.c. | 10 | Potency in disrupting PPI was comparable to R-enantiomer | [1][2] |
| Wistar Rats (R-DCK) | s.c. | 10 | Potency in disrupting PPI was comparable to S-enantiomer | [1][2] |
Subjective Effects (Drug Discrimination Assay)
Application: Drug discrimination is a highly specific behavioral assay used to assess the interoceptive (subjective) effects of a drug.[19] Animals are trained to recognize the internal state produced by a specific drug and to make a differential response to receive a reward.[19] This paradigm is used to determine if a novel compound produces subjective effects similar to a known drug of abuse.
Experimental Protocol:
-
Apparatus: A standard operant conditioning chamber equipped with two response levers and a mechanism for delivering reinforcement (e.g., food pellets or sweetened liquid).
-
Animals: Adult male rats or pigeons.
-
Procedure:
-
Lever Press Training: Animals are first trained to press a lever for reinforcement on a fixed-ratio (FR) schedule.
-
Discrimination Training: Animals are trained to discriminate between an injection of a known drug (e.g., ketamine or phencyclidine) and a vehicle injection.[20]
-
On days when the training drug is administered, responses on one lever (the "drug lever") are reinforced.
-
On days when the vehicle is administered, responses on the other lever (the "vehicle lever") are reinforced.
-
Training continues until animals reliably select the correct lever (>80% accuracy).[21]
-
-
Substitution Testing: Once the discrimination is learned, test sessions are conducted where various doses of DCK are administered. The percentage of responses on the drug-appropriate lever is measured. No reinforcement is given during test sessions.
-
-
Data Analysis:
-
Percent Drug-Lever Responding: The number of responses on the drug-appropriate lever as a percentage of total responses. Full substitution is indicated when a dose of the test drug produces >80% responding on the drug lever.
-
Response Rate: The rate of lever pressing, which can indicate motor-impairing or rate-suppressing effects of the drug.
-
Quantitative Data Summary
No specific quantitative data for Deschloronorketamine in a drug discrimination paradigm was found in the provided search results. However, given its structural and mechanistic similarity to ketamine, it is highly likely that DCK would fully substitute for ketamine or phencyclidine in trained animals.[20]
References
- 1. Pharmacokinetic, pharmacodynamic, and behavioural studies of deschloroketamine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxynorketamine: Implications for the NMDA Receptor Hypothesis of Ketamine's Antidepressant Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ketamine Metabolite 2R,6R-Hydroxynorketamine Blocks NMDA Receptors and Impacts Downstream Signaling Linked to Antidepressant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of reinforcing effectiveness and drug-seeking reinstatement of 2-fluorodeschloroketamine and ketamine in self-administered rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BDNF Release Is Required for the Behavioral Actions of Ketamine [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lasa.co.uk [lasa.co.uk]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ketamine enhances novel object recognition memory reconsolidation via the BDNF/TrkB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (+/-) Ketamine-induced prepulse inhibition deficits of an acoustic startle response in rats are not reversed by antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 18. mmpc.org [mmpc.org]
- 19. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Discriminative stimulus properties of ketamine stereoisomers in phencyclidine-trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. labcorp.com [labcorp.com]
Application Notes and Protocols for Neurotransmitter Release Assays Involving Deschloronorketamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloronorketamine (DCK) is a lesser-studied analog of ketamine and a metabolite of deschloroketamine.[1] Its pharmacological profile and effects on neurotransmitter systems are of growing interest to the research community. These application notes provide a framework for investigating the impact of deschloronorketamine on the release of key neurotransmitters, including dopamine (B1211576), serotonin (B10506), and glutamate (B1630785). While direct experimental data on deschloronorketamine is limited in the current scientific literature, this document outlines detailed protocols for established neurotransmitter release assays that are suitable for characterizing its activity. The provided quantitative data is based on studies of the parent compound, ketamine, and its other metabolites, and serves as a reference for potential experimental outcomes.
Data Presentation: Quantitative Analysis of Ketamine and its Metabolites
The following tables summarize the known inhibitory constants (Ki) and other quantitative measures for ketamine and its primary metabolites at various neurotransmitter transporters and receptors. This data can be used as a benchmark when designing and interpreting experiments with deschloronorketamine.
Table 1: Inhibitory Constants (Ki) of Ketamine for Monoamine Transporters
| Compound | Norepinephrine Transporter (NET) Ki (µM) | Dopamine Transporter (DAT) Ki (µM) | Serotonin Transporter (SERT) Ki (µM) |
| Ketamine | 66.8 | 62.9 | 162 |
Data extracted from a study using human embryonic kidney (HEK 293) cells expressing the respective transporters.[2]
Table 2: Affinity of Ketamine and its Metabolites for the NMDA Receptor
| Compound | NMDA Receptor Ki (µM) |
| Ketamine | 0.119 ± 0.01 |
| Norketamine | 0.97 ± 0.1 |
| Dehydronorketamine | 3.21 ± 0.3 |
Data obtained from [3H]MK-801 binding assays.[3]
Experimental Protocols
In Vivo Microdialysis for Dopamine and Glutamate Release in the Rodent Brain
This protocol is designed to measure extracellular levels of dopamine and glutamate in specific brain regions of an anesthetized or freely moving rodent following the administration of deschloronorketamine.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate membrane length and cutoff)
-
Syringe pump
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection
-
Artificial cerebrospinal fluid (aCSF)
-
Deschloronorketamine solution
-
Anesthetic (e.g., isoflurane, urethane)
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the rodent and mount it in the stereotaxic apparatus.
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for glutamate).
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to determine baseline neurotransmitter levels.
-
Drug Administration: Administer deschloronorketamine via the desired route (e.g., intraperitoneal, intravenous, or through the microdialysis probe).
-
Post-Administration Sample Collection: Continue collecting dialysate samples at the same regular intervals for a predetermined period to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of dopamine, glutamate, and their metabolites.[4][5]
-
Histological Verification: At the end of the experiment, perfuse the animal and perform histological analysis to verify the correct placement of the microdialysis probe.
Visualization of Experimental Workflow:
Caption: Workflow for in vivo microdialysis experiment.
In Vitro Neurotransmitter Release from Synaptosomes
This protocol measures the release of pre-loaded radiolabeled neurotransmitters (e.g., [3H]serotonin) from isolated nerve terminals (synaptosomes) in response to depolarization and treatment with deschloronorketamine.
Materials:
-
Rodent brain tissue (e.g., hippocampus, striatum)
-
Sucrose (B13894) buffer
-
Krebs-Ringer buffer
-
Radiolabeled neurotransmitter (e.g., [3H]serotonin)
-
High KCl solution (for depolarization)
-
Deschloronorketamine solution
-
Scintillation counter and vials
-
Glass-fiber filters
Procedure:
-
Synaptosome Preparation: Homogenize fresh brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.[6]
-
Radiolabeling: Incubate the synaptosomes with the radiolabeled neurotransmitter (e.g., [3H]serotonin) to allow for uptake.
-
Washing: Wash the synaptosomes with fresh buffer to remove excess radiolabel.
-
Release Assay: Aliquot the labeled synaptosomes onto glass-fiber filters in a superfusion system. Perfuse with Krebs-Ringer buffer to establish a stable baseline release.
-
Stimulation and Treatment: Switch to a high KCl buffer to induce depolarization-dependent neurotransmitter release. Introduce deschloronorketamine into the perfusion buffer at various concentrations.
-
Fraction Collection: Collect fractions of the superfusate at regular intervals throughout the experiment.
-
Quantification: Measure the radioactivity in each collected fraction using a scintillation counter to determine the amount of neurotransmitter released.
-
Data Analysis: Calculate the percentage of total neurotransmitter released in response to stimulation and the effect of deschloronorketamine on this release.
Visualization of Signaling Pathway:
Caption: Putative mechanism of DCK on serotonin release.
Cell-Based Glutamate Release Assay
This protocol utilizes cultured neuronal cells to measure glutamate release into the extracellular medium following chemical stimulation and exposure to deschloronorketamine.
Materials:
-
Neuronal cell line (e.g., HT-22, primary hippocampal neurons)
-
Cell culture medium and supplements
-
Glutamate assay kit (fluorometric or colorimetric)
-
Depolarizing agent (e.g., high KCl or 4-aminopyridine)
-
Deschloronorketamine solution
-
Microplate reader
Procedure:
-
Cell Culture: Plate neuronal cells in a multi-well plate and culture until they reach the desired confluency.
-
Treatment: Replace the culture medium with a buffer solution. Add deschloronorketamine at various concentrations and incubate for a specified period.
-
Stimulation: Add a depolarizing agent to the wells to stimulate glutamate release.[7]
-
Sample Collection: After the stimulation period, carefully collect the extracellular medium from each well.
-
Glutamate Quantification: Measure the concentration of glutamate in the collected samples using a commercial glutamate assay kit according to the manufacturer's instructions.[8]
-
Data Analysis: Normalize the glutamate release to the total protein content or cell number in each well. Compare the glutamate release in deschloronorketamine-treated cells to control cells.
Visualization of Logical Relationships:
Caption: Logic of cell-based glutamate release assay.
Concluding Remarks
The provided protocols offer a robust starting point for investigating the effects of deschloronorketamine on neurotransmitter release. Given its structural similarity to ketamine, it is plausible that deschloronorketamine interacts with NMDA receptors and monoamine transporters. The experimental frameworks described herein will enable researchers to elucidate the specific mechanisms of action of this compound, contributing to a better understanding of its pharmacological profile and potential therapeutic applications. It is crucial to perform dose-response studies and include appropriate controls to obtain reliable and interpretable data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ketamine inhibits monoamine transporters expressed in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effects of ketamine, norketamine and dehydronorketamine in forced swim test: Role of activity at NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The K+-induced increases in noradrenaline and dopamine release are accompanied by reductions in the release of their intraneuronal metabolites from the rat anterior hypothalamus. An in vivo brain microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine and glutamate control each other's release in the basal ganglia: a microdialysis study of the entopeduncular nucleus and substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketamine regulates the presynaptic release machinery in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vesicular release of glutamate from hippocampal neurons in culture: an immunocytochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
protocol for dissolving Deschloronorketamine HCl for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Deschloronorketamine Hydrochloride (HCl) for use in experimental research. The information is intended to guide laboratory professionals in preparing solutions for in vitro and in vivo studies.
Product Information
Deschloronorketamine HCl is an arylcyclohexylamine and a metabolite of deschloroketamine. It is categorized as an analytical reference standard and is intended for research and forensic applications.[1] It is supplied as a crystalline solid.[1]
Solubility Data
Quantitative solubility data for Deschloronorketamine HCl in various common laboratory solvents is summarized in the table below. This information is critical for the preparation of stock solutions.
| Solvent | Solubility | Molar Concentration (approx.) |
| Dimethylformamide (DMF) | 5 mg/mL | ~22.1 mM |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | ~44.3 mM |
| Ethanol | 10 mg/mL | ~44.3 mM |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL | ~22.1 mM |
| Molecular Weight of Deschloronorketamine HCl: 225.7 g/mol [1] |
Experimental Protocols
1. Preparation of a Stock Solution
This protocol describes the preparation of a concentrated stock solution of Deschloronorketamine HCl, which can be diluted to final experimental concentrations.
Materials:
-
Deschloronorketamine HCl powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weigh the desired amount of Deschloronorketamine HCl powder using a calibrated analytical balance in a chemical fume hood.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration (approximately 44.3 mM). For example, to prepare 1 mL of a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of Deschloronorketamine HCl.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C for long-term stability.[1] Based on data for a similar compound, 4-fluoro Deschloronorketamine HCl, the stability is expected to be at least 4 years.[2]
2. Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution for use in cell-based assays, such as cell viability, receptor binding, or functional assays.
Materials:
-
Deschloronorketamine HCl stock solution (10 mg/mL in DMSO)
-
Appropriate sterile aqueous buffer for the specific assay (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile tubes for dilution
Procedure:
-
Thaw the Deschloronorketamine HCl stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final experimental concentrations.
-
It is crucial to ensure that the final concentration of DMSO in the assay medium is kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
-
For example, to prepare a 100 µM working solution in 1 mL of PBS, add 2.26 µL of the 10 mg/mL (44.3 mM) stock solution to 997.74 µL of PBS.
-
Prepare fresh working solutions for each experiment to ensure accuracy.
3. Preparation of Working Solutions for In Vivo Studies
This protocol provides guidance on preparing Deschloronorketamine HCl solutions for administration to laboratory animals. The procedure is adapted from established methods for ketamine administration.[3][4][5]
Materials:
-
Deschloronorketamine HCl powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride Injection, USP (Normal Saline), or 5% Dextrose Injection, USP)[3][4][5]
-
Sterile vials
-
Syringe filters (0.22 µm)
Procedure:
-
Aseptically weigh the required amount of Deschloronorketamine HCl.
-
Dissolve the powder directly in the sterile vehicle to the desired final concentration. Based on the solubility in PBS (5 mg/mL), this is a feasible starting point for many preclinical studies.
-
To ensure sterility, filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Visually inspect the solution for any particulate matter or discoloration before administration.[3][5]
-
For intravenous administration, it is common practice to dilute the stock solution further to a concentration such as 1 mg/mL to allow for slow and controlled injection.[3][5][6]
-
Prepared solutions for parenteral administration should be used immediately after preparation.[3][5]
Signaling Pathway
Deschloronorketamine is an arylcyclohexylamine and acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action is expected to be similar to other NMDA receptor antagonists like ketamine, which involves the modulation of downstream signaling pathways such as the mTOR and MEK/ERK pathways.
Caption: NMDA Receptor Antagonism by Deschloronorketamine HCl.
Experimental Workflow
The following diagram illustrates a general workflow for preparing Deschloronorketamine HCl solutions for experimental use.
Caption: Workflow for Deschloronorketamine HCl Solution Preparation.
References
Application Notes and Protocols for Safe Handling of Deschloronorketamine Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
As a metabolite of the dissociative anesthetic Deschloroketamine, Deschloronorketamine Hydrochloride should be handled as a potent psychoactive compound with unknown toxicological properties.[1][5] The primary risks associated with handling this powder include inhalation of airborne particles, accidental ingestion, and dermal or eye contact. Based on the hazard classification of the parent compound, Deschloroketamine, this substance should be treated as potentially toxic if swallowed, inhaled, or if it comes into contact with skin, and may cause damage to the central nervous system.[2]
Table 1: Potential Hazard Summary
| Hazard Class | Description | Precautionary Recommendations |
|---|---|---|
| Acute Toxicity (Oral) | Assumed to be toxic if swallowed, based on related compounds.[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor.[2][3] |
| Acute Toxicity (Dermal) | Assumed to be toxic in contact with skin.[2] | Wear protective gloves, lab coat, and other protective clothing to prevent skin exposure. Remove contaminated clothing immediately.[2][6] |
| Acute Toxicity (Inhalation) | Assumed to be toxic if inhaled. Powder form poses a significant aerosol risk.[2] | All handling of the powder must be conducted in a certified chemical fume hood or other ventilated enclosure to prevent inhalation.[7][8] |
| Target Organ Toxicity | May cause damage to the central nervous system and visual organs, based on related compounds.[2] | Avoid all routes of exposure. Use appropriate engineering controls and personal protective equipment. |
| Unknown Hazards | As a novel research chemical, full toxicological properties are unknown. | Handle with caution and assume the compound is highly potent and hazardous. Restrict access to authorized personnel only. |
Engineering Controls
Proper engineering controls are the primary line of defense to minimize exposure.
-
Chemical Fume Hood: All procedures involving the handling of this compound powder (e.g., weighing, transferring, and preparing solutions) must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[7]
-
Ventilation: The laboratory should be well-ventilated to ensure any potential fugitive emissions are diluted and removed.[9]
-
Safety Equipment: An eyewash station and emergency shower must be readily accessible and unobstructed.[10]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[4]
Table 2: Required Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Handling Dry Powder | Chemical safety goggles with side shields or a full-face shield.[6] | Two pairs of nitrile gloves, with the outer pair changed frequently.[7] | Full-length lab coat with tight cuffs. Disposable sleeves are recommended.[6] | Not required if work is performed within a certified chemical fume hood. |
| Handling Solutions | Chemical safety goggles.[6] | Chemical-resistant nitrile gloves.[7] | Full-length lab coat.[6] | Not required if work is performed within a certified chemical fume hood. |
| Cleaning Spills | Chemical safety goggles and face shield.[6] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron or disposable suit over a lab coat.[6] | An air-purifying respirator (APR) with appropriate cartridges may be necessary for large spills. |
Experimental Protocols
Adherence to strict protocols is essential for the safe handling of this compound.
Protocol 4.1: Weighing and Handling of Powder
-
Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is on and operating correctly.
-
Work Surface: Place a disposable, absorbent bench liner on the work surface inside the fume hood to contain any minor spills.
-
Equipment: Use an analytical balance placed inside the fume hood or a secondary containment enclosure. Use anti-static weighing dishes and spatulas dedicated to this compound.
-
Transfer: Retrieve the stock container from its secure storage location. Open the container slowly inside the fume hood to avoid generating airborne dust.
-
Weighing: Carefully transfer the desired amount of powder from the stock container to a tared weighing dish. Avoid any rapid movements that could aerosolize the powder.
-
Closure: Securely close the primary stock container immediately after weighing.
-
Cleanup: Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of all contaminated disposables (gloves, liners, weighing dishes) in a designated hazardous waste container.[7]
Protocol 4.2: Solution Preparation
-
Solubility Data: this compound is soluble in DMF (5 mg/mL), DMSO (10 mg/mL), Ethanol (10 mg/mL), and PBS (pH 7.2, 5 mg/mL).[1]
-
Preparation: Perform all steps inside a chemical fume hood while wearing appropriate PPE.
-
Solvent Addition: Add the weighed powder to an appropriate glass vessel (e.g., vial or flask). Using a glass pipette or syringe, slowly add the desired solvent to the vessel containing the powder.
-
Dissolution: Cap the vessel securely and mix by vortexing or sonicating until the solid is fully dissolved.
-
Labeling: Clearly label the vessel with the full chemical name, concentration, solvent, and date of preparation.[7]
-
Storage: Store the prepared solution in a properly sealed and labeled container in a secure, designated location.
Protocol 4.3: Storage
-
Powder: Store this compound powder in a tightly sealed container, in a cool, dry, and well-ventilated location.[9] Keep it in a locked cabinet with restricted access.
-
Solutions: Store solutions in tightly sealed containers, protected from light if necessary. Refer to the product insert for specific storage temperature recommendations, which are often at -20°C for long-term stability.[9]
Protocol 4.4: Waste Disposal
-
Segregation: All waste contaminated with this compound (solid powder, solutions, contaminated PPE, and consumables) must be segregated from general laboratory waste.[7]
-
Containers: Use clearly labeled, leak-proof hazardous waste containers.
-
Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[10] All waste must be disposed of through an approved hazardous waste management program, in accordance with local, state, and federal regulations.
Emergency Procedures
Protocol 5.1: Spill Response
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you are unsure how to proceed.
-
Isolate: Secure the area to prevent entry.
-
Report: Inform the Laboratory Supervisor and/or the institution's Environmental Health & Safety (EH&S) department immediately.
-
Cleanup (Small Spill): For a small spill of powder inside a fume hood, gently cover the spill with an absorbent material. Wet the material with a suitable solvent (e.g., water or ethanol) to prevent dust generation. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with soap and water or an appropriate solvent.
-
Cleanup (Large Spill): Do not attempt to clean up a large spill. Evacuate the area and wait for trained emergency response personnel.
Protocol 5.2: First Aid Measures
These measures are based on protocols for related toxic compounds and require immediate medical attention.[2][6]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 20 minutes. Seek immediate medical attention.[6][10]
-
Eye Contact: Immediately flush eyes with a gentle stream of running water for at least 20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical label if possible.[6]
Visualized Workflows
Caption: Workflow for Weighing and Preparing Solutions.
Caption: Decision Tree for Spill Response Protocol.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 5. caymanchem.com [caymanchem.com]
- 6. merck.com [merck.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Application of Deschloronorketamine in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloronorketamine (DCK) is a synthetic dissociative anesthetic and a structural analog of ketamine.[1][2] It has emerged as a new psychoactive substance (NPS) on the illicit drug market, often sold as a "research chemical" or misrepresented as ketamine.[2] Due to its potential for abuse and association with adverse health events, the detection and quantification of DCK and its metabolites in biological specimens are critical in forensic toxicology investigations, clinical diagnostics, and drug metabolism studies.
This document provides detailed application notes and protocols for the analysis of deschloronorketamine in various biological matrices, based on current scientific literature. It is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for this compound.
Analytical Methods
The primary analytical techniques for the identification and quantification of deschloronorketamine and its metabolites are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6] LC-MS/MS, particularly with high-resolution mass spectrometry (HRMS), is often preferred for its high sensitivity and specificity.[2][4][5]
Data Presentation: Quantitative Analytical Parameters
The following table summarizes the quantitative data from various validated methods for the analysis of deschloronorketamine and its related compounds in different biological matrices.
| Compound | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Intra-day Accuracy | Intra-day Precision | Reference |
| Deschloronorketamine | Urine | LC-MS/MS | 1 ng/mL | - | - | - | - | [7] |
| Deschloronorketamine | Serum | LC-MS/MS (MRM) | - | - | - | 86% - 112% | 3% (average) | [2] |
| Deschloronorketamine | Brain Tissue | LC-MS/MS (MRM) | - | - | - | 80% - 125% | 7% (average) | [2] |
| Ketamine | Urine | GC-MS | 10 ng/mL | - | - | -12.50% - 8.17% | - | [8] |
| Norketamine | Urine | GC-MS | 10 ng/mL | - | - | -12.50% - 8.17% | - | [8] |
| Dehydronorketamine | Urine | GC-MS | 30 ng/mL | - | - | -12.50% - 8.17% | - | [8] |
| Ketamine | Hair | LC-MS/MS | 0.1 ng/mg | 0.2 ng/mg | 0.1 - 10 ng/mg | <5% | <5% | [9] |
| Norketamine | Hair | LC-MS/MS | 0.1 ng/mg | 0.2 ng/mg | 0.1 - 10 ng/mg | <5% | <5% | [9] |
Experimental Protocols
Protocol 1: Qualitative Screening of Deschloronorketamine in Urine by LC-MS/MS
This protocol is adapted from a rapid screening method for various amphetamine- and ketamine-type drugs.[7]
1. Sample Preparation:
- To 0.2 mL of urine, add internal standards (ISTDs).
- Add 0.4 mL of acidified methanol (B129727).
- Vortex the mixture.
- Centrifuge to pellet any precipitates.
- Pass the supernatant through a dual mode extraction (DME) column for cleanup.
2. LC-MS/MS Analysis:
- Chromatographic Separation: Utilize a C18 analytical column with gradient elution.
- Mass Spectrometry: Operate the mass spectrometer in a multiple reaction monitoring (MRM) mode for targeted analysis.
3. Expected Results:
- The limit of detection (LOD) for deschloronorketamine using this method is approximately 1 ng/mL.[7]
Protocol 2: Quantification of Deschloronorketamine and its Metabolites in Serum and Brain Tissue by LC-MS/MS
This protocol is based on a validated method for tracking deschloronorketamine and its metabolites.[2]
1. Sample Preparation (Serum):
- Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) to the serum sample.
- Vortex and centrifuge to separate the precipitated proteins.
- Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.
2. Sample Preparation (Brain Tissue):
- Homogenize the brain tissue in a suitable buffer.
- Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the tissue matrix.
- Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
3. LC-MS/MS Analysis:
- Instrumentation: A triple quadrupole mass spectrometer is used for this method.[2]
- Ionization: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for deschloronorketamine and its metabolites (e.g., nordeschloroketamine, trans-dihydrodeschloroketamine, cis- and trans-dihydronordeschloroketamine).[2]
4. Method Validation:
- The method should be validated for accuracy, precision, linearity, and sensitivity according to forensic toxicology guidelines.
- The reported intra-day accuracy for serum ranged from 86% to 112% with an average precision of 3%.[2]
- For brain tissue, the intra-day accuracy was between 80% and 125% with an average precision of 7%.[2]
Protocol 3: Analysis of Deschloronorketamine in Hair by LC-MS/MS
Hair analysis provides a longer detection window for drug use. This protocol outlines a general procedure.
1. Sample Preparation:
- Decontamination: Wash hair segments (e.g., 0-3 cm, 3-6 cm) with dichloromethane (B109758) to remove external contamination.[10]
- Extraction: Extract the decontaminated hair using a mixture of hexane/ethyl acetate (B1210297) (1:1) and chloroform/isopropanol (4:1).[10] Alternatively, pulverize the hair in methanol containing an internal standard.[11]
- Cleanup: The extract may require further cleanup using solid-phase extraction (SPE).
2. LC-MS/MS Analysis:
- Analyze the reconstituted extract using an LC-MS/MS system, similar to the serum and brain tissue protocol.
- Monitor for the parent drug and its metabolites. Nor-2F-DCK has been identified as a reliable target analyte in hair for the related compound 2-fluorodeschloroketamine.[10]
Visualizations
Experimental Workflow for Deschloronorketamine Analysis in Urine
Caption: Workflow for Urine Sample Analysis.
Metabolic Pathway of Deschloronorketamine
The metabolism of deschloronorketamine involves several key reactions.
References
- 1. Synthesis and identification of deschloroketamine metabolites in rats' urine and a quantification method for deschlorok… [ouci.dntb.gov.ua]
- 2. Synthesis and identification of deschloroketamine metabolites in rats' urine and a quantification method for deschloroketamine and metabolites in rats' serum and brain tissue using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the designer drug deschloroketamine (2‐methylamino‐2‐phenylcyclohexanone) by gas chromatography/mas… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative Screening of Amphetamine- and Ketamine-Type Abuse Drugs in Urine Employing Dual Mode Extraction Column by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of extensive 2-fluorodeschloroketamine metabolism in pooled human liver microsomes, urine and hair from an addicted patient using high-resolution accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
analytical reference material for Deschloronorketamine HCl
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides detailed application notes and protocols for the analytical reference material of Deschloronorketamine hydrochloride (HCl). Deschloronorketamine is the primary metabolite of deschloroketamine (B12793670) (DCK), an arylcyclohexylamine and dissociative anesthetic.[1] As a certified reference material (CRM), it is intended for use in research and forensic applications, including but not limited to, qualitative identification, quantitative analysis, and as a standard in the development of new analytical methods.
Physicochemical Properties
Deschloronorketamine HCl is a crystalline solid with the following properties:
| Property | Value | Reference |
| Formal Name | 2-amino-2-phenyl-cyclohexanone, monohydrochloride | [1] |
| CAS Number | 7015-20-5 | [1] |
| Molecular Formula | C₁₂H₁₅NO • HCl | [1] |
| Formula Weight | 225.7 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
Solubility
| Solvent | Solubility | Reference |
| DMF | 5 mg/mL | [1] |
| DMSO | 10 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| PBS (pH 7.2) | 5 mg/mL | [1] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification and quantification of Deschloronorketamine.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Deschloronorketamine HCl in methanol (B129727) at a concentration of 1 mg/mL. Further dilute with methanol to achieve the desired concentration for calibration curves.
-
Biological Samples (Urine/Blood): Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix. The final extract should be reconstituted in a solvent compatible with the GC-MS system, such as methanol or ethyl acetate.
Instrumentation and Conditions:
| Parameter | Value |
| Instrument | Agilent Gas Chromatograph with Mass Selective Detector (or equivalent) |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Expected Results:
The mass spectrum of the parent compound, deschloroketamine, shows a molecular ion at m/z 203 and major fragment ions at m/z 175, 174, 160, 147, 146, and 132.[2] Deschloronorketamine, being the N-demethylated metabolite, would be expected to have a molecular ion at m/z 189 and a fragmentation pattern that reflects the loss of the amine group and subsequent fragmentations of the cyclohexanone (B45756) and phenyl rings.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of Deschloronorketamine HCl.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of Deschloronorketamine in complex matrices.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Deschloronorketamine HCl in methanol or acetonitrile (B52724) at 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
-
Biological Samples (Plasma/Serum): A simple protein precipitation is often sufficient. To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Deschloronorketamine-d4). Vortex and centrifuge. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
Instrumentation and Conditions:
| Parameter | Value |
| Instrument | Waters Acquity UPLC with a Xevo TQ-S Mass Spectrometer (or equivalent) |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Predicted):
Since Deschloronorketamine is a metabolite of Deschloroketamine, we can predict its MRM transitions based on the parent compound. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will result from fragmentation of the molecule.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Deschloronorketamine | 190.1 | To be determined empirically | To be optimized |
| Deschloronorketamine-d4 (IS) | 194.1 | To be determined empirically | To be optimized |
Note: The optimal product ions and collision energies should be determined by infusing a standard solution of Deschloronorketamine HCl into the mass spectrometer.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of Deschloronorketamine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of Deschloronorketamine HCl.
Sample Preparation:
Dissolve approximately 5-10 mg of Deschloronorketamine HCl in 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrumentation and Conditions:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker Avance 400 MHz (or equivalent) | Bruker Avance 100 MHz (or equivalent) |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Spectral Width | 16 ppm | 240 ppm |
Expected Spectral Data:
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexanone ring, and the amine protons. The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Specific chemical shifts will be dependent on the solvent used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for the identification of functional groups present in the Deschloronorketamine HCl molecule.
Sample Preparation:
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
Instrumentation and Conditions:
| Parameter | Value |
| Spectrometer | PerkinElmer Spectrum Two FTIR Spectrometer (or equivalent) with ATR accessory |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine salt) | 3200 - 2800 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (ketone) | ~1715 |
| C=C stretch (aromatic) | ~1600, ~1450 |
| N-H bend | ~1550 |
Metabolism of Deschloroketamine to Deschloronorketamine
The primary metabolic pathway for deschloroketamine is N-demethylation to form deschloronorketamine.[3][4] This reaction is catalyzed by cytochrome P450 enzymes in the liver.
Metabolic Pathway of Deschloroketamine
Caption: N-demethylation of Deschloroketamine to Deschloronorketamine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Stability and Microbial Biotransformation of Five Deschloroketamine Derivatives as Prerequisite for Wastewater‐Based Epidemiology Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deschloronorketamine LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the quantitative analysis of Deschloronorketamine by LC-MS/MS.
Introduction to Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest. In biological samples such as plasma, serum, or urine, this includes a complex mixture of salts, proteins, lipids, and metabolites.[1] These co-eluting components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a phenomenon known as matrix effect.[2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative methods.[3][4] Effectively managing matrix effects is a critical step in developing robust and reliable LC-MS/MS assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Deschloronorketamine due to matrix effects.
Q1: My Deschloronorketamine signal is low and inconsistent across different samples. What is the likely cause?
A: Low and variable signal intensity is a classic symptom of ion suppression caused by matrix effects. When Deschloronorketamine co-elutes with endogenous components from the biological sample (like phospholipids), these components compete for ionization in the MS source, reducing the number of analyte ions that reach the detector.[3] To confirm this, you should evaluate the response of your internal standard. If you are using a stable isotope-labeled (SIL) internal standard for Deschloronorketamine and its signal is also suppressed and variable, this strongly points to a matrix effect.
Q2: How can I definitively test for the presence and magnitude of matrix effects in my assay?
A: The most common method is the post-extraction spike experiment .[2] This involves comparing the analyte's peak area in two different samples:
-
Sample A: A neat solution of Deschloronorketamine prepared in the mobile phase.
-
Sample B: A blank matrix sample (e.g., plasma from a drug-free subject) that has been carried through the entire sample preparation process, with Deschloronorketamine spiked in after the final extraction step.
The matrix effect (ME) can be calculated as: ME (%) = (Peak Area in Sample B / Peak Area in Sample A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
A decision tree for troubleshooting these issues is presented below.
Caption: Troubleshooting Decision Tree for Matrix Effects.
Q3: I am using a simple protein precipitation method, but still observe significant ion suppression. What are my next steps?
A: While protein precipitation (PPT) is fast and simple, it is often not effective at removing phospholipids (B1166683), which are major contributors to matrix effects in plasma and serum.[5] If you are still experiencing issues, consider the following, more selective, sample preparation techniques:
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning Deschloronorketamine into an organic solvent, leaving many interfering substances behind in the aqueous layer.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[1] By using a sorbent that selectively retains the analyte while allowing matrix components to be washed away, you can achieve a much cleaner sample. A variety of SPE sorbents (e.g., mixed-mode cation exchange) can be effective for a basic compound like Deschloronorketamine.
Q4: I don't have access to a stable isotope-labeled internal standard for Deschloronorketamine. How can I compensate for matrix effects?
A: While a SIL-IS is the gold standard for correcting matrix effects, you have other options:
-
Use an Analogue Internal Standard: Choose a structurally similar compound that is not present in the samples and has similar chromatographic and ionization behavior to Deschloronorketamine. However, be aware that it may not perfectly mimic the analyte's behavior in the presence of matrix effects.
-
Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your unknown samples (e.g., drug-free plasma). This ensures that the standards and samples experience similar levels of ion suppression or enhancement, improving quantitative accuracy.
Frequently Asked Questions (FAQs)
Q1: Which sample preparation method is best for minimizing matrix effects for Deschloronorketamine in plasma?
A: The "best" method depends on the required sensitivity, throughput, and complexity of the assay. Solid-Phase Extraction (SPE) generally provides the cleanest extracts and the best reduction in matrix effects, followed by Liquid-Liquid Extraction (LLE). Protein Precipitation (PPT) is the simplest method but is least effective at removing key interferences like phospholipids.
| Technique | Principle | Pros | Cons | Typical Matrix Effect Reduction |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, inexpensive. | Does not effectively remove phospholipids or salts; high matrix effects. | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good removal of proteins and salts; cleaner than PPT. | More labor-intensive; requires solvent optimization. | Moderate to High |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Excellent removal of interferences; provides the cleanest extract.[1] | Most complex and expensive; requires method development. | High to Very High |
Q2: How can I modify my liquid chromatography to reduce matrix effects?
A: Chromatographic separation is a powerful tool to combat matrix effects. The goal is to separate the elution of Deschloronorketamine from the elution of interfering matrix components.
-
Gradient Optimization: Develop a gradient that retains and resolves Deschloronorketamine away from the early-eluting salts and the later-eluting phospholipids.
-
Use a Divert Valve: Program the divert valve to send the highly contaminated early and late portions of the run to waste, only allowing the flow containing your analyte of interest to enter the mass spectrometer.[6]
-
Column Choice: Consider using columns with different selectivities (e.g., Phenyl-Hexyl instead of C18) or smaller particle sizes for higher chromatographic efficiency and better resolution.
Caption: Key Stages for Mitigating Matrix Effects.
Q3: What are the primary sources of matrix effects in biological samples like plasma?
A: The most significant sources of matrix effects, particularly when using electrospray ionization (ESI), are phospholipids from cell membranes.[3][5] These are abundant in plasma and serum and tend to co-extract with analytes in simpler sample preparation methods like PPT. Other sources include salts, endogenous metabolites, and residual proteins.
Caption: The Concept of Ion Suppression in ESI-MS.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample into a glass tube.
-
Add 25 µL of 1M sodium hydroxide (B78521) to basify the sample.
-
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE) containing the internal standard.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase and inject.
Protocol 3: Example LC-MS/MS Parameters
The following table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Condition |
| LC Column | C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Deschloronorketamine: Q1: 204.1 -> Q3: 125.1 (Quantifier), 187.1 (Qualifier) |
| Internal Standard | Deschloronorketamine-d4: Q1: 208.1 -> Q3: 129.1 |
| Note: Exact m/z values for Deschloronorketamine should be confirmed with a reference standard. The values provided are based on its chemical structure.[7] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deschloronorketamine (DCK) Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Deschloronorketamine (DCK).
FAQs: Enhancing Deschloronorketamine (DCK) Detection Sensitivity
Q1: What are the most common analytical methods for detecting Deschloronorketamine (DCK), and which is the most sensitive?
A1: The most prevalent and sensitive methods for DCK detection are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS, particularly when coupled with a high-resolution mass spectrometer like an Orbitrap, generally offers superior sensitivity and specificity compared to GC-MS.[3] High-resolution mass spectrometry provides accurate mass measurements, which aids in the definitive identification of DCK, even in the absence of a reference standard.[1][3]
Q2: How can I improve the sensitivity of my DCK analysis using LC-MS/MS?
A2: To enhance sensitivity in LC-MS/MS analysis of DCK, consider the following strategies:
-
Optimize Sample Preparation: Employ a robust sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix interferences and concentrate the analyte.[4]
-
Enhance Chromatographic Separation: Utilize a high-efficiency HPLC column and optimize the mobile phase composition and gradient to achieve good peak shape and separation from co-eluting matrix components.
-
Fine-tune Mass Spectrometer Parameters: Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific MRM transitions of DCK to maximize signal intensity.
-
Minimize Matrix Effects: Matrix effects, such as ion suppression or enhancement, can significantly impact sensitivity.[5] Thorough sample cleanup and the use of an appropriate internal standard are crucial for mitigating these effects.
Q3: What are the key metabolites of DCK, and should I include them in my analysis?
A3: Key metabolites of Deschloronorketamine include nordeschloroketamine, trans-dihydrodeschloroketamine, and cis- and trans-dihydronordeschloroketamines.[6][7] Including these metabolites in your analytical method is highly recommended. Detecting metabolites can extend the window of detection after the parent drug is no longer detectable and can provide a more comprehensive picture of DCK exposure.
Q4: Are there any commercially available immunoassays for DCK?
A4: Currently, there are no specific commercial immunoassays developed exclusively for Deschloronorketamine. However, due to structural similarities, some immunoassays for ketamine or phencyclidine (PCP) may exhibit cross-reactivity with DCK and its analogs.[8][9] It is crucial to confirm any positive immunoassay results with a more specific method like LC-MS/MS, as cross-reactivity can lead to false-positive results.[10]
Q5: What is the difference between Limit of Detection (LOD) and Limit of Quantitation (LOQ)?
A5: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy.[11] The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[11] For quantitative analysis, the LOQ is the more relevant parameter.
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Signal Intensity | 1. Improper sample preparation leading to analyte loss.2. Suboptimal ionization source parameters.3. Incorrect MRM transitions or collision energy.4. Contamination of the ion source or mass spectrometer inlet.5. LC column degradation. | 1. Review and optimize the extraction protocol. Ensure pH is appropriate for DCK extraction.2. Systematically tune the ion source parameters (e.g., nebulizer gas, drying gas, capillary voltage, source temperature).3. Verify the precursor and product ions for DCK and optimize the collision energy.4. Clean the ion source components as per the manufacturer's guidelines.5. Replace the LC column with a new one. |
| High Background Noise | 1. Contaminated solvents, reagents, or glassware.2. Carryover from a previous injection.3. Insufficiently cleaned sample extracts.4. Leaks in the LC system. | 1. Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned.2. Inject a blank solvent run to check for carryover. Implement a robust needle wash protocol.3. Improve the sample cleanup procedure (e.g., add a wash step in SPE, perform a back-extraction in LLE).4. Inspect all fittings and connections for leaks. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Incompatible injection solvent with the mobile phase.3. Secondary interactions with the stationary phase.4. Column aging or contamination. | 1. Dilute the sample or inject a smaller volume.2. Ensure the injection solvent is weaker than the initial mobile phase.3. Add a small amount of a competing base (e.g., ammonium (B1175870) hydroxide) to the mobile phase to reduce tailing for basic compounds like DCK.4. Replace the column. |
| Retention Time Shift | 1. Change in mobile phase composition.2. Fluctuation in column temperature.3. Air bubbles in the pump.4. Column degradation. | 1. Prepare fresh mobile phase and ensure accurate composition.2. Use a column oven to maintain a stable temperature.3. Degas the mobile phase and prime the pumps.4. Replace the column. |
| Inconsistent Results (Poor Precision) | 1. Variability in sample preparation.2. Inconsistent injection volume.3. Unstable ion source conditions.4. Matrix effects. | 1. Use an automated extraction system if available. Ensure consistent vortexing and evaporation steps.2. Check the autosampler for proper operation and ensure no air bubbles are in the syringe.3. Allow the mass spectrometer to stabilize before running samples.4. Use a stable isotope-labeled internal standard for DCK to compensate for matrix effects. |
GC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Sensitivity | 1. Inefficient derivatization (if used).2. Active sites in the GC inlet or column.3. Suboptimal MS tune.4. Sample degradation at high temperatures. | 1. Optimize derivatization reaction conditions (reagent volume, temperature, time).2. Use a deactivated inlet liner and column. Perform inlet maintenance.3. Tune the mass spectrometer according to the manufacturer's recommendations.4. Lower the inlet and transfer line temperatures. |
| Peak Tailing | 1. Active sites in the GC system.2. Column contamination.3. Non-volatile matrix components in the inlet. | 1. Replace the inlet liner and septum. Trim the front end of the column.2. Bake out the column at the maximum recommended temperature.3. Use a glass wool-packed liner to trap non-volatile residues. |
| Ghost Peaks | 1. Carryover from a previous injection.2. Septum bleed.3. Contaminated carrier gas. | 1. Run a solvent blank. Increase the bake-out time after each run.2. Use a high-quality, low-bleed septum.3. Use high-purity carrier gas with appropriate traps. |
Data Presentation
Comparison of Sample Preparation Techniques for DCK Detection
| Technique | Principle | Typical Recovery (%) | LOD/LOQ Range | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | 70-90% | 1-10 ng/mL | Fast and simple. | High matrix effects, less clean extract. |
| Liquid-Liquid Extraction (LLE) | Partitioning of DCK between two immiscible liquid phases based on its physicochemical properties. | 80-100% | 0.1-5 ng/mL | Good cleanup, high recovery. | Labor-intensive, requires large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | DCK is retained on a solid sorbent and eluted with a solvent. | 85-105% | 0.05-2 ng/mL | High selectivity and concentration factor, can be automated. | Method development can be time-consuming, cost of cartridges. |
Note: The values presented are typical and may vary depending on the specific matrix, instrumentation, and method validation.
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of DCK from Urine
This protocol provides a general procedure for the extraction of Deschloronorketamine from urine samples using a mixed-mode cation exchange SPE cartridge.
1. Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 3 mL, 60 mg)
-
Urine sample
-
Internal Standard (IS) solution (e.g., DCK-d4)
-
pH 6.0 Phosphate (B84403) buffer (0.1 M)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide (B78521)
-
SPE manifold
-
Nitrogen evaporator
2. Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add 20 µL of the IS solution and 1 mL of pH 6.0 phosphate buffer. Vortex for 30 seconds.
-
Cartridge Conditioning: Condition the SPE cartridge sequentially with 3 mL of methanol, 3 mL of deionized water, and 1 mL of pH 6.0 phosphate buffer. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge sequentially with 3 mL of deionized water and 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Detailed Methodology for Liquid-Liquid Extraction (LLE) of DCK from Blood
This protocol describes a general LLE procedure for the extraction of DCK from whole blood.
1. Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., DCK-d4)
-
Saturated sodium borate (B1201080) buffer (pH 9.0)
-
Extraction solvent (e.g., n-butyl chloride or a mixture of hexane/ethyl acetate)
-
0.1 M Hydrochloric acid
-
Glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Procedure:
-
Sample Preparation: In a 15 mL glass centrifuge tube, combine 1 mL of whole blood, 20 µL of the IS solution, and 1 mL of saturated sodium borate buffer. Vortex for 30 seconds.
-
Extraction: Add 5 mL of the extraction solvent. Cap the tube and vortex for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean centrifuge tube.
-
Back-extraction (optional, for cleaner extract): Add 1 mL of 0.1 M HCl to the collected organic phase. Vortex for 2 minutes and centrifuge. Discard the upper organic layer. Make the aqueous layer basic with a suitable buffer and re-extract with the organic solvent.
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS or a suitable solvent for GC-MS analysis.
Visualizations
Caption: General experimental workflow for DCK analysis.
Caption: Logical troubleshooting flow for low sensitivity.
References
- 1. Improving signal-to-noise ratios of liquid chromatography-tandem mass spectrometry peaks using noise frequency spectrum modification between two consecutive matched-filtering procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromacademy.com [chromacademy.com]
- 7. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel ketamine analogues cause a false positive phencyclidine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. False positive ketamine urine immunoassay screen result induced by quetiapine: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Difference Between LOD and LOQ [pharmaspecialists.com]
addressing ion suppression in Deschloronorketamine analysis
Technical Support Center: Deschloronorketamine Analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding ion suppression in the LC-MS/MS analysis of Deschloronorketamine.
Troubleshooting Guide
Q1: My Deschloronorketamine signal is inconsistent and lower than expected. How can I determine if ion suppression is the cause?
A: Low and variable analyte signals are common indicators of ion suppression.[1] This phenomenon occurs when components in your sample matrix interfere with the ionization of Deschloronorketamine in the mass spectrometer's ion source, leading to a reduced signal.[2][3]
To definitively diagnose ion suppression, the most reliable method is a post-column infusion experiment . This technique helps to pinpoint the regions in your chromatogram where ion suppression occurs.[4][5] The process involves infusing a constant flow of Deschloronorketamine solution into the MS detector, post-column, while injecting a blank matrix sample. A dip in the otherwise stable baseline signal for Deschloronorketamine indicates the retention time at which matrix components are eluting and causing suppression.[4][5]
An alternative method is to compare the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the same analyte in a clean solvent.[6] A significantly lower response in the matrix sample confirms the presence of ion suppression.[6]
Caption: Workflow for diagnosing ion suppression in Deschloronorketamine analysis.
Q2: I've confirmed ion suppression. What are the most likely sources in my analysis?
A: Ion suppression is primarily a matrix effect, where co-eluting substances from the sample hinder the ionization of your target analyte.[6] For bioanalytical samples like plasma, serum, or urine, the most common culprits include:
-
Phospholipids (B1166683): Endogenous to biological membranes, these are notorious for causing ion suppression in reversed-phase chromatography.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize in the ESI source, reducing efficiency.[5]
-
Endogenous Metabolites: Compounds like urea (B33335) and other small molecules can co-elute and compete for ionization.
-
Proteins and Peptides: Inadequately removed proteins can foul the LC-MS system and cause suppression.[4]
-
Exogenous Contaminants: Plasticizers, detergents, or polymers leached from labware can also interfere with ionization.[6]
The ionization technique itself plays a role; Electrospray Ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[2][6]
Caption: Mechanism of ion suppression in an ESI source.
Q3: How can I change my sample preparation method to reduce matrix effects for Deschloronorketamine analysis?
A: Improving sample cleanup is one of the most effective ways to combat ion suppression.[1][6] The choice of technique depends on the complexity of the matrix and the required sensitivity. The three primary methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is the simplest method, involving the addition of an organic solvent (like acetonitrile (B52724) or methanol) to precipitate proteins. While fast, it is the least effective at removing other matrix components like phospholipids and salts, often resulting in significant ion suppression.[6]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences (like salts) in the aqueous layer. The choice of solvent and pH is critical for good recovery.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective and selective method for removing interferences.[5] By using a specific sorbent, you can retain Deschloronorketamine while washing away salts and phospholipids, then elute the analyte in a clean solvent.
Frequently Asked Questions (FAQs)
Q1: What exactly is ion suppression? Ion suppression is a type of matrix effect that occurs during LC-MS analysis, particularly with electrospray ionization (ESI). It is a reduction in the ionization efficiency of the target analyte caused by the presence of co-eluting compounds from the sample matrix.[2][3] These interfering molecules compete with the analyte for access to the droplet surface for ionization or alter the physical properties of the droplet, ultimately leading to a decreased signal intensity and compromising quantitative accuracy.[1][2]
Q2: Can using an internal standard solve the problem of ion suppression? Yes, to a large extent, if the correct type of internal standard is used. A stable isotope-labeled (SIL) internal standard of Deschloronorketamine is the ideal choice. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression.[7] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression can be effectively normalized, leading to accurate and precise quantification. Analog internal standards that do not co-elute may not compensate for suppression accurately.[8]
Q3: Are there any chromatographic strategies to avoid ion suppression? Yes, optimizing the chromatographic separation can effectively move your Deschloronorketamine peak away from regions of ion suppression.[1][6] Strategies include:
-
Adjusting the Gradient: Modify the mobile phase gradient to better resolve Deschloronorketamine from early-eluting matrix components like salts and late-eluting components like phospholipids.
-
Using a Guard Column: A guard column can help trap some of the strongly retained matrix components and protect the analytical column.[8]
-
Reducing Flow Rate: Lowering the flow rate (e.g., microflow LC) can improve desolvation efficiency and reduce the impact of matrix components.[1][3]
-
Sample Dilution: Simply diluting the sample can reduce the concentration of interfering species, though this may compromise sensitivity if your analyte concentration is already low.[2][8]
Q4: Is it better to use ESI or APCI for Deschloronorketamine analysis in a complex matrix? Electrospray Ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components compared to Atmospheric Pressure Chemical Ionization (APCI).[2][6] This is because ESI relies on a complex process of droplet evaporation and charge competition.[2] APCI, which uses a corona discharge to ionize analytes in the gas phase, is less affected by the presence of non-volatile materials. If you are experiencing severe and intractable ion suppression with ESI, switching to an APCI source could be a viable solution, provided Deschloronorketamine ionizes efficiently with this technique.[2][6]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Mitigating Ion Suppression
| Technique | Typical Analyte Recovery (%) | Effectiveness in Removing Phospholipids | Relative Ion Suppression (%)* | Throughput |
| Protein Precipitation (PPT) | 85 - 100% | Low | 40 - 70% | High |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | Moderate to High | 15 - 30% | Medium |
| Solid-Phase Extraction (SPE) | > 90% | High | < 10% | Low to Medium |
*Note: Values are representative and can vary significantly based on the specific matrix, protocol, and analyte properties. A lower percentage indicates less suppression and a better outcome.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
-
Preparation: Prepare a standard solution of Deschloronorketamine (e.g., 100 ng/mL) in the mobile phase.
-
Setup:
-
Deliver the Deschloronorketamine solution at a low, constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Connect the syringe pump outlet to the LC flow path using a T-fitting placed between the analytical column and the MS ion source.
-
Begin acquiring data on the mass spectrometer in MRM mode for the Deschloronorketamine transition.
-
-
Execution:
-
Once a stable baseline signal is achieved from the infused standard, inject a blank, extracted sample matrix (e.g., a protein-precipitated plasma blank).
-
Monitor the baseline of the Deschloronorketamine signal throughout the chromatographic run.
-
-
Analysis: Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol using a mixed-mode cation exchange cartridge, suitable for a basic compound like Deschloronorketamine.
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 600 µL of 4% phosphoric acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Elute interferences with 1 mL of 0.1 M acetate (B1210297) buffer.
-
Wash 2: Elute further interferences with 1 mL of methanol. Dry the cartridge thoroughly under vacuum for 5 minutes.
-
-
Elution: Elute Deschloronorketamine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [research-repository.griffith.edu.au]
Technical Support Center: Deschloronorketamine (DCK) MS/MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the MS/MS analysis of Deschloronorketamine (DCK).
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for Deschloronorketamine (DCK) in positive electrospray ionization (ESI) MS/MS?
In positive ion ESI-MS, Deschloronorketamine (molecular formula: C₁₃H₁₇NO, molecular weight: 203.28 g/mol ) is typically observed as its protonated molecule, [M+H]⁺.
Table 1: Expected Precursor Ion for DCK
| Analyte | Formula | Ion Type | Precursor m/z |
| Deschloronorketamine | C₁₃H₁₇NO | [M+H]⁺ | 204.1383 |
Note: The exact mass may vary slightly depending on instrument calibration and resolution.
Q2: What are the characteristic product ions for DCK in MS/MS, and what is the fragmentation pathway?
The fragmentation of DCK, like other ketamine analogues, follows predictable pathways in ESI-MS/MS.[1][2][3] The primary fragmentation events involve the loss of the methylamino group and subsequent loss of carbon monoxide from the cyclohexanone (B45756) ring.[1][4]
Table 2: Common Product Ions of Deschloronorketamine ([M+H]⁺ = m/z 204.1)
| Product Ion (m/z) | Proposed Loss | Description |
| 173.1 | CH₃NH₂ (Methylamine) | Loss of the N-methylamine group from the precursor ion. |
| 145.1 | CH₃NH₂ + CO | Sequential loss of methylamine (B109427) and carbon monoxide. |
| 186.1 | H₂O (Water) | A potential loss of water from the precursor ion. |
| 132.0 | - | A common fragment ion observed in GC/MS analysis that may also appear in ESI-MS/MS under certain conditions.[5][6] |
The fragmentation pathway can be visualized as follows:
Caption: Proposed ESI-MS/MS fragmentation pathway for Deschloronorketamine.
Q3: How do I optimize collision energy (CE) for DCK analysis?
Collision energy is a critical parameter that must be optimized for your specific instrument to achieve maximum sensitivity.[7] A common approach is to perform a CE ramp experiment.
Experimental Workflow for Collision Energy Optimization
Caption: Workflow for optimizing collision energy for DCK analysis.
Based on literature for related compounds, a starting point for stepped normalized collision energy can be 17.5, 35, and 52.5%.[8] For absolute collision energy values, a range of 15-40 eV is a typical starting point for molecules of this size.
Q4: I am seeing unexpected ions like m/z 226.1 or 242.1. What are they?
These are likely adduct ions, which are common in electrospray ionization.[9][10] They are formed when the analyte molecule associates with ions present in the mobile phase or from contaminants. To confirm, check if the mass difference between your observed ion and the expected protonated molecule corresponds to a common adduct.
Table 3: Common Adducts in Positive ESI-MS
| Adduct | Ion | Mass Difference from [M+H]⁺ | Expected Adduct m/z for DCK |
| Sodium | [M+Na]⁺ | +22 Da | 226.1 |
| Potassium | [M+K]⁺ | +38 Da | 242.1 |
| Ammonium (B1175870) | [M+NH₄]⁺ | +17 Da | 221.1 |
To minimize adduct formation, use high-purity LC-MS grade solvents and additives, and consider using plasticware instead of glassware, which can be a source of sodium and potassium ions.[10]
Troubleshooting Guide
Table 4: Common Issues in DCK MS/MS Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | - Incorrect MS parameters (precursor/product m/z, CE).- Sample degradation.- Poor ionization efficiency.- LC plumbing issue (leak, clog). | - Verify all MS parameters. Re-optimize CE.[7]- Prepare fresh sample and standards.[11]- Adjust mobile phase pH; ensure an acidic mobile phase (e.g., 0.1% formic acid) to promote protonation.- Perform system checks for pressure and leaks.[12] |
| Poor Peak Shape (Tailing, Splitting) | - Column contamination or aging.- Mismatch between injection solvent and mobile phase.- Secondary interactions with the column. | - Flush the column according to manufacturer's instructions or replace it.[11]- Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[12]- Add a buffer (e.g., ammonium formate) to the mobile phase.[11] |
| High Background Noise / Contamination | - Contaminated mobile phase or LC system.- Carryover from previous injections.- Presence of plasticizers or other common contaminants. | - Use fresh, LC-MS grade solvents and additives.- Implement a robust needle wash protocol and inject blanks between samples.- Identify and subtract common background ions. |
| Inconsistent Retention Time | - Unstable column temperature.- Mobile phase composition changing over time.- Column degradation. | - Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily.[12]- Replace the column if performance continues to degrade. |
| Signal Suppression or Enhancement | - Matrix effects from co-eluting compounds in the sample.[13] | - Improve sample cleanup (e.g., use SPE instead of "dilute and shoot").[13]- Adjust chromatography to separate DCK from interfering matrix components.- Use a stable isotope-labeled internal standard. |
Detailed Experimental Protocols
Protocol 1: Sample Preparation (Plasma) using Protein Precipitation
This protocol is a common and straightforward method for cleaning up biological samples.[14]
-
Aliquot: Transfer 100 µL of plasma sample to a microcentrifuge tube.
-
Add Internal Standard: Spike with an appropriate internal standard (e.g., DCK-d4).
-
Precipitate: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
Evaporate & Reconstitute (Optional): For higher sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Protocol 2: Generic Liquid Chromatography Method
This method provides a starting point for achieving good chromatographic separation of DCK.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Phenyl Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm particle size)[8] or a C18 column (e.g., 75 x 4.6 mm, 3.5 µm).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: Ramp to 95% B
-
5.0 - 6.0 min: Hold at 95% B
-
6.0 - 6.1 min: Return to 5% B
-
6.1 - 8.0 min: Re-equilibrate at 5% B
-
Protocol 3: Mass Spectrometer Settings (Triple Quadrupole)
These are typical starting parameters. Instrument-specific optimization is required.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Primary: 204.1 → 173.1 (Quantifier)
-
Secondary: 204.1 → 145.1 (Qualifier)
-
-
Collision Energy (CE): Optimize as described in FAQ #3 (start around 20-25 eV).
-
Ion Source Parameters:
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
References
- 1. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Anal… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. agilent.com [agilent.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deschloronorketamine Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of deschloronorketamine (DCNK) in biological matrices. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your experimental results.
Disclaimer: Specific quantitative stability data for deschloronorketamine in biological matrices is limited in publicly available literature. The following information is based on best practices for bioanalytical method validation, data from structurally related compounds such as ketamine and norketamine, and general knowledge of analyte stability. It is crucial to perform in-house validation for your specific laboratory conditions and matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of deschloronorketamine in biological samples?
A1: The stability of deschloronorketamine can be influenced by several factors, including:
-
Temperature: Both storage temperature and temperature fluctuations during handling can lead to degradation. Generally, lower temperatures (-20°C or -80°C) are recommended for long-term storage.[1][2]
-
Enzymatic Degradation: Biological matrices like blood and plasma contain enzymes that can metabolize or degrade DCNK, especially before samples are frozen.
-
pH: The pH of the matrix can affect the chemical stability of DCNK.
-
Light Exposure: Similar to other psychoactive compounds, DCNK may be susceptible to photodegradation.[3][4] It is advisable to protect samples from direct light.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation of the analyte and should be minimized.[5]
Q2: What are the recommended storage conditions for biological samples containing deschloronorketamine?
A2: While specific long-term stability data for DCNK is scarce, based on guidelines for similar compounds, the following storage conditions are recommended:
-
Short-term (up to 24 hours): Refrigeration at 2-8°C.
-
Long-term: Frozen at -20°C or preferably -80°C for extended periods.[2] For the related compounds ketamine and norketamine, plasma samples have been shown to be stable for up to 10 weeks at -20°C.[1]
Q3: How many freeze-thaw cycles are acceptable for samples with deschloronorketamine?
A3: It is best practice to minimize freeze-thaw cycles. For many small molecules, up to three to five freeze-thaw cycles may not cause significant degradation. However, this should be experimentally verified for deschloronorketamine in your specific matrix.[5] It is highly recommended to aliquot samples upon collection to avoid the need for multiple freeze-thaw cycles.
Q4: Is deschloronorketamine susceptible to degradation in whole blood before processing?
A4: Yes, enzymatic degradation can occur in fresh whole blood. For the related compounds ketamine and norketamine, stability has been demonstrated for up to 120 hours at room temperature and 4°C, suggesting good short-term stability in whole blood.[6] However, to minimize the risk of enzymatic activity, it is recommended to process blood samples (i.e., separate plasma or serum) as soon as possible after collection and freeze the resulting matrix. If a delay is unavoidable, keeping the samples on ice is advisable.
Quantitative Data Summary
Table 1: Stability of Ketamine and Norketamine in Whole Blood (Reference Data)
| Analyte | Storage Temperature | Time Point (hours) | Mean Concentration (ng/mL) | % of Initial Concentration |
| Ketamine | Room Temperature | 0 | 1000 | 100% |
| 24 | 980 | 98% | ||
| 48 | 970 | 97% | ||
| 72 | 960 | 96% | ||
| 120 | 950 | 95% | ||
| 4°C | 0 | 1000 | 100% | |
| 24 | 990 | 99% | ||
| 48 | 980 | 98% | ||
| 72 | 970 | 97% | ||
| 120 | 960 | 96% | ||
| Norketamine | Room Temperature | 0 | 1000 | 100% |
| 24 | 990 | 99% | ||
| 48 | 980 | 98% | ||
| 72 | 970 | 97% | ||
| 120 | 960 | 96% | ||
| 4°C | 0 | 1000 | 100% | |
| 24 | 1010 | 101% | ||
| 48 | 1000 | 100% | ||
| 72 | 990 | 99% | ||
| 120 | 980 | 98% |
Data adapted from studies on ketamine and norketamine and should be used as a general guide.[6]
Table 2: Template for Long-Term Stability of Deschloronorketamine in Human Plasma at -20°C
| Time Point (Months) | Replicate 1 (% Recovery) | Replicate 2 (% Recovery) | Replicate 3 (% Recovery) | Mean (% Recovery) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | ||||
| 3 | ||||
| 6 | ||||
| 12 |
Table 3: Template for Freeze-Thaw Stability of Deschloronorketamine in Human Urine
| Freeze-Thaw Cycle | Replicate 1 (% Recovery) | Replicate 2 (% Recovery) | Replicate 3 (% Recovery) | Mean (% Recovery) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 |
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability
Objective: To evaluate the long-term stability of deschloronorketamine in a biological matrix (e.g., plasma, urine) at different storage temperatures.
Methodology:
-
Sample Preparation:
-
Pool a sufficient volume of the desired biological matrix from multiple donors.
-
Spike the pooled matrix with a known concentration of deschloronorketamine. It is recommended to test at least two concentration levels (low and high QC levels).
-
Aliquot the spiked matrix into multiple storage vials to avoid freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
A set of baseline samples (T=0) should be analyzed immediately.
-
-
Analysis:
-
At each specified time point (e.g., 1, 3, 6, 9, 12 months), retrieve a set of aliquots from each storage temperature.
-
Thaw the samples under controlled conditions.
-
Analyze the samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
The concentration of the stored samples is compared to the baseline samples to determine the percentage of degradation.
-
Protocol 2: Assessment of Freeze-Thaw Stability
Objective: To determine the effect of repeated freeze-thaw cycles on the stability of deschloronorketamine.
Methodology:
-
Sample Preparation:
-
Prepare spiked samples as described in the long-term stability protocol.
-
-
Freeze-Thaw Cycles:
-
Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
This completes one freeze-thaw cycle. Repeat for the desired number of cycles (typically 3-5).
-
-
Analysis:
-
After the final thaw, analyze the samples using a validated bioanalytical method.
-
Compare the concentrations to baseline samples that have not undergone freeze-thaw cycles.
-
Protocol 3: Assessment of Photostability
Objective: To evaluate the degradation of deschloronorketamine upon exposure to light.
Methodology:
-
Sample Preparation:
-
Prepare spiked samples in transparent vials.
-
Prepare a control set of samples in amber or light-protected vials.
-
-
Light Exposure:
-
Expose the transparent vials to a controlled light source that mimics daylight conditions for a specified duration.
-
Keep the control samples in the dark at the same temperature.
-
-
Analysis:
-
After the exposure period, analyze both sets of samples.
-
Compare the concentrations to determine the extent of photodegradation.
-
Troubleshooting Guide for LC-MS/MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Inefficient extraction from the biological matrix.- Degradation during sample processing. | - Optimize the extraction method (e.g., change solvent, pH, or extraction technique).- Ensure samples are kept on ice during processing. |
| High Variability in Results | - Inconsistent sample handling.- Matrix effects (ion suppression or enhancement). | - Standardize all sample handling procedures.- Evaluate and mitigate matrix effects by using a different ionization source, modifying chromatography, or using an isotopically labeled internal standard. |
| Peak Tailing or Fronting | - Column degradation or contamination.- Inappropriate mobile phase pH. | - Replace or clean the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Ghost Peaks or Carryover | - Contamination of the autosampler or injection port.- High concentration samples analyzed before low concentration samples. | - Implement a rigorous wash protocol for the autosampler.- Inject blank samples after high-concentration samples. |
| Gradual Decrease in Signal Over a Run | - Analyte instability in the autosampler.- Contamination buildup in the MS source. | - Evaluate the stability of the extracted analyte in the autosampler; consider using a cooled autosampler.- Clean the mass spectrometer ion source. |
Visualizations
Caption: Workflow for Deschloronorketamine Stability Assessment.
Caption: Troubleshooting Logic for Inconsistent Analytical Results.
References
- 1. Stability of coagulation factors in plasma prepared after a 24-hour room temperature hold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Technical Support Center: Deschloronorketamine Sample Preparation
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing contamination during Deschloronorketamine sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in Deschloronorketamine analysis?
A1: Contamination in Deschloronorketamine analysis can arise from several sources. These include cross-contamination from previously run, more concentrated samples, contaminated solvents or glassware, and the introduction of interfering substances from the biological matrix itself (e.g., lipids, proteins).[1] It is also crucial to consider the purity of the reference standard, as illicitly synthesized ketamine analogs can contain impurities from the manufacturing process.
Q2: How can I minimize matrix effects when analyzing Deschloronorketamine in biological samples like plasma or urine?
A2: Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of compounds in complex matrices.[1] To minimize these effects, several strategies can be employed:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are highly effective at removing a significant portion of the matrix components that can cause interference.[2]
-
Chromatographic Separation: Optimizing the liquid chromatography method to ensure baseline separation of Deschloronorketamine from co-eluting matrix components is crucial.[2]
-
Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analysis.[2]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.[2]
Q3: What are the best practices for storing biological samples containing Deschloronorketamine to prevent degradation?
A3: The stability of Deschloronorketamine in biological samples is critical for accurate quantification. Based on studies of the structurally similar compound ketamine, it is recommended to store plasma and urine samples at -20°C or, for long-term storage, at -80°C to maintain the integrity of the analyte. Repeated freeze-thaw cycles should be avoided. For short-term benchtop stability, keeping samples at room temperature for extended periods (e.g., more than 8 hours) should be minimized.
Q4: I am observing a high signal for Deschloronorketamine in my blank injections. What could be the cause?
A4: A high signal in blank injections is a classic sign of carryover from a previous, more concentrated sample.[1][3] This can occur in the autosampler, injection port, or on the analytical column. To address this, ensure a thorough wash of the injection system between samples, and consider injecting a blank solvent after a high concentration sample to "clean" the system.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experimental workflow.
Low Analyte Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Recommended Solution |
| Analyte is found in the flow-through fraction. | Incomplete retention of the analyte on the SPE sorbent. | - Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading.- Optimize the pH of the sample to ensure the analyte is in a state that favors retention.- Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent. |
| Analyte is lost during the wash step. | The wash solvent is too strong and is eluting the analyte along with the interferences. | - Use a weaker wash solvent.- Decrease the volume of the wash solvent. |
| Analyte is not completely eluted from the SPE cartridge. | The elution solvent is too weak to disrupt the interaction between the analyte and the sorbent. | - Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent).- Increase the volume of the elution solvent.- Ensure the pH of the elution solvent is optimized to bring the analyte into a state that favors elution. |
Inconsistent Results in LC-MS/MS Analysis
| Symptom | Possible Cause | Recommended Solution |
| Shifting retention times. | - Changes in mobile phase composition.- Column degradation.- Fluctuation in column temperature. | - Prepare fresh mobile phase and ensure proper mixing.- Use a guard column to protect the analytical column.- Ensure the column oven is maintaining a stable temperature. |
| Poor peak shape (e.g., tailing or fronting). | - Column overload.- Incompatibility between the injection solvent and the mobile phase.- Presence of active sites on the column. | - Dilute the sample.- Ensure the injection solvent is similar in composition to the initial mobile phase.- Use a column with end-capping to reduce active sites. |
| Low signal intensity or no signal. | - Inefficient ionization.- Contamination of the mass spectrometer ion source.- Incorrect mass transition settings. | - Optimize ionization source parameters (e.g., capillary voltage, gas temperature).- Clean the ion source according to the manufacturer's instructions.- Verify the precursor and product ion masses for Deschloronorketamine. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Deschloronorketamine from Human Urine
This protocol is adapted from established methods for the extraction of ketamine and its metabolites from urine.[4]
1. Sample Pre-treatment:
- To 1 mL of urine, add 100 µL of an internal standard solution (e.g., Deschloronorketamine-d4).
- Add 500 µL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex.
2. SPE Cartridge Conditioning:
- Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry between steps.
3. Sample Loading:
- Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
4. Washing:
- Wash the cartridge with 2 mL of deionized water.
- Wash the cartridge with 2 mL of 1 M acetic acid.
- Dry the cartridge thoroughly under vacuum for 5-10 minutes.
- Wash the cartridge with 2 mL of methanol.
- Dry the cartridge again under vacuum for 5 minutes.
5. Elution:
- Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2 v/v/v).
6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation for Deschloronorketamine in Human Plasma
This protocol is based on a validated method for the analysis of ketamine and its metabolites in plasma.[3][5]
1. Sample Preparation:
- To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of an internal standard solution prepared in acetonitrile (B52724) (e.g., Deschloronorketamine-d4 at 10 ng/mL).
2. Precipitation and Centrifugation:
- Vortex the mixture for 5 minutes to precipitate the proteins.
- Centrifuge the samples at 3220 x g for 30 minutes at 10°C.
3. Supernatant Transfer:
- Carefully transfer the supernatant to a clean autosampler vial.
4. Analysis:
- Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of ketamine and its metabolites, which can be expected to be similar for Deschloronorketamine due to their structural similarity.
Table 1: LC-MS/MS Method Validation Parameters for Ketamine Analogs in Plasma[3][5]
| Parameter | Ketamine | Norketamine | Dehydronorketamine | Hydroxynorketamine |
| Linear Range (ng/mL) | 1 - 1,000 | 1 - 1,000 | 0.25 - 100 | 2.5 - 1,000 |
| Correlation Coefficient (r) | > 0.998 | > 0.998 | > 0.998 | > 0.998 |
| Intra-day Accuracy (%) | 95.8 - 103.2 | 97.5 - 104.1 | 96.3 - 105.4 | 95.1 - 102.9 |
| Inter-day Accuracy (%) | 98.1 - 101.5 | 99.3 - 102.7 | 98.7 - 103.6 | 97.8 - 101.2 |
| Intra-day Precision (%CV) | 2.1 - 4.5 | 1.9 - 3.8 | 2.5 - 5.1 | 2.3 - 4.8 |
| Inter-day Precision (%CV) | 3.2 - 5.3 | 2.8 - 4.7 | 3.6 - 6.2 | 3.1 - 5.5 |
| Extraction Recovery (%) | 98.5 - 102.1 | 97.9 - 101.5 | 96.8 - 103.2 | 97.2 - 102.4 |
Table 2: SPE Recovery of Ketamine and Norketamine from Urine[4]
| Analyte | Concentration (ng/mL) | Recovery (%) |
| Ketamine | 86 | 53.1 - 79.7 |
| 430 | 53.1 - 79.7 | |
| 860 | 53.1 - 79.7 | |
| Norketamine | 86 | 45.7 - 83.0 |
| 430 | 45.7 - 83.0 | |
| 860 | 45.7 - 83.0 |
Visualizations
Caption: Workflow for Solid-Phase Extraction of Deschloronorketamine.
Caption: Troubleshooting Decision Tree for Deschloronorketamine Analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. clinicallab.com [clinicallab.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of ketamine and norketamine in urine by automatic solid-phase extraction (SPE) and positive ion chemical ionization-gas chromatography-mass spectrometry (PCI-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deschloronorketamine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor recovery of Deschloronorketamine during experimental analysis.
Troubleshooting Poor Recovery of Deschloronorketamine
Low recovery of Deschloronorketamine can arise from various factors throughout the analytical workflow, from sample preparation to final detection. This guide provides a systematic approach to identifying and resolving common issues.
Solid-Phase Extraction (SPE) Issues
SPE is a common technique for sample clean-up and concentration. Poor recovery can often be traced back to suboptimal SPE conditions.
Question: Why is my Deschloronorketamine recovery low when using Solid-Phase Extraction (SPE)?
Answer: Low recovery during SPE can be attributed to several factors related to the analyte, sorbent, and solvents used. Deschloronorketamine, as a metabolite of an arylcyclohexylamine, possesses specific physicochemical properties that influence its retention and elution.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Choice | Deschloronorketamine is a basic compound. Consider using a mixed-mode cation-exchange sorbent for strong retention. Alternatively, a polymeric reversed-phase sorbent (e.g., HLB) can be effective. If using reversed-phase (C8 or C18), ensure the sample pH is adjusted to suppress ionization. |
| Incorrect Sample pH | For reversed-phase SPE, adjust the sample pH to be at least 2 pH units above the pKa of Deschloronorketamine to ensure it is in its neutral, more retentive form. For cation-exchange SPE, a lower pH is needed to ensure the analyte is protonated. |
| Sample Solvent Too Strong | If the sample is dissolved in a solvent with a high percentage of organic content, the analyte may not be adequately retained on the sorbent. Dilute the sample with an aqueous buffer before loading. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. For reversed-phase, increase the organic solvent percentage in the elution solvent. For cation-exchange, use a mobile phase with a counter-ion or adjust the pH to neutralize the analyte. |
| High Flow Rate | Loading the sample or eluting the analyte too quickly can lead to incomplete interaction with the sorbent. Optimize the flow rate to allow for proper equilibration.[1] |
| Column Drying Out | Allowing the sorbent bed to dry out after conditioning and before sample loading can deactivate the stationary phase. Ensure the sorbent remains wetted throughout the process. |
Liquid-Liquid Extraction (LLE) Issues
LLE is another widely used technique for sample preparation. Its efficiency is highly dependent on the choice of solvent and pH.
Question: What are the common reasons for poor Deschloronorketamine recovery with Liquid-Liquid Extraction (LLE)?
Answer: Poor LLE recovery is often due to an unfavorable partition coefficient (LogP) of Deschloronorketamine between the aqueous and organic phases. This is heavily influenced by the pH of the aqueous phase and the polarity of the extraction solvent.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal pH of Aqueous Phase | To extract a basic compound like Deschloronorketamine into an organic solvent, the pH of the aqueous sample should be adjusted to at least 2 pH units above its pKa to ensure it is in its neutral, more lipophilic form.[2] |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent should be matched to the analyte. For Deschloronorketamine, moderately polar, water-immiscible solvents like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol (B130326) are often effective.[3][4] |
| Insufficient Mixing/Vortexing | Inadequate mixing of the aqueous and organic phases will result in incomplete extraction. Ensure vigorous and sufficient vortexing to maximize the surface area for mass transfer. |
| Emulsion Formation | Emulsions at the interface of the two layers can trap the analyte and prevent complete phase separation. Centrifugation can help to break up emulsions. Adding salt to the aqueous phase ("salting out") can also reduce emulsion formation and increase the partitioning of the analyte into the organic phase.[2] |
| Analyte Adsorption to Glassware | Basic compounds can sometimes adsorb to the silanol (B1196071) groups on glass surfaces. Using silanized glassware or polypropylene (B1209903) tubes can mitigate this issue. |
Analytical Detection (LC-MS/MS) Issues
Even with efficient extraction, poor recovery can manifest as a low signal in the final analytical measurement, often due to matrix effects.
Question: My extraction seems efficient, but I'm seeing a low signal for Deschloronorketamine on the LC-MS/MS. What could be the cause?
Answer: A common issue in LC-MS/MS analysis of biological samples is matrix effects , where co-eluting endogenous compounds from the sample matrix (e.g., salts, lipids, proteins) suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[5][6][7]
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution |
| Ion Suppression | Co-eluting matrix components can interfere with the ionization of Deschloronorketamine. To diagnose this, perform a post-column infusion experiment with a standard solution of the analyte while injecting a blank matrix extract. A dip in the baseline signal at the retention time of the analyte indicates ion suppression.[5][8] |
| Poor Chromatographic Separation | If matrix components co-elute with Deschloronorketamine, modify the chromatographic method. Adjust the mobile phase gradient, try a different column chemistry (e.g., phenyl-hexyl instead of C18), or alter the pH of the mobile phase to improve separation. |
| Inadequate Sample Clean-up | If significant matrix effects are observed, a more rigorous sample clean-up method may be necessary. If using LLE, consider a back-extraction step. If using SPE, optimize the wash steps with a solvent that removes interferences without eluting the analyte.[9] |
| Use of an Appropriate Internal Standard | A stable isotope-labeled internal standard (SIL-IS) for Deschloronorketamine is the best way to compensate for matrix effects, as it will behave almost identically to the analyte during extraction and ionization.[10] |
Quantitative Data Summary
The recovery of Deschloronorketamine can be influenced by the chosen extraction method and the specific parameters used. While data specifically for Deschloronorketamine is limited, the recovery of its parent compounds, ketamine and norketamine, provides valuable insights.
Table 1: Representative Recovery Data for Ketamine and its Metabolites using Different Extraction Techniques
| Analyte | Extraction Method | Matrix | Extraction Solvent/Sorbent | Average Recovery (%) | Reference |
| Ketamine | LLE | Soft Drink | Chloroform | 87.27 | [2][11] |
| Ketamine | µ-QuEChERS | Hair | - | 47-76 | [12] |
| Norketamine | µ-QuEChERS | Hair | - | 14-27 | [12] |
| Ketamine | LLE | Plasma | Ethyl Acetate | ~100 | [4][13] |
| Norketamine | LLE | Plasma | Ethyl Acetate | ~100 | [4][13] |
| Dehydronorketamine | LLE | Plasma | Ethyl Acetate | 49 | [4][13] |
| Ketamine & Norketamine | SPE | Urine | Automated SPE | 82.2-93.4 | [14] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Deschloronorketamine from Plasma for LC-MS/MS Analysis
This protocol is adapted from methods for similar arylcyclohexylamines.[4][13]
-
Sample Preparation: To 200 µL of plasma in a polypropylene tube, add 50 µL of an internal standard solution (e.g., Deschloronorketamine-d4).
-
Alkalinization: Add 100 µL of 1M Sodium Hydroxide (B78521) (NaOH) and vortex for 10 seconds.
-
Extraction: Add 1.25 mL of ethyl acetate.
-
Mixing: Vortex vigorously for 30 seconds.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction of Deschloronorketamine from Urine for GC-MS Analysis
This protocol is based on established methods for ketamine and its metabolites.[14][15]
-
Sample Preparation: To 1 mL of urine, add an appropriate internal standard.
-
pH Adjustment: Adjust the sample pH as required for the chosen sorbent (e.g., to > pKa + 2 for reversed-phase).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange or polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the prepared urine sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.
-
Elution: Elute the analyte with 1 mL of an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide in methanol for cation-exchange).
-
Evaporation and Derivatization (if necessary for GC-MS): Evaporate the eluate to dryness and perform derivatization if required for GC-MS analysis.
-
Reconstitution: Reconstitute in a suitable solvent for injection.
-
Analysis: Inject an aliquot into the GC-MS system.
Visualizations
Logical Workflow for Troubleshooting Poor SPE Recovery
Caption: A logical workflow for diagnosing and resolving poor recovery in solid-phase extraction.
Signaling Pathway of NMDA Receptor Antagonists
Deschloronorketamine, as an analog of ketamine, is expected to act as an NMDA receptor antagonist. This diagram illustrates the general downstream signaling cascade initiated by NMDA receptor blockade.
Caption: Downstream effects following NMDA receptor blockade by an antagonist like Deschloronorketamine.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Deschloronorketamine in biological samples? A1: While specific stability data for Deschloronorketamine is not widely published, studies on ketamine and norketamine indicate they are stable in whole blood for up to 120 hours at room temperature or refrigerated at 4°C.[16] For long-term storage, freezing at -20°C is recommended to maintain the integrity of the analytes.[17] It is crucial to minimize freeze-thaw cycles.
Q2: Can I use a protein precipitation protocol for Deschloronorketamine extraction? A2: Yes, protein precipitation (e.g., with acetonitrile (B52724) or methanol) is a rapid sample preparation method that can be used. However, it provides minimal sample clean-up and may result in significant matrix effects, potentially leading to ion suppression and inaccurate quantification in LC-MS/MS analysis.[18][19] It is more suitable for screening purposes or when matrix effects have been shown to be negligible.
Q3: What are the key differences in sample preparation for GC-MS versus LC-MS/MS analysis of Deschloronorketamine? A3: For LC-MS/MS, the goal is to get the analyte into a solvent compatible with the mobile phase, often requiring an evaporation and reconstitution step. For GC-MS, the analyte must be volatile and thermally stable. This may necessitate a derivatization step after extraction to increase volatility and improve chromatographic peak shape.[14]
Q4: How can I confirm that my low signal is due to poor recovery and not instrument sensitivity issues? A4: To differentiate between poor recovery and instrument issues, prepare a known concentration of a Deschloronorketamine standard in the final reconstitution solvent (without undergoing the extraction process) and inject it into your analytical instrument. If you observe a strong signal, it indicates the instrument is performing adequately and the problem likely lies within your sample preparation and extraction procedure.
Q5: Are there any specific safety precautions I should take when handling Deschloronorketamine? A5: Deschloronorketamine is a psychoactive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be performed in a well-ventilated area or a fume hood to avoid inhalation. Follow all institutional and regulatory guidelines for handling research chemicals.
References
- 1. jfda-online.com [jfda-online.com]
- 2. forensics.org.my [forensics.org.my]
- 3. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. researchgate.net [researchgate.net]
- 18. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asianpubs.org [asianpubs.org]
selecting the right internal standard for Deschloronorketamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deschloronorketamine. The following information is intended to assist in the selection of an appropriate internal standard for accurate quantification in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of Deschloronorketamine?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it shares identical chemical and physical properties, leading to the most accurate correction for variations in sample preparation and analysis. For Deschloronorketamine, a deuterated analog is the preferred choice. While not widely commercially available, trans-dihydrodeschloroketamine-d4 has been successfully synthesized in-house and used for the quantification of Deschloronorketamine and its metabolites in rat serum and brain tissue.
Q2: Are there any commercially available deuterated internal standards that can be used for Deschloronorketamine analysis?
-
Ketamine-d4 : As Deschloronorketamine is a structural analog of ketamine, Ketamine-d4 is a viable option and is commercially available from various suppliers.
-
Norketamine-d4 : This is the deuterated form of norketamine, a metabolite of ketamine. Given that Deschloronorketamine is the n-desmethylated metabolite of deschloroketamine, Norketamine-d4 offers close structural similarity.[1][2]
The use of these analogs should be thoroughly validated in your specific matrix to ensure they adequately compensate for matrix effects and extraction variability.[3]
Q3: What should I do if I cannot obtain a deuterated internal standard?
If a SIL internal standard is not accessible, a structural analog can be used. The selection of a suitable structural analog should be based on similarities in chemical properties, such as pKa, solubility, and chromatographic retention time, to Deschloronorketamine. A non-labeled compound that is structurally related but not present in the samples could be considered. However, it is crucial to perform a comprehensive validation to demonstrate the method's accuracy and precision, as structural analogs may not perfectly mimic the analyte's behavior during sample processing and ionization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Signal | Inconsistent sample preparation (e.g., extraction, evaporation, reconstitution). | Ensure precise and consistent execution of all sample preparation steps. Use automated liquid handlers if available. |
| Degradation of the internal standard. | Check the stability of the internal standard in the stock solution and in the final extracted sample under the storage conditions used. | |
| Matrix effects (ion suppression or enhancement). | Optimize the chromatographic method to separate Deschloronorketamine and its internal standard from interfering matrix components. Evaluate different extraction techniques (e.g., solid-phase extraction vs. liquid-liquid extraction). | |
| Poor Recovery of Internal Standard and Analyte | Suboptimal extraction procedure. | Experiment with different extraction solvents, pH conditions, and/or solid-phase extraction cartridges to improve recovery. |
| Adsorption to labware. | Use low-adsorption tubes and pipette tips. Silanize glassware if necessary. | |
| Internal Standard Does Not Co-elute with Analyte | Significant structural differences between the analyte and a structural analog internal standard. | While ideal for SILs, co-elution is not strictly necessary for structural analogs, but their retention times should be close. If the retention time difference is large, it may indicate that the internal standard is not a suitable chemical match. |
| Isotopic effects (for deuterated standards). | A small shift in retention time can sometimes be observed with highly deuterated compounds. This is generally acceptable if consistent. |
Experimental Protocols
Recommended Internal Standards and Their Performance
| Internal Standard | Type | Commercial Availability | Key Performance Characteristics (if available) |
| trans-dihydrodeschloroketamine-d4 | Stable Isotope Labeled | Not readily available (in-house synthesis reported) | High accuracy and precision reported in preclinical studies. |
| Ketamine-d4 | Stable Isotope Labeled (Structural Analog) | Commercially Available | Expected to have similar extraction recovery and ionization response to Deschloronorketamine. Method validation is essential.[3] |
| Norketamine-d4 | Stable Isotope Labeled (Structural Analog) | Commercially Available | Structurally very similar to Deschloronorketamine. Used successfully for the quantification of norketamine.[1][2][3][4] |
Detailed Methodology for LC-MS/MS Analysis of Deschloronorketamine
This protocol is a general guideline adapted from methods for ketamine and its metabolites and should be optimized and validated for your specific application.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, serum, or other biological matrix in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., 10 ng/mL of Ketamine-d4 or Norketamine-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of Deschloronorketamine and the chosen internal standard. |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Deschloronorketamine.
Signaling Pathways
Deschloronorketamine, similar to its parent compound ketamine, is believed to exert its effects primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor, which in turn modulates downstream signaling pathways such as the mammalian target of rapamycin (B549165) (mTOR) pathway.
NMDA Receptor Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Simultaneous quantitation of ketamine, norketamine and dehydronorketamine in human breast milk using a novel Ultra High-Performance Liquid Chromatography – Mass Spectrometry (UPLC-MS/MS) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ketamine and norketamine in plasma by micro-liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deschloronorketamine Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Deschloronorketamine (DCNK). This resource provides troubleshooting guidance and answers to frequently asked questions regarding adduct formation during LC-MS analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometric analysis of Deschloronorketamine.
Q1: My DCNK spectrum shows a dominant peak at m/z 212.105 and a very weak or absent protonated molecule peak at m/z 190.123. What is happening?
A1: You are observing a strong sodium adduct of DCNK, [M+Na]⁺. This is a common issue in electrospray ionization (ESI) and occurs when sodium ions are present in the sample, mobile phase, or originate from the analytical system itself.[1][2] The high affinity of your compound for sodium can suppress the desired protonated molecule, [M+H]⁺.
Steps to Troubleshoot:
-
Identify the Source of Sodium:
-
Glassware: Standard laboratory glassware can be a significant source of sodium ions that leach into solvents.[1][2]
-
Reagents & Solvents: Check the purity of your solvents and reagents. Even high-purity solvents can contain trace amounts of sodium.[3]
-
Sample Matrix: The sample itself or the buffer used for dilution might contain sodium salts.
-
Handling: Touching labware with bare hands can transfer enough sodium to cause issues.[1]
-
-
Mitigate Sodium Contamination:
-
Switch to Plasticware: Use polypropylene (B1209903) or other suitable plastic vials and containers instead of glass to prepare samples and mobile phases.[1][4]
-
Modify Mobile Phase: Introduce a competitive source of protons. Adding a small amount (e.g., 0.1%) of formic acid to the mobile phase can increase the concentration of H⁺ ions, promoting the formation of the [M+H]⁺ ion over the [M+Na]⁺ adduct.[1][3]
-
Add Ammonium (B1175870) Acetate (B1210297): Incorporating a volatile salt like ammonium acetate into the mobile phase can sometimes help create a more reproducible formation of the ammonium adduct, [M+NH₄]⁺, which can be more easily managed than sodium adducts.[5]
-
Q2: I am trying to perform MS/MS fragmentation on my main analyte peak, but I am not getting any significant fragment ions. Why?
A2: If your primary ion is a sodium adduct ([M+Na]⁺), you may experience poor fragmentation. Sodium adducts are often more stable and less likely to fragment under typical collision-induced dissociation (CID) conditions compared to protonated molecules.[2] To confirm, check the m/z of your precursor ion. If it corresponds to a sodium or potassium adduct, you will need to optimize your method to favor the protonated molecule, [M+H]⁺, for effective fragmentation.
Q3: My baseline is noisy and I see multiple unexpected peaks across my spectrum. How can I determine if these are adducts or contaminants?
A3: First, determine the mass differences between your main DCNK peaks and the unknown signals. Adducts will appear at specific mass-to-charge ratios relative to the parent molecule. Look for the characteristic mass differences listed in the data table below. For example, a potassium adduct [M+K]⁺ will be approximately 38 m/z units higher than the neutral mass, or 16 m/z units higher than the sodium adduct.[1] If the peaks do not correspond to common adducts, they could be contaminants from plasticizers, solvents, or the sample matrix.[1][6]
Frequently Asked Questions (FAQs)
What is an adduct in mass spectrometry? An adduct ion is formed when a molecule associates with an ion present in the mass spectrometer's source, such as a proton ([H]⁺), a metal cation (like [Na]⁺ or [K]⁺), or an ammonium ion ([NH₄]⁺).[6] In electrospray ionization (ESI), which is a soft ionization technique, adduct formation is the primary mechanism for generating ions from neutral analyte molecules.[6]
What are the most common adducts seen with DCNK in positive ion ESI-MS? For a molecule like Deschloronorketamine, the most common adducts in positive ion mode are the protonated molecule ([M+H]⁺), the sodium adduct ([M+Na]⁺), the ammonium adduct ([M+NH₄]⁺), and the potassium adduct ([M+K]⁺).[1]
Why is it preferable to analyze the protonated molecule [M+H]⁺? The protonated molecule is often preferred for several reasons:
-
Fragmentation: It typically yields more predictable and structurally informative fragment ions in MS/MS analysis.[7][8]
-
Sensitivity: By concentrating the ion signal into a single species ([M+H]⁺) instead of distributing it across multiple adducts, you can achieve better sensitivity and lower limits of detection.[9]
-
Simplicity: A cleaner spectrum with a single, well-defined analyte ion simplifies data interpretation.
Can I use a sodium adduct for quantification? While not ideal, it is possible to use a sodium adduct for quantification, especially if it is the most stable and reproducible ion formed under your experimental conditions.[3] However, you may need to increase collision energy to achieve fragmentation for MRM experiments, and you might observe lower sensitivity compared to analyzing the protonated ion.[2]
Data Presentation
Table 1: Common Adducts of Deschloronorketamine (C₁₂H₁₅NO)
| Ion Species | Formula | Adducted Ion | Monoisotopic Mass (Da) | m/z | Mass Difference from [M+H]⁺ |
| Protonated Molecule | [M+H]⁺ | H⁺ | 189.1154 | 190.1226 | 0.00 |
| Sodium Adduct | [M+Na]⁺ | Na⁺ | 189.1154 | 212.1045 | +21.9819 |
| Ammonium Adduct | [M+NH₄]⁺ | NH₄⁺ | 189.1154 | 207.1492 | +17.0266 |
| Potassium Adduct | [M+K]⁺ | K⁺ | 189.1154 | 228.0784 | +37.9558 |
Note: Monoisotopic mass of DCNK calculated for the molecular formula C₁₂H₁₅NO.
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Deschloronorketamine
This protocol is a general guideline and should be optimized for your specific instrumentation and sample type.
1. Sample Preparation:
-
Prepare stock solutions of DCNK in methanol.
-
For calibration standards and quality controls, dilute the stock solution in a suitable matrix (e.g., drug-free plasma, mobile phase).
-
Use polypropylene vials and pipette tips to minimize sodium contamination.[4]
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, hold, and then return to initial conditions for re-equilibration.
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan for identification, followed by Multiple Reaction Monitoring (MRM) for quantification.
-
Key Transitions for MRM:
-
Primary: Monitor the transition from the protonated precursor ion [M+H]⁺ (m/z 190.1) to a stable product ion. Based on literature for similar compounds, characteristic fragment ions for DCNK are observed at m/z 175, 160, and 146.[10][11] The transition 190.1 -> 160.1 can be a good starting point for optimization.
-
-
Instrument Parameters (to be optimized):
-
Capillary Voltage: ~3-4 kV
-
Source Temperature: ~120-150 °C
-
Desolvation Gas (N₂) Flow and Temperature: Optimize for your instrument to ensure efficient solvent evaporation.
-
Collision Gas (Ar) Pressure: Optimize for best fragmentation.
-
Collision Energy: Perform a compound optimization experiment by infusing a standard solution and varying the collision energy to find the value that yields the highest intensity for the desired product ion.
-
Visualizations
Caption: Ion formation pathways for DCNK in the ESI source.
Caption: Troubleshooting workflow for adduct formation in DCNK analysis.
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. fragmetation of sodium adducts??? - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 10. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
optimizing injection volume for Deschloronorketamine analysis
Welcome to the technical support center for the analytical chemistry of Deschloronorketamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods, with a specific focus on injection volume.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting injection volume for Deschloronorketamine analysis?
A good starting point for injection volume largely depends on the analytical technique being used. For Gas Chromatography-Mass Spectrometry (GC-MS) methods, a common injection volume is 1 µL.[1][2] For High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems, a general guideline is to start with an injection volume that is 1-2% of the total column volume. For example, a commonly used 50 x 2.1 mm UHPLC column has a total volume of approximately 173 µL, which would suggest a starting injection volume in the range of 1.7 to 3.5 µL.
Q2: How does injection volume affect the sensitivity of my Deschloronorketamine analysis?
Increasing the injection volume can lead to a proportional increase in the peak area and height, thus improving the sensitivity of the analysis. This is particularly useful when trying to achieve low limits of detection (LOD) and quantification (LOQ). However, there is a limit to how much the injection volume can be increased before it negatively impacts the chromatography.
Q3: What are the signs of an excessive injection volume?
Injecting too large a volume of your sample can lead to several chromatographic issues, including:
-
Peak Fronting: The peak will appear asymmetrical with a leading edge that is less steep than the trailing edge.[3][4] This is a strong indicator of column overload.[5]
-
Decreased Resolution: Peaks may become broader and less defined, potentially merging with adjacent peaks.
-
Shift in Retention Time: The retention time of the analyte may decrease.
Q4: Can the sample solvent affect the optimal injection volume?
Absolutely. The composition of the solvent in which your Deschloronorketamine is dissolved can have a significant impact on peak shape, especially at higher injection volumes. A mismatch between the sample solvent and the initial mobile phase composition can lead to peak distortion.[6] For optimal peak shape, the sample diluent should ideally match the initial mobile phase conditions.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Deschloronorketamine, with a focus on issues related to injection volume.
Issue 1: Poor Peak Shape - Fronting Peaks
-
Symptom: The Deschloronorketamine peak is asymmetrical, with the front of the peak being broader than the back.
-
Potential Cause: The most likely cause is column overload due to an excessive injection volume or a sample concentration that is too high.[4][5]
-
Troubleshooting Steps:
-
Reduce Injection Volume: Sequentially decrease the injection volume (e.g., by 50% increments) and observe the effect on the peak shape. If the peak shape improves, the initial volume was too high.
-
Dilute the Sample: If reducing the injection volume compromises sensitivity, try diluting the sample and re-injecting at the original volume.
-
Check Sample Solvent: Ensure your sample solvent is not significantly stronger than your mobile phase. If it is, try to dissolve your sample in a weaker solvent or one that matches the initial mobile phase.[6]
-
Issue 2: Poor Peak Shape - Tailing Peaks
-
Symptom: The Deschloronorketamine peak is asymmetrical, with a "tail" extending from the back of the peak.
-
Potential Causes:
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.[7]
-
Column Contamination: Buildup of contaminants on the column inlet frit can cause peak tailing.[7]
-
Extra-column Effects: Issues with tubing, fittings, or the detector flow cell can contribute to peak tailing.[7]
-
-
Troubleshooting Steps:
-
Reduce Sample Load: Similar to fronting, reducing the injection volume or sample concentration can sometimes alleviate tailing caused by mass overload.[3]
-
Mobile Phase Modification: For LC methods, adding a small amount of a competitor (e.g., triethylamine) to the mobile phase can help to mask active sites on the silica (B1680970) packing.
-
Column Flush: Flush the column with a strong solvent to remove any potential contaminants.
-
Check System Connections: Ensure all fittings and connections are secure and that there is no excessive tubing length contributing to extra-column volume.
-
Issue 3: Low Sensitivity / Inadequate Signal
-
Symptom: The peak for Deschloronorketamine is very small or not detectable.
-
Potential Cause: The amount of analyte being introduced into the system is insufficient.
-
Troubleshooting Steps:
-
Increase Injection Volume: Carefully increase the injection volume in small increments. Monitor the peak shape to ensure you do not overload the column. A good rule of thumb is to stay within 1-5% of the total column volume.[6]
-
Increase Sample Concentration: If possible, prepare a more concentrated sample.
-
Optimize MS Parameters: For LC-MS/MS or GC-MS, ensure that the ionization source and mass spectrometer parameters are optimized for Deschloronorketamine.
-
Sample Preparation: Evaluate your sample preparation method. Inefficient extraction can lead to low analyte recovery. Techniques like solid-phase extraction (SPE) can help to concentrate the sample.[8]
-
Data Presentation
Table 1: Recommended GC-MS Parameters for Deschloronorketamine Analysis
| Parameter | Value | Reference |
| Instrument | Agilent 7890 GC with FID | [1] |
| Column | HP-5, 12 m x 0.20 mm I.D. x 0.33 µm | [1] |
| Injection Volume | 1 µL | [1][2] |
| Inlet Temperature | 270 - 280°C | [1] |
| Split Ratio | 60:1 | [1] |
| Carrier Gas | Hydrogen | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Injection Solvent | Chloroform/Methanol (9:1) | [1][2] |
Table 2: General Guidelines for HPLC Injection Volume
| Column I.D. (mm) | Column Length (mm) | Approx. Column Volume (µL) | Recommended Max Injection Volume (µL) | Reference |
| 2.1 | 50 | 173 | 3.5 | |
| 3.0 | 100 | 707 | 14 | |
| 4.6 | 150 | 2494 | 50 |
Note: These are general guidelines. The optimal injection volume should be determined experimentally.
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol is a general guideline based on established methods for related compounds.
-
Sample Weighing: Accurately weigh the sample material.
-
Dissolution: Dissolve the sample in an internal standard solution (e.g., 0.4 mg/mL n-tetracosane in 9:1 chloroform/methanol) to a concentration within the calibrated range of the instrument.[1]
-
Centrifugation/Filtration: For samples with insoluble material, centrifuge or filter the solution prior to transferring an aliquot to an injection vial.[1]
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.[1][2]
Protocol 2: Optimizing Injection Volume for HPLC Analysis
-
Prepare Standard Solution: Prepare a standard solution of Deschloronorketamine at a concentration that gives a reasonable response with a small injection volume (e.g., 1 µL).
-
Initial Injection: Inject the smallest volume that the autosampler can reproducibly deliver.
-
Incremental Injections: Sequentially double the injection volume for subsequent injections (e.g., 1 µL, 2 µL, 4 µL, 8 µL).
-
Monitor Peak Shape: Carefully observe the peak shape for each injection. Note the injection volume at which peak fronting begins to occur.
-
Determine Optimal Volume: The optimal injection volume will be the highest volume that provides good sensitivity without significant peak distortion. This is generally considered the "sweet spot" between resolution and sensitivity.
Visualizations
Caption: General analytical workflow for Deschloronorketamine.
Caption: Troubleshooting logic for asymmetrical peaks.
References
- 1. dea.gov [dea.gov]
- 2. dea.gov [dea.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. youtube.com [youtube.com]
- 6. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Deschloronorketamine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for Deschloronorketamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges in validating analytical methods for Deschloronorketamine?
A1: The main challenges include:
-
Matrix Effects: Biological matrices like blood, urine, and hair can contain endogenous substances that interfere with the ionization of Deschloronorketamine, leading to ion suppression or enhancement and affecting accuracy and precision.[1][2][3]
-
Analyte Stability: Like many metabolites, the stability of Deschloronorketamine in biological samples during collection, storage, and processing is a critical concern that needs thorough investigation.[4][5][6][7][8]
-
Availability of Certified Reference Materials: While analytical reference standards for Deschloronorketamine are available, ensuring their purity and proper handling is crucial for accurate quantification.
-
Low Concentrations: In forensic and clinical settings, Deschloronorketamine may be present at very low concentrations, requiring highly sensitive and selective analytical methods.[9][10]
-
Co-eluting Substances: The presence of the parent drug, deschloroketamine (B12793670), and other metabolites can pose a challenge for chromatographic separation.
Q2: I am observing significant ion suppression in my LC-MS/MS analysis of Deschloronorketamine in plasma. What can I do to mitigate this?
A2: Ion suppression is a common issue in bioanalysis. Here are several strategies to address it:
-
Optimize Sample Preparation: A simple protein precipitation may not be sufficient. Consider more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[3]
-
Chromatographic Separation: Adjust your chromatographic conditions to separate Deschloronorketamine from co-eluting matrix components. This can involve trying different columns, mobile phase compositions, or gradient profiles.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Deschloronorketamine is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure the final concentration of Deschloronorketamine remains above the lower limit of quantification (LLOQ).
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.
Q3: What are the recommended storage conditions for biological samples containing Deschloronorketamine?
A3: While specific stability data for Deschloronorketamine is limited, based on studies of ketamine and other metabolites, the following storage conditions are recommended:
-
Short-term storage (up to a few days): Refrigerate at 2-8°C.
-
Freeze-thaw cycles: Minimize freeze-thaw cycles as they can lead to degradation. If multiple analyses are planned, aliquot the samples before freezing.
-
pH: The stability of some drugs can be pH-dependent. While specific data for Deschloronorketamine is not available, maintaining a neutral or slightly acidic pH is generally advisable for similar compounds.
It is crucial to perform your own stability studies (e.g., freeze-thaw stability, bench-top stability, long-term stability) as part of your method validation to ensure the integrity of your samples.[6]
Q4: I am having trouble with the recovery of Deschloronorketamine during solid-phase extraction (SPE) from urine. What could be the issue?
A4: Poor recovery in SPE can be due to several factors:
-
Incorrect SPE Sorbent: Ensure you are using the appropriate sorbent chemistry (e.g., mixed-mode cation exchange) for the basic nature of Deschloronorketamine.
-
Inadequate Conditioning and Equilibration: Make sure the SPE cartridge is properly conditioned and equilibrated with the appropriate solvents before loading the sample.
-
Sample pH: The pH of the sample and the wash solutions is critical for retaining and eluting the analyte. For a basic compound like Deschloronorketamine, a higher pH during loading will ensure it is neutral and retains on a reversed-phase sorbent, while a lower pH during elution will protonate it for elution from a cation-exchange sorbent.
-
Wash Steps: The wash steps are crucial for removing interferences without eluting the analyte. Ensure your wash solvent is not too strong.
-
Elution Solvent: The elution solvent must be strong enough to desorb the analyte from the sorbent. You may need to optimize the solvent composition and pH.
Q5: What are the typical mass transitions for Deschloronorketamine in LC-MS/MS analysis?
A5: Deschloronorketamine (chemical formula C12H15NO) has a monoisotopic mass of 189.1154 g/mol . In positive electrospray ionization (ESI+), the protonated molecule [M+H]+ will have an m/z of 190.1. While the exact product ions will depend on the collision energy and the specific mass spectrometer used, you can expect fragmentation patterns similar to other arylcyclohexylamines. It is recommended to optimize the MRM transitions (precursor ion > product ion) in your own laboratory by infusing a standard solution of Deschloronorketamine.
Quantitative Data Summary
The following tables summarize quantitative data from validated analytical methods for Deschloronorketamine and related compounds. Note that specific values can vary between laboratories and different matrices.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Analyte(s) | Matrix | Linearity Range | LLOQ | Reference |
| Deschloroketamine, Deschloronorketamine , and other metabolites | Rat Serum | 0.5 - 860 ng/mL (for DCK and norDCK) | 0.5 ng/mL | [11] |
| Deschloroketamine, Deschloronorketamine , and other metabolites | Rat Brain Tissue | 0.5 - 4700 ng/g (for DCK and norDCK) | 0.5 ng/g | [11] |
| Ketamine and Norketamine | Hair | 0.05 - 50 ng/mg | 0.05 ng/mg | [9] |
| Ketamine and Norketamine | Hair | 0.02 - 10 ng/mg (KET), 0.04 - 4 ng/mg (NKET) | 0.02 ng/mg (KET), 0.04 ng/mg (NKET) | [10] |
| Ketamine and Metabolites | Human Plasma | 1 - 1000 ng/mL (for Ketamine and Norketamine) | 1 ng/mL | [12][13] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Analyte(s) | Matrix | Linearity Range | LOD | Reference |
| Ketamine, Norketamine, Dehydronorketamine | Urine | 30 - 1000 ng/mL | 10 ng/mL (K, NK), 30 ng/mL (DHNK) | [14][15] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Deschloronorketamine in Whole Blood
This protocol is a general guideline and should be optimized and validated in your laboratory.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample, calibrator, or QC, add 10 µL of internal standard working solution (e.g., Deschloronorketamine-d4 in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. Liquid Chromatography
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of Deschloronorketamine and its deuterated internal standard.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for your specific instrument.
Protocol 2: Analysis of Deschloronorketamine in Hair
1. Sample Preparation
-
Decontamination: Wash hair segments (e.g., 20-50 mg) sequentially with dichloromethane (B109758) and methanol (B129727) to remove external contaminants. Allow the hair to dry completely.
-
Pulverization: Cut the hair into small segments and pulverize it using a bead mill.
-
Extraction: To the pulverized hair, add an extraction solvent (e.g., methanol or an acidic solution) and the internal standard.
-
Sonicate the mixture for a specified time (e.g., 1-2 hours) at a controlled temperature.
-
Centrifuge the sample.
-
Collect the supernatant for analysis, which may involve a clean-up step like SPE before LC-MS/MS analysis.[9][10][16]
Visualizations
References
- 1. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of ketamine and its metabolites norketamine and dehydronorketamine in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of temperature and time on stability of ketamine in biological samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. View of IMPACT OF SAMPLE STORAGE CONDITIONS ON FORENSIC TOXICOLOGY ANALYSIS – A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 8. Stability of drugs and pesticides of forensic toxicological interest and their metabolites in biological samples - Enlighten Theses [theses.gla.ac.uk]
- 9. Determination of ketamine and norketamine in hair by micropulverized extraction and liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a SPE-LC-MS/MS method for the determination of ketamine and norketamine in micropulverized hair after a single IV dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and identification of deschloroketamine metabolites in rats' urine and a quantification method for deschloroketamine and metabolites in rats' serum and brain tissue using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "A fast GC-MS screening procedure for ketamine and its metabolites in u" by H.-R. Lin and A.-C. Lua [jfda-online.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in Deschloronorketamine (DCK) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their Deschloronorketamine (DCK) experiments. The information is presented in a question-and-answer format to directly address specific issues.
I. Synthesis and Purification
This section addresses common challenges encountered during the chemical synthesis and purification of Deschloronorketamine.
Frequently Asked Questions (FAQs)
Q1: My DCK synthesis has a low yield. What are the common causes?
A1: Low yields in arylcyclohexylamine synthesis can stem from several factors. Incomplete reaction, side reactions, and suboptimal reaction conditions are common culprits. Ensure that your starting materials are pure and dry, as moisture can interfere with many of the reagents used. The temperature and reaction time are also critical parameters that may require optimization. In some synthetic routes, the formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q2: I am observing unexpected byproducts in my reaction mixture. What could they be?
A2: Side reactions are common in the synthesis of complex organic molecules like DCK. Depending on the synthetic route, potential byproducts can include incompletely cyclized intermediates, over-alkylation products, or products of side-chain reactions. It is also possible to have unreacted starting materials or reagents present. Characterization techniques such as GC-MS and NMR are essential for identifying these impurities. A study on ketamine manufacturing impurities identified several compounds with the same deschloroketamine (B12793670) skeleton but with additional substitutions, which could be analogous to potential DCK byproducts[1].
Q3: What is the most effective method for purifying crude DCK?
A3: Column chromatography is a standard and effective method for the purification of arylcyclohexylamines. The choice of solvent system will depend on the polarity of the impurities you are trying to remove. Recrystallization can also be an effective technique for obtaining highly pure DCK, particularly for the hydrochloride salt form. The choice between these methods often depends on the scale of the synthesis and the nature of the impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive reagents | Verify the activity of your reagents, particularly organometallics or reducing agents. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some steps may require strict temperature control. | |
| Presence of moisture or oxygen | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple spots on TLC after reaction | Incomplete reaction | Increase reaction time or temperature. |
| Formation of side products | Re-evaluate the reaction conditions. Consider using a different synthetic route or protective groups. | |
| Difficulty in purifying the final product | Co-eluting impurities in chromatography | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
| Product is an oil instead of a solid | Try to form a salt (e.g., hydrochloride) to induce crystallization. |
Experimental Protocols: Synthesis
While specific yields for Deschloronorketamine synthesis are not widely published with detailed comparative data, the synthesis of related arylcyclohexylamines like norketamine has been described in detail. The following table summarizes representative conditions for key steps in analogous syntheses, which can be adapted for DCK.
| Reaction Step | Reagents and Conditions | Reported Yield | Reference |
| α-bromination of ketone | Ketone, Bromine in CH₂Cl₂ | Quantitative | [2] |
| Imine formation | α-bromoketone, Ammonia in CH₂Cl₂ | 82% (isolated) | [2] |
| Diels-Alder Cycloaddition | Aryl acrylic esters, Siloxybutadienes, Microwave irradiation in o-xylene | 64-88% | [3] |
II. Analytical Characterization
This section provides guidance on the analytical techniques used to identify and quantify DCK, focusing on potential issues that can affect reproducibility.
Frequently Asked questions (FAQs)
Q1: What are the best analytical methods for identifying DCK?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the identification and quantification of DCK and its metabolites[2][4]. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation, especially for confirming the identity of a newly synthesized batch[2].
Q2: I am seeing artifact peaks in my GC-MS analysis. What could be the cause?
A2: Artifacts in GC-MS can arise from several sources. Thermal decomposition of the analyte in the hot injection port is a common issue with some molecules. Other sources include column bleed (fragments of the stationary phase eluting at high temperatures) and septum bleed (compounds from the injection port septum). Using lower injection temperatures and high-quality, low-bleed columns can help minimize these artifacts.
Q3: How can I ensure the stability of my DCK samples before analysis?
A3: The stability of DCK in solution is crucial for reproducible analytical results. Deschloronorketamine hydrochloride has been reported to be stable for at least 5 years when stored at -20°C[5]. For solutions, it is best to store them at low temperatures and protect them from light. The choice of solvent can also impact stability; for example, ketamine has shown good stability in sterile water for injection when stored at room temperature for extended periods[6]. It is recommended to perform stability studies under your specific storage conditions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape in GC-MS | Active sites in the GC inlet or column | Use a deactivated inlet liner and a high-quality column. Consider derivatization of the analyte. |
| Injection volume too large | Reduce the injection volume. | |
| Variable quantification results in LC-MS/MS | Matrix effects from the sample (e.g., plasma, urine) | Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances. Use an isotopically labeled internal standard. |
| Inconsistent ionization | Check and clean the ion source. Optimize ionization parameters. | |
| Analyte degradation during sample preparation | pH instability | Buffer the sample to maintain a stable pH. |
| Temperature sensitivity | Keep samples on ice during preparation. |
Data Presentation: Analytical Methods
The following tables summarize typical parameters for GC-MS and LC-MS/MS analysis of arylcyclohexylamines, which can be adapted for Deschloronorketamine.
Table: GC-MS Parameters for Arylcyclohexylamine Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | DB-5MS (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C | 280 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) | 80 °C (2 min), then 20 °C/min to 310 °C (10 min) |
| Carrier Gas | Helium | Helium |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Key Fragment Ions (m/z) for Deschloroketamine | 203, 175, 174, 160, 147, 146, 132 | 203, 175, 174, 160, 147, 146, 132 |
| Reference | [2] | [2] |
Table: LC-MS/MS Parameters for Arylcyclohexylamine Analysis in Biological Matrices
| Parameter | Method for Ketamine and Metabolites | Method for Designer Drugs |
| Column | C18 column (e.g., 150 x 4.6 mm, 5 µm) | C18 column (e.g., 150 x 3 mm, 2.6 µm) |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) with 0.01% ammonium hydroxide | 0.1% formic acid and 5 mM ammonium formate in water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic or gradient elution | Gradient elution |
| Flow Rate | 1 mL/min | 0.45 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Reference | [7] | [8] |
III. In Vitro and In Vivo Experiments
This section addresses challenges related to biological experiments involving DCK, including cell-based assays and animal studies.
Frequently Asked Questions (FAQs)
Q1: My in vitro NMDA receptor binding assay results are inconsistent. What could be the problem?
A1: Reproducibility issues in ligand binding assays can be due to several factors. Ensure the quality and concentration of your radioligand and DCK solutions are accurate. The health and density of the cells or membrane preparation expressing the NMDA receptors are critical. Non-specific binding can also be a major issue; optimizing blocking agents and washing steps is important. Finally, ensure that the incubation time and temperature are consistent across experiments.
Q2: I am observing high variability in the behavioral responses of my animal subjects to DCK. Why might this be happening?
A2: High variability in animal behavioral studies is a common challenge. Factors such as the age, sex, and strain of the animals can significantly influence their response to drugs. The housing conditions, including social or isolated housing, and the time of day of testing can also play a role. Furthermore, the route of administration and the formulation of the drug can affect its pharmacokinetics and, consequently, its behavioral effects. It is crucial to standardize all these factors as much as possible.
Q3: How does Deschloronorketamine's mechanism of action influence experimental design?
A3: Deschloronorketamine, like its parent compound, is an antagonist of the N-methyl-D-aspartate (NMDA) receptor[9]. This means it blocks the ion channel of the receptor, preventing the influx of calcium and sodium ions. When designing experiments, it is important to consider this mechanism. For example, in behavioral studies, the observed effects are likely due to the disruption of normal glutamatergic neurotransmission. In cellular assays, you might investigate downstream signaling pathways affected by the blockade of NMDA receptors, such as those involving calcium-dependent kinases and transcription factors.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High background in NMDA receptor binding assay | Insufficient blocking | Optimize the concentration of blocking agents (e.g., BSA). |
| Inadequate washing | Increase the number or duration of washing steps. | |
| Low signal in NMDA receptor binding assay | Degraded radioligand | Use a fresh batch of radioligand and store it properly. |
| Low receptor expression | Verify receptor expression levels in your cell or membrane preparation. | |
| Inconsistent animal behavior in response to DCK | Stress-induced variability | Acclimate animals to the testing environment and handle them consistently. |
| Pharmacokinetic variability | Ensure accurate and consistent dosing. Consider the formulation of the drug. |
IV. Visualizations
Experimental Workflow and Signaling Pathways
Caption: A typical experimental workflow for research involving Deschloronorketamine.
Caption: Simplified signaling pathway of Deschloronorketamine's action on the NMDA receptor.
Caption: A logical flow for troubleshooting irreproducible results in DCK experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Stability of Diluted Ketamine Packaged in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Deschloronorketamine (DCK) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantification of Deschloronorketamine (DCK).
Troubleshooting Guide: Calibration Curve Issues
This guide addresses common problems observed during the development and use of calibration curves for DCK quantification, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Question: My calibration curve for DCK is non-linear. What are the potential causes and solutions?
Answer:
Non-linearity in calibration curves is a frequent challenge in LC-MS analysis and can stem from several factors.[1] A systematic approach is crucial to identify and resolve the issue.
Potential Causes and Troubleshooting Steps:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Solution: Extend the calibration curve with lower concentration points or dilute samples to fall within the linear range of the detector.
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine, brain tissue) can co-elute with DCK and either suppress or enhance its ionization, leading to a non-linear response.[2][3] Electrospray ionization (ESI) is particularly susceptible to these effects.[2][3]
-
Solution:
-
Improve Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) instead of simple protein precipitation to remove interfering matrix components.[4]
-
Chromatographic Separation: Optimize the liquid chromatography method to better separate DCK from matrix interferences. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as a deuterated analog of DCK, will co-elute with the analyte and experience similar matrix effects, thereby compensating for variations in ionization.[5]
-
-
-
In-source Fragmentation or Adduct Formation: The stability of the protonated DCK molecule in the ion source can be concentration-dependent. At higher concentrations, different adducts or fragments may form, leading to a non-linear response for the target ion.
-
Solution: Optimize ion source parameters such as temperatures and voltages to ensure consistent ionization across the calibration range.[6]
-
-
Improper Standard Preparation: Errors in serial dilutions of stock solutions can lead to inaccurate calibrator concentrations and a non-linear curve.
-
Solution: Carefully prepare fresh calibration standards using calibrated pipettes and high-purity solvents. It is advisable to prepare two independent sets of standards to verify accuracy.
-
Question: I'm observing significant variability and poor precision in my low concentration calibrants. What should I investigate?
Answer:
Poor performance at the lower limit of quantification (LLOQ) is a common issue that can compromise the sensitivity of the assay.
Potential Causes and Troubleshooting Steps:
-
Adsorption: DCK, being a basic compound, may adsorb to surfaces of sample containers (e.g., glass or plastic vials) and parts of the LC system, especially at low concentrations.
-
Solution: Use silanized glassware or polypropylene (B1209903) vials to minimize adsorption. Priming the LC system with a few injections of a mid-concentration standard before running the calibration curve can also help passivate active sites.
-
-
Analyte Instability: DCK may not be stable in the prepared matrix or solvent over the course of the analytical run. While specific stability data for DCK is limited, studies on ketamine suggest that storage conditions are important.[7][8]
-
Solution: Investigate the stability of DCK under your specific storage and autosampler conditions (e.g., temperature, light exposure). Prepare fresh calibrants more frequently if instability is suspected.
-
-
Carryover: Residual analyte from a high-concentration sample can carry over into a subsequent low-concentration sample, leading to artificially high responses.
-
Solution: Optimize the autosampler wash procedure by using a strong organic solvent. Injecting blank samples after the highest calibrator can help assess and mitigate carryover.[9]
-
-
Integration Errors: At low concentrations, the peak shape may be poor, making consistent integration difficult.
-
Solution: Manually review the integration of low-concentration peaks. Adjust integration parameters in the software, but ensure these settings are applied consistently across all samples.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard (IS) for Deschloronorketamine quantification?
A1: The most suitable internal standard is a stable isotope-labeled (SIL) version of Deschloronorketamine (e.g., Deschloronorketamine-d4). A SIL-IS is chemically identical to the analyte and will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[5] If a SIL-IS is unavailable, a structurally similar compound that is not present in the samples, such as normethoxetamine-d3, can be used.[10]
Q2: How can I assess and minimize matrix effects in my DCK assay?
A2: Matrix effects, which can cause ion suppression or enhancement, should be evaluated during method development.[3] A common method is the post-extraction addition technique. This involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution. A significant difference in response indicates the presence of matrix effects. To minimize these effects, consider:
-
Optimizing Sample Cleanup: Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering phospholipids (B1166683) than protein precipitation.[2][4]
-
Modifying Chromatography: Adjusting the LC gradient to separate DCK from the regions where matrix components elute can be effective.
-
Using a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[5]
Q3: What are typical validation parameters for a DCK quantification method?
A3: A validated method for DCK quantification should include the following parameters, with acceptance criteria based on regulatory guidelines (e.g., FDA, EMA):
-
Linearity and Range: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.[11]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).[12]
-
Selectivity and Specificity: The method should be free from interference from endogenous matrix components and other potential analytes.
-
Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process should be consistent and reproducible.
-
Matrix Effect: The impact of the biological matrix on analyte ionization should be assessed and minimized.
-
Stability: The stability of DCK in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, bench-top, long-term storage) should be determined.[7][8]
Quantitative Data Summary
The following tables summarize typical quantitative parameters reported in literature for the analysis of Deschloronorketamine and related compounds.
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%) | Reference |
| Deschloronorketamine | Serum | 0.5 - 860 | 2.5 | 86 - 112 | ~3 | [12] |
| Deschloronorketamine | Brain Tissue | 0.5 - 4700 | 2.5 | 80 - 125 | ~7 | [12] |
| 2-FDCK | Peripheral Blood | Not Specified | Not Specified | Not Specified | Not Specified | [13] |
| Ketamine | Plasma | 1 - 1000 | 1 | High | High | [14] |
| Norketamine | Plasma | 1 - 1000 | 1 | High | High | [14] |
Experimental Protocols
Example Protocol: Sample Preparation using Protein Precipitation
This is a general protocol and should be optimized for your specific application.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum).
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Deschloronorketamine-d4 in methanol) to each sample, calibrator, and quality control sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for DCK quantification.
Caption: Troubleshooting decision tree for calibration issues.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing an Internal Standard [restek.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Stability of ketamine and its metabolites norketamine and dehydronorketamine in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zefsci.com [zefsci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and identification of deschloroketamine metabolites in rats' urine and a quantification method for deschloroketamine and metabolites in rats' serum and brain tissue using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and thei… [ouci.dntb.gov.ua]
- 14. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Norketamine and Deschloronorketamine Activity at the NMDA Receptor
For researchers and professionals in drug development, understanding the nuanced interactions of compounds with the N-methyl-D-aspartate (NMDA) receptor is critical. This guide provides a comparative analysis of the NMDA receptor activity of two ketamine metabolites: norketamine and its lesser-known analogue, deschloronorketamine. While extensive data exists for norketamine, information on deschloronorketamine's direct NMDA receptor activity is less prevalent in publicly available research. This comparison, therefore, focuses on the well-documented effects of norketamine, providing a framework for understanding potential structure-activity relationships.
Quantitative Comparison of NMDA Receptor Binding Affinity
The binding affinity of a compound for its receptor is a key indicator of its potential potency. For NMDA receptor antagonists, this is often determined through radioligand binding assays, which measure the displacement of a known radiolabeled ligand, such as [³H]MK-801, from the receptor's phencyclidine (PCP) binding site. The inhibition constant (Ki) is a measure of this binding affinity, with lower values indicating a higher affinity.
| Compound | Enantiomer | Ki (μM) vs. [³H]MK-801 |
| Ketamine | (S)-Ketamine | 0.3[1] |
| (R)-Ketamine | 1.4[1] | |
| Racemic | 0.119 ± 0.01[2] | |
| Norketamine | (S)-Norketamine | 1.7[1] |
| (R)-Norketamine | 13[1] | |
| Racemic | 0.97 ± 0.1[2] | |
| Dehydronorketamine | Racemic | 3.21 ± 0.3[2] |
Note: The data presented is derived from studies on rat cortical preparations.
From the data, it is evident that both ketamine and its primary metabolite, norketamine, act as non-competitive NMDA receptor antagonists.[1] (S)-ketamine exhibits the highest affinity for the NMDA receptor, being approximately five times more potent than (R)-ketamine.[1] Similarly, (S)-norketamine has an approximately eight-fold higher affinity than its (R)-enantiomer.[1] Overall, ketamine demonstrates a higher affinity for the NMDA receptor than norketamine.[2]
Experimental Protocols
The determination of NMDA receptor activity involves various in vitro techniques. Below are detailed methodologies for two common experimental approaches.
Radioligand Binding Assay
This assay quantifies the binding affinity of a test compound to the NMDA receptor.
Objective: To determine the inhibition constant (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the NMDA receptor.
Materials:
-
Rat cortical membrane homogenates
-
[³H]MK-801 (radioligand)
-
Test compounds (deschloronorketamine, norketamine)
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Rat cortical tissue is homogenized and centrifuged to prepare a crude membrane fraction.
-
The membrane homogenates are incubated with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a set duration to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiological Studies
Electrophysiology directly measures the functional effect of a compound on the ion channel activity of the NMDA receptor.
Objective: To assess the antagonist activity of test compounds on NMDA receptor-mediated currents in neuronal preparations.
Preparations:
-
Rat cortical wedge preparation
-
Neonatal rat spinal cord preparation
Procedure:
-
Thin slices of rat cortex or the hemisected spinal cord from neonatal rats are prepared and maintained in an artificial cerebrospinal fluid (aCSF).
-
A recording electrode is placed to measure the extracellular field potentials or intracellular currents.
-
A stable baseline response to the application of NMDA is established.
-
The test compound is then perfused over the tissue preparation at various concentrations.
-
The effect of the compound on the NMDA-induced response is recorded.
-
The concentration of the test compound that produces a 50% inhibition of the NMDA response (IC50) is determined.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing receptor activity.
Caption: NMDA Receptor Signaling Pathway and Norketamine Blockade.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. Norketamine, the main metabolite of ketamine, is a non-competitive NMDA receptor antagonist in the rat cortex and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like effects of ketamine, norketamine and dehydronorketamine in forced swim test: Role of activity at NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of Deschloronorketamine and Ketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of deschloronorketamine and its parent compound, ketamine. The information presented herein is compiled from in vitro and in vivo studies, offering insights into the biotransformation of these psychoactive substances. While extensive research is available for ketamine, the metabolic profile of deschloronorketamine is an area of ongoing investigation.
Executive Summary
Ketamine undergoes extensive metabolism in the liver, primarily through N-demethylation, hydroxylation, and subsequent glucuronide conjugation. The main enzymes responsible for its biotransformation are cytochrome P450 (CYP) isoforms, particularly CYP3A4, CYP2B6, and CYP2C9. Its major active metabolite is norketamine, which is further metabolized.
Deschloronorketamine, a structural analog of ketamine, follows similar metabolic pathways, including N-dealkylation and hydroxylation, leading to the formation of various phase I and phase II metabolites. However, quantitative data on the enzyme kinetics and the precise contribution of CYP450 isoforms to its metabolism are less characterized compared to ketamine. One comparative toxicokinetics study using human liver microsomes suggested that deschloroketamine (B12793670) exhibits low drug elimination in vitro, indicating potentially slower metabolism than ketamine.
Comparative Metabolic Pathways
The metabolic pathways of both ketamine and deschloronorketamine primarily involve two phases. Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.
Ketamine Metabolism
Ketamine is metabolized via several key pathways[1][2]:
-
N-demethylation: The primary metabolic route for ketamine is the removal of the methyl group from the nitrogen atom to form its principal active metabolite, norketamine. This reaction is predominantly catalyzed by CYP3A4 and CYP2B6[1][3][4][5].
-
Hydroxylation: Both ketamine and norketamine can undergo hydroxylation on the cyclohexanone (B45756) ring to form various hydroxymetabolites, such as hydroxyketamine and hydroxynorketamine (HNK). Several CYP enzymes, including CYP2B6 and CYP2A6, are involved in the hydroxylation of norketamine[6].
-
Dehydrogenation: Norketamine can also be dehydrogenated to form dehydronorketamine (DHNK)[2].
-
Glucuronidation: The hydroxylated metabolites can then undergo Phase II conjugation with glucuronic acid to form water-soluble glucuronides, which are readily excreted in the urine[7].
Deschloronorketamine Metabolism
Based on in vitro studies using human liver microsomes and in vivo studies in rats, the metabolism of deschloronorketamine appears to mirror that of ketamine, involving[7][8][9]:
-
N-dealkylation: Similar to ketamine, deschloronorketamine undergoes N-dealkylation.
-
Hydroxylation: Hydroxylation of the parent compound and its N-dealkylated metabolite occurs.
-
Further Oxidation and Conjugation: Multiple oxidations and subsequent glucuronidation and N-acetylation have also been observed[7][8].
While the pathways are analogous, the rate of metabolism appears to differ. A comparative in vitro study indicated a lower elimination rate for deschloroketamine compared to ketamine, suggesting it may be metabolized more slowly[10].
Data Presentation
Table 1: Major Metabolites of Ketamine and Deschloronorketamine
| Parent Compound | Primary Metabolites | Secondary Metabolites |
| Ketamine | Norketamine | Hydroxynorketamine (HNK) isomers, Dehydronorketamine (DHNK), Hydroxyketamine isomers, Glucuronide conjugates |
| Deschloronorketamine | N-dealkylated deschloronorketamine | Hydroxylated metabolites, Dihydro-metabolites, Glucuronide and Acetyl conjugates |
Table 2: Key Enzymes Involved in the Metabolism of Ketamine
| Metabolic Reaction | Primary Enzymes Involved |
| N-demethylation | CYP3A4, CYP2B6, CYP2C9 (minor)[1][3][4] |
| Hydroxylation of Norketamine | CYP2B6, CYP2A6[6] |
Note: Specific enzyme phenotyping for deschloronorketamine metabolism is not yet well-established in the scientific literature.
Table 3: Comparative In Vitro Metabolic Parameters
| Compound | In Vitro System | Observation | Reference |
| Ketamine | Human Liver Microsomes | Extensive metabolism | [1][3] |
| Deschloronorketamine | Human Liver Microsomes | Low drug elimination observed | [10] |
Experimental Protocols
A generalized experimental protocol for studying the in vitro metabolism of a compound using human liver microsomes is provided below. This protocol can be adapted for a comparative study of ketamine and deschloronorketamine.
In Vitro Metabolism Assay Using Human Liver Microsomes
Objective: To determine the metabolic stability and identify the metabolites of a test compound in vitro.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compounds (Ketamine, Deschloronorketamine)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare the working solutions of the test compounds by diluting the stock solutions in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension, phosphate buffer, and test compound working solutions to 37°C.
-
In a microcentrifuge tube, combine the HLM suspension and the test compound working solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing the internal standard.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound and identify and quantify the formed metabolites[11][12].
-
The disappearance of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance.
-
Metabolite identification is achieved by comparing the mass spectra and retention times with those of reference standards or by using high-resolution mass spectrometry for structural elucidation.
-
Mandatory Visualization
Caption: Experimental workflow for in vitro metabolism studies.
Caption: Simplified metabolic pathway of ketamine.
Caption: Postulated metabolic pathway of deschloronorketamine.
References
- 1. Contribution of CYP3A4, CYP2B6, and CYP2C9 isoforms to N-demethylation of ketamine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of CYP2B6 in n-demethylation of ketamine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Contribution of CYP3A4, CYP2B6, and CYP2C9 isoforms to N-demethylation of ketamine in human liver microsomes. | Semantic Scholar [semanticscholar.org]
- 5. The CYP2B6*6 allele significantly alters the N-demethylation of ketamine enantiomers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ketamine analogues: Comparative toxicokinetic in vitro-in vivo extrapolation and quantification of 2-fluorodeschloroketamine in forensic blood and hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and identification of deschloroketamine metabolites in rats' urine and a quantification method for deschloroketamine and metabolites in rats' serum and brain tissue using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
Deschloronorketamine and Immunoassay Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a significant challenge to conventional drug screening methodologies. Among these, synthetic arylcyclohexylamines, analogs of ketamine and phencyclidine (PCP), are a growing class of compounds that can lead to unexpected results in routine immunoassays. This guide provides a comparative analysis of the cross-reactivity of deschloronorketamine, a metabolite of deschloroketamine, in common immunoassays used for drugs of abuse screening.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are a widely used primary screening tool for detecting drugs of abuse in biological samples due to their speed and cost-effectiveness. These tests utilize antibodies that bind to a specific drug or its metabolites. However, the specificity of these antibodies is not absolute. Cross-reactivity occurs when an antibody binds to a substance other than its target analyte, leading to a false-positive result. This phenomenon is often observed with compounds that share structural similarities with the target drug.
Deschloronorketamine is the primary metabolite of deschloroketamine, a ketamine analog. Due to its structural resemblance to phencyclidine (PCP), there is a potential for cross-reactivity with PCP immunoassays. Understanding the extent of this cross-reactivity is crucial for accurate interpretation of urine drug screen results in clinical and forensic settings.
Comparative Analysis of Cross-Reactivity
While specific quantitative data on the cross-reactivity of deschloronorketamine is limited in peer-reviewed literature, we can infer its potential for cross-reactivity by examining studies on structurally similar ketamine analogs. Research has consistently shown that various ketamine derivatives can produce false-positive results in PCP immunoassays.
Key Findings from Published Studies:
-
Structural Similarity is a Key Predictor: The likelihood of cross-reactivity is closely linked to the structural similarity between the tested compound and the target analyte of the immunoassay.
-
Ketamine Analogs and PCP Immunoassays: Several novel ketamine analogs have been shown to cross-react with PCP immunoassays. For instance, studies have demonstrated that 3-methoxy-PCP (3-MeO-PCP) and 4-methoxy-PCP (4-MeO-PCP) exhibit significant cross-reactivity in various commercial PCP immunoassays.
The following table summarizes the cross-reactivity of various novel psychoactive substances, including some ketamine analogs, in different immunoassays. This data is provided for comparative purposes to illustrate the varying degrees of cross-reactivity observed with structurally related compounds.
Table 1: Cross-Reactivity of Selected Novel Psychoactive Substances in Immunoassays
| Compound | Immunoassay Target | Immunoassay Brand/Type | Cross-Reactivity (%) |
| 3-MeO-PCP | Phencyclidine (PCP) | Multiple Commercial IAs | 1 - 143%[1] |
| 4-MeO-PCP | Phencyclidine (PCP) | Multiple Commercial IAs | 1 - 143%[1] |
| Methoxetamine (MXE) | Phencyclidine (PCP) | Multiple Commercial IAs | 0.04 - 0.25%[1] |
| Deschloro-N-ethyl ketamine | Hallucinogens | ELISA | No Cross-Reactivity[2] |
| 3-Hydroxy-PCP | Phencyclidine (PCP) | ELISA | 151.7%[2] |
| Chloro-PCP | Phencyclidine (PCP) | ELISA | 136.6%[2] |
| Fluoro-PCP | Phencyclidine (PCP) | ELISA | 56.6%[2] |
Note: The data presented is a compilation from various sources and may not be directly comparable due to differences in experimental protocols and assay manufacturers.
Experimental Protocols
The following is a generalized experimental protocol for determining the cross-reactivity of a compound in a competitive immunoassay. Specific parameters may vary depending on the assay manufacturer and the analytical platform used.
Objective: To determine the concentration of a test compound (e.g., deschloronorketamine) that produces a signal equivalent to the cutoff concentration of the target analyte (e.g., phencyclidine).
Materials:
-
Certified reference material of the test compound (deschloronorketamine)
-
Drug-free urine pool
-
Commercial immunoassay kit for the target analyte (e.g., CEDIA PCP Assay or EMIT II Plus PCP Assay)
-
Automated clinical chemistry analyzer
-
Calibrators and controls for the immunoassay
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile, or deionized water) at a high concentration.
-
Preparation of Spiked Urine Samples: Serially dilute the stock solution with drug-free urine to prepare a range of concentrations of the test compound.
-
Immunoassay Analysis: Analyze the spiked urine samples using the selected immunoassay on a calibrated clinical chemistry analyzer according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of the test compound that produces a result at or above the assay's established cutoff for the target analyte.
-
Calculation of Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound Producing a Positive Result) x 100
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing immunoassay cross-reactivity.
Caption: A generalized workflow for determining the cross-reactivity of a compound in a urine drug screening immunoassay.
Logical Relationship of Cross-Reactivity
The structural similarity between an analyte and the target of an immunoassay is a primary determinant of cross-reactivity. The following diagram illustrates this relationship.
Caption: The logical relationship between structural similarity and the potential for immunoassay cross-reactivity.
Conclusion
The potential for deschloronorketamine to cross-react with commercially available immunoassays, particularly those for PCP, is a valid concern for clinical and forensic laboratories. While direct quantitative data for deschloronorketamine remains to be extensively published, evidence from structurally related ketamine analogs strongly suggests a likelihood of interference. Laboratories should be aware of this potential and consider confirmatory testing by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), for all presumptive positive PCP results, especially when the use of novel psychoactive substances is suspected. Further research is warranted to establish the specific cross-reactivity profiles of deschloronorketamine and other emerging ketamine analogs in a wider range of commercial immunoassays.
References
A Comparative Guide to the Enantioselective Separation of Deschloronorketamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC) for the enantioselective separation of deschloronorketamine (DCNK) isomers. The information presented is supported by experimental data to aid in method selection and development.
Introduction
Deschloronorketamine, a metabolite of the dissociative anesthetic deschloroketamine, possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. As with many chiral compounds, these enantiomers may exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify the individual enantiomers is crucial for research, drug development, and clinical toxicology. This guide compares the performance of three primary analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for chiral separations, primarily employing chiral stationary phases (CSPs) to achieve enantioselectivity. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated excellent performance in resolving ketamine analogs, including deschloronorketamine.
Experimental Data: HPLC
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Analyte | Retention Time (t R1, min) | Retention Time (t R2, min) | Separation Factor (α) | Resolution (R s ) | Reference |
| Lux® i-Amylose-1 (AMY-1) | n-hexane:2-PrOH:DEA (95:5:0.1) | Deschloronorketamine | 12.38 | 30.38 | 2.50 | 27.65 | [1] |
| Lux® i-Amylose-3 (AMY-3) | n-hexane:2-PrOH:DEA (95:5:0.1) | Deschloronorketamine | 10.15 | 12.72 | 1.26 | 7.22 | [1] |
| Lux® i-Cellulose-5 (CEL-5) | n-hexane:2-PrOH:DEA (95:5:0.1) | Deschloronorketamine | 10.02 | 10.93 | 1.10 | 2.58 | [1] |
| Chiral-AGP | 10 mM Ammonium Acetate (pH 7.6) / 2-Propanol (Gradient) | Norketamine* | - | - | - | - | [2] |
*Note: Data for Norketamine on Chiral-AGP is included as a relevant protein-based CSP alternative. Specific retention times for deschloronorketamine on this column were not available in the reviewed literature, but the method is applicable to related metabolites.[2]
Detailed Experimental Protocol: HPLC
This protocol is based on the successful separation of deschloronorketamine using a polysaccharide-based CSP.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Lux® i-Amylose-1 (AMY-1), 5 µm.
-
Mobile Phase: A mixture of n-hexane, 2-propanol (2-PrOH), and diethylamine (B46881) (DEA) in a ratio of 95:5:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Sample Preparation: Dissolve the deschloronorketamine sample in the mobile phase or a compatible solvent.
Experimental Workflow: HPLC
Caption: HPLC experimental workflow for DCNK enantioseparation.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a high-efficiency, low-solvent consumption alternative to HPLC. In CE, enantioselective separation is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose.
Experimental Data: CE
| Chiral Selector (in BGE) | Background Electrolyte (BGE) | Analyte | Migration Time (t m1, min) | Migration Time (t m2, min) | Resolution (R s ) | Reference |
| 2% (w/v) Acetyl-β-CD | 10 mM Di-sodium hydrogen phosphate (B84403) (pH 2.5) | Deschloronorketamine | 11.23 | 11.45 | 1.34 | [1] |
| 2% (w/v) Carboxymethyl-β-CD | 10 mM Di-sodium hydrogen phosphate (pH 2.5) | Deschloronorketamine | 13.56 | 13.63 | 0.44 | [1] |
| 5% Highly Sulfated γ-CD | 20 mM Ammonium formate, 10% Formic acid (pH 1.68) | Hydroxynorketamine* | - | - | 0.79 - 3.17 | [3] |
*Note: Data for hydroxynorketamine is presented to illustrate the high resolution achievable with sulfated cyclodextrins for related metabolites.[3]
Detailed Experimental Protocol: CE
This protocol is based on the partial separation of deschloronorketamine using acetyl-β-cyclodextrin.[1]
-
Instrumentation: A standard CE system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., total length 60 cm).
-
Background Electrolyte (BGE): 10 mM di-sodium hydrogen phosphate, with the pH adjusted to 2.5 using phosphoric acid, containing 2% (w/v) acetyl-β-cyclodextrin.
-
Voltage: +25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at a suitable wavelength (e.g., 214 nm).
-
Sample Preparation: Dissolve the deschloronorketamine sample in water or the BGE.
Experimental Workflow: CE
Caption: CE experimental workflow for DCNK enantioseparation.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful chiral separation technique that uses supercritical CO₂ as the primary mobile phase, often with an organic modifier. It is known for its high speed, efficiency, and reduced organic solvent consumption compared to HPLC. Polysaccharide-based CSPs are highly effective in SFC for resolving chiral compounds. While direct experimental data for deschloronorketamine is limited, data for the structurally similar isomer dehydronorketamine provides a strong comparative basis.
Experimental Data: SFC
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (% Modifier in CO₂) | Analyte | Retention Time (t R1, min) | Retention Time (t R2, min) | Resolution (R s ) | Reference |
| Lux® i-Amylose-3 | 15% Methanol (B129727) | Dehydronorketamine | ~2.5 | ~2.8 | ~1.5 | [4] |
| Lux® Amylose-2 | 15% Methanol | Dehydronorketamine | ~2.6 | ~2.9 | ~1.4 | [4] |
| Lux® i-Cellulose-5 | 15% Methanol | Dehydronorketamine | ~2.2 | ~2.4 | ~1.2 | [4] |
Note: Data is for dehydronorketamine, an isomer of deschloronorketamine, demonstrating the applicability and performance of SFC for this class of compounds.
Detailed Experimental Protocol: SFC
This protocol is adapted from a study on the chiral SFC separation of ketamine metabolites.[4]
-
Instrumentation: An SFC system equipped with a back-pressure regulator and a UV or MS detector.
-
Chiral Stationary Phase: Lux® i-Amylose-3, 3 µm.
-
Mobile Phase: Supercritical CO₂ with 15% methanol as the organic modifier.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV or MS.
-
Sample Preparation: Dissolve the deschloronorketamine sample in the modifier (methanol).
Experimental Workflow: SFC
Caption: SFC experimental workflow for DCNK enantioseparation.
Comparison Summary
| Feature | HPLC | Capillary Electrophoresis (CE) | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning between a mobile liquid phase and a solid chiral stationary phase. | Differential migration of charged species in an electric field, with a chiral selector in the electrolyte. | Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase. |
| Chiral Selector | Chiral Stationary Phase (CSP), typically polysaccharide or protein-based. | Added to the background electrolyte, commonly cyclodextrins. | Chiral Stationary Phase (CSP), typically polysaccharide-based. |
| Resolution | Can be very high (Rₛ > 27 achieved for DCNK).[1] | Generally lower for DCNK (Rₛ ~1.3), but can be high for related compounds.[1][3] | Good resolution (Rₛ ~1.5) with very short analysis times.[4] |
| Analysis Time | Moderate to long (10-30 minutes).[1] | Fast (10-15 minutes).[1] | Very fast (< 3 minutes).[4] |
| Solvent Consumption | High, especially with normal-phase chromatography. | Very low. | Low organic solvent usage; primary mobile phase (CO₂) is recycled or vented. |
| Method Development | Can be time-consuming due to the need to screen multiple CSPs and mobile phases. | Flexible, as chiral selectors can be easily changed in the BGE. | Fast method development due to rapid column equilibration. |
| Cost | High initial cost for chiral columns. | Lower cost for capillaries; chiral selectors are consumables. | High initial instrument cost. |
| Ideal Application | Robust, routine analysis and preparative separations. | High-throughput screening, analysis of small sample volumes, and method development. | High-throughput screening, "green" chemistry applications, and rapid analysis. |
Conclusion
The choice of technique for the enantioselective separation of deschloronorketamine isomers depends on the specific requirements of the analysis.
-
HPLC offers the highest resolution, making it ideal for baseline separation and accurate quantification, especially for preparative purposes.[1] The use of polysaccharide-based CSPs under normal-phase conditions has shown exceptional performance.[1]
-
Capillary Electrophoresis is a valuable tool for rapid screening and method development due to its low solvent consumption and the ease of changing chiral selectors.[1] While the resolution for deschloronorketamine itself may be lower than HPLC, it is often sufficient for many applications.
-
Supercritical Fluid Chromatography provides the fastest analysis times, making it highly suitable for high-throughput environments.[4] Its reduced environmental impact due to low organic solvent use is also a significant advantage.[4]
For researchers and drug development professionals, a tiered approach may be most effective: using CE or SFC for initial rapid screening of conditions and samples, followed by optimization on an HPLC system for robust, high-resolution quantification and validation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ketamine analysis: a study of enantioseparation on polysaccharide-based stationary phases [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. Subcritical Fluid Chromatography at Sub-Ambient Temperatures for the Chiral Resolution of Ketamine Metabolites with Rapid-Onset Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of Deschloronorketamine Detection Methods
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) like Deschloronorketamine (DCK), a dissociative anesthetic and analog of ketamine, presents a significant challenge for forensic and clinical laboratories. The accurate and reliable quantification of DCK in biological matrices is crucial for clinical diagnostics, forensic investigations, and pharmacokinetic studies. This guide provides a comparative overview of the key analytical methods for DCK determination, focusing on their validation parameters and experimental protocols.
Comparison of Analytical Methods
The two primary analytical techniques for the quantification of DCK and related compounds in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the performance characteristics of representative LC-MS/MS and GC-MS methods for the analysis of Deschloronorketamine and its analogs. It is important to note that direct comparisons can be challenging due to variations in instrumentation, specific methodologies, and the biological matrix being analyzed. The data presented here is a synthesis of findings from multiple studies.
Table 1: Comparison of LC-MS/MS and GC-MS Methods for Deschloronorketamine Analysis
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.02 - 1.0 ng/mL[1] | 1.0 - 25 ng/mL[2] |
| Limit of Quantitation (LOQ) | 0.1 - 5.0 ng/mL[3] | 1.5 - 50 ng/mL[1][2] |
| Linearity Range | 0.25 - 2000 ng/mL[1][4][5] | 20 - 1000 ng/mL[1][6] |
| Accuracy (Bias %) | Typically within ±15%[4][7] | Typically within ±15%[6] |
| Precision (RSD %) | < 15%[4][7] | < 15%[6] |
| Sample Throughput | Generally higher | Generally lower |
| Derivatization Required | No | Often required |
Table 2: Detailed Validation Parameters for LC-MS/MS Method in Blood/Plasma
| Parameter | Performance Characteristic |
| Linearity (r²) | > 0.99[4] |
| Lower Limit of Quantitation (LLOQ) | 0.25 ng/mL[4] |
| Accuracy at LLOQ | Within ±20% of nominal value |
| Precision at LLOQ | ≤ 20% RSD |
| Accuracy at Low, Mid, High QC | Within ±15% of nominal value[7] |
| Precision at Low, Mid, High QC | ≤ 15% RSD[7] |
| Recovery | > 85% |
| Matrix Effect | Monitored and compensated for with internal standards |
Table 3: Detailed Validation Parameters for GC-MS Method in Urine
| Parameter | Performance Characteristic |
| Linearity (r²) | > 0.999[6] |
| Lower Limit of Quantitation (LLOQ) | 50 ng/mL[2] |
| Accuracy at LLOQ | Within ±20% of nominal value[2] |
| Precision at LLOQ | ≤ 20% RSD[2] |
| Accuracy at Low, Mid, High QC | 90-104% of nominal value[6] |
| Precision at Low, Mid, High QC | < 8.1% RSD[6] |
| Recovery | 45.7% to 83.0%[2] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative protocols for sample preparation using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), two common techniques for isolating DCK from biological matrices.
Protocol 1: Solid-Phase Extraction (SPE) for DCK from Urine
This protocol is adapted from methodologies used for the extraction of ketamine and its metabolites from urine.[2][8]
1. Sample Pre-treatment:
-
To 1 mL of urine, add 100 µL of an internal standard solution (e.g., Deschloronorketamine-d4).
-
Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex for 10 seconds.
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., C8/SCX) by sequentially passing 2 mL of methanol (B129727) and 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
3. Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
4. Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Follow with a wash of 2 mL of 100 mM acetic acid.
-
Dry the cartridge under vacuum for 5 minutes.
5. Elution:
-
Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2, v/v/v).
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for DCK from Blood/Plasma
This protocol is a general procedure for the extraction of basic drugs from blood samples.[9][10][11]
1. Sample Pre-treatment:
-
To 1 mL of blood or plasma, add 100 µL of an internal standard solution (e.g., Deschloronorketamine-d4).
-
Add 1 mL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 10) and vortex for 10 seconds.
2. Extraction:
-
Add 5 mL of an organic solvent (e.g., n-butyl chloride or a mixture of ethyl acetate (B1210297) and hexane (B92381) (9:1, v/v)).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
3. Back Extraction (Optional Clean-up Step):
-
Transfer the organic layer to a clean tube.
-
Add 1 mL of 0.1 M hydrochloric acid and vortex for 1 minute.
-
Discard the organic layer.
-
Add 1 mL of basic buffer (e.g., 0.1 M sodium carbonate, pH 10) to the aqueous layer.
-
Add 5 mL of the organic solvent and vortex for 1 minute.
-
Centrifuge to separate the layers.
4. Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Mandatory Visualization
Workflow for Analytical Method Validation
The following diagram illustrates the key stages involved in the validation of an analytical method for Deschloronorketamine.
Caption: General workflow for the validation of an analytical method.
Solid-Phase Extraction (SPE) Workflow
This diagram details the steps of the Solid-Phase Extraction protocol for isolating Deschloronorketamine.
Caption: Solid-Phase Extraction (SPE) workflow for DCK analysis.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of Deschloronorketamine in biological samples. LC-MS/MS generally offers higher sensitivity and throughput without the need for derivatization, making it a preferred method in many modern laboratories. However, GC-MS remains a robust and reliable alternative, particularly when dealing with less complex matrices or when derivatization can enhance analyte stability and chromatographic performance.
The successful implementation of any analytical method relies on a thorough and rigorous validation process. The data and protocols presented in this guide provide a framework for researchers and scientists to compare these methodologies and select the most appropriate approach for their specific analytical needs in the detection and quantification of Deschloronorketamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of ketamine and norketamine in urine by automatic solid-phase extraction (SPE) and positive ion chemical ionization-gas chromatography-mass spectrometry (PCI-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative LC-MS method of ketamine, midazolam and their metabolites (dehydronorketamine, norketamine and 1hydroxymidazolam) for its application in patients on extracorporeal membrane oxygenation (ECMO) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isp.idaho.gov [isp.idaho.gov]
- 10. isp.idaho.gov [isp.idaho.gov]
- 11. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for Deschloronorketamine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of novel psychoactive substances like deschloronorketamine is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of deschloronorketamine, supported by experimental data and detailed protocols.
Deschloronorketamine, a metabolite of deschloroketamine (B12793670), is a dissociative anesthetic and a structural analog of ketamine. Its emergence in the illicit drug market necessitates robust and reliable analytical methods for its detection and quantification in various biological matrices. Both GC-MS and LC-MS/MS are workhorse techniques in forensic and clinical toxicology, each offering distinct advantages and disadvantages for the analysis of this compound.
Quantitative Performance: A Comparative Overview
| Performance Parameter | GC-MS (Gas Chromatography-Mass Spectrometry) | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |
| Limit of Detection (LOD) | Typically in the low ng/mL range (e.g., 1-10 ng/mL in urine for related compounds)[1] | Generally lower, often in the sub-ng/mL to low pg/mL range (e.g., 0.5 ng/g in brain tissue for deschloronorketamine)[2] |
| Limit of Quantification (LOQ) | Typically in the range of 5-30 ng/mL in urine for related compounds[1][3] | Can achieve lower LOQs, often around 0.5-1 ng/mL in biological matrices[2] |
| Linearity | Good linearity is achievable over a defined concentration range, often requiring derivatization. | Excellent linearity over a wide dynamic range is a key advantage. |
| Precision (%RSD) | Typically <15% for intra- and inter-day precision in validated methods for related compounds.[3] | High precision with %RSD often below 10% is commonly reported for validated methods.[2] |
| Accuracy (%Bias) | Generally within ±15% for validated methods.[3] | High accuracy, often within ±15% of the nominal concentration.[2] |
| Sample Throughput | Can be lower due to longer run times and the potential need for derivatization. | Higher throughput is often possible due to faster analysis times and simpler sample preparation. |
| Specificity | Good specificity, especially with selected ion monitoring (SIM). Electron ionization (EI) provides characteristic fragmentation patterns. | Excellent specificity and selectivity due to the use of multiple reaction monitoring (MRM), which minimizes matrix interference. |
Experimental Protocols: A Closer Look
The following sections detail typical experimental protocols for the analysis of deschloronorketamine and related compounds using GC-MS and LC-MS/MS. These protocols are synthesized from various validated methods for similar analytes.
GC-MS Experimental Protocol (General)
1. Sample Preparation (e.g., Urine)
-
Hydrolysis (for conjugated metabolites): Acid or enzymatic hydrolysis may be required to free conjugated forms of deschloronorketamine.
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of urine, add an internal standard (e.g., ketamine-d4).
-
Adjust the pH to basic (e.g., pH 9-10) with a suitable buffer.
-
Add an organic extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge.
-
Load the pre-treated urine sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent.
-
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS, or pentafluoropropionic anhydride (B1165640) - PFPA) to improve volatility and chromatographic performance.
-
Incubate at an elevated temperature (e.g., 70°C) for a specified time.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 100°C, ramped to 280°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Characteristic Ions for Deschloronorketamine: Molecular ion at m/z 203 and major fragment ions at m/z 175, 174, 160, 147, 146, and 132.[2]
-
LC-MS/MS Experimental Protocol (Validated for Deschloronorketamine)[2]
1. Sample Preparation (e.g., Serum or Brain Tissue)
-
Protein Precipitation:
-
To a small volume of sample (e.g., 50 µL of serum or homogenized brain tissue), add a larger volume of cold acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog).
-
Vortex to precipitate proteins.
-
Centrifuge at high speed.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube for analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for deschloronorketamine and its internal standard to ensure high selectivity and sensitivity.
-
Visualizing the Workflow and Comparison
To better illustrate the analytical processes and the key differences between the two techniques, the following diagrams were generated using the DOT language.
Caption: General analytical workflows for deschloronorketamine analysis using GC-MS and LC-MS/MS.
Caption: A comparative summary of key performance attributes of GC-MS and LC-MS/MS.
Conclusion: Selecting the Right Tool for the Job
Both GC-MS and LC-MS/MS are capable of providing reliable and accurate data for the analysis of deschloronorketamine.
GC-MS is a robust and well-established technique that offers good sensitivity and specificity. Its lower instrument cost can be an advantage. However, the requirement for derivatization for polar compounds like deschloronorketamine can add complexity and time to the sample preparation process, potentially lowering throughput.
LC-MS/MS stands out for its superior sensitivity and selectivity, particularly when analyzing complex biological matrices. The ability to directly analyze polar, non-volatile compounds without derivatization significantly simplifies sample preparation and allows for higher sample throughput. While the initial instrument cost is higher, the enhanced performance and efficiency often justify the investment for high-volume laboratories and research applications demanding the lowest possible detection limits.
Ultimately, the choice between GC-MS and LC-MS/MS will depend on the specific analytical goals, available resources, and the nature of the samples being analyzed. For routine screening where high sensitivity is not the primary concern, a well-validated GC-MS method can be a cost-effective solution. However, for clinical and forensic applications requiring high sensitivity, specificity, and throughput for the analysis of deschloronorketamine in complex biological fluids, LC-MS/MS is generally the superior technique.
References
- 1. Characterization of the designer drug deschloroketamine (2‐methylamino‐2‐phenylcyclohexanone) by gas chromatography/mas… [ouci.dntb.gov.ua]
- 2. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Deschloronorketamine Quantification
A deep dive into the validated methodologies for the quantification of Deschloronorketamine, offering a comparative look at their performance. This guide is intended for researchers, scientists, and drug development professionals working on the analysis of novel psychoactive substances (NPS).
The emergence of novel psychoactive substances like Deschloroketamine (B12793670) (DCK), an analogue of ketamine, and its metabolite Deschloronorketamine (DCNK or nordeschloroketamine), presents a significant challenge for forensic and clinical laboratories. Accurate and reliable quantification of these compounds in biological matrices is crucial for toxicological assessment and pharmacokinetic studies. To date, a formal inter-laboratory comparison study for DCNK quantification has not been published. This guide, therefore, provides a comparative overview of published analytical methods, with a focus on their performance characteristics, to assist researchers in selecting and developing appropriate analytical strategies.
The primary analytical technique for the quantification of DCNK and related compounds is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a method known for its high sensitivity and specificity.
Performance Comparison of Analytical Methods
A comprehensive search of scientific literature has yielded a key validated method for the quantification of Deschloronorketamine. The performance characteristics of this method, as reported by Hájková et al. in Drug Testing and Analysis (2020), are summarized below. This data provides a benchmark for laboratories aiming to quantify this substance.
| Analyte | Matrix | LLOQ (ng/mL) | Calibration Range (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| Deschloronorketamine (DCNK) | Rat Serum | 0.5 | 0.5 - 100 | 91.8 - 109.2 | 1.8 - 9.1 | 93.6 - 106.8 | 3.5 - 11.4 |
| Deschloroketamine (DCK) | Rat Serum | 0.5 | 0.5 - 100 | 92.4 - 108.5 | 2.1 - 8.7 | 94.1 - 107.3 | 3.8 - 10.9 |
Data extracted from Hájková K, Jurásek B, Čejka J, et al. Synthesis and identification of deschloroketamine metabolites in rats' urine and a quantification method for deschloroketamine and metabolites in rats' serum and brain tissue using liquid chromatography tandem mass spectrometry. Drug Test Anal. 2020;12(3):343-360.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and adapting these analytical methods. Below is a summary of the key experimental protocols employed for the quantification of DCNK.
Method by Hájková et al. (2020) in Rat Serum
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of rat serum, 150 µL of acetonitrile (B52724) containing the internal standard (Deschloroketamine-d4) was added.
-
Vortexing and Centrifugation: The mixture was vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: The supernatant was transferred to a new vial for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Instrumentation: An Agilent 1290 Infinity LC system coupled to an Agilent 6495 Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source was used.
-
Chromatographic Column: A Phenomenex Kinetex C18 column (100 x 2.1 mm, 2.6 µm) was used for separation.
-
Mobile Phase: A gradient elution was performed with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization Mode: Positive electrospray ionization (ESI+) was employed.
-
Detection: Multiple Reaction Monitoring (MRM) was used to detect and quantify the analytes. The specific precursor and product ion transitions for DCNK and DCK were monitored.
Visualizing the Molecular Pathway and Analytical Workflow
To better illustrate the biological context and the analytical process, the following diagrams are provided.
Signaling Pathway of Ketamine and its Analogs
Ketamine and its analogs, including Deschloroketamine, are known to primarily act as antagonists of the N-methyl-D-aspartate (NMDA) receptor. This interaction triggers a cascade of downstream signaling events that are believed to be responsible for their psychoactive and potential antidepressant effects.
Caption: Simplified signaling pathway of Ketamine/DCK.
Generalized Experimental Workflow for DCNK Quantification
The quantification of Deschloronorketamine in biological samples typically follows a standardized workflow, from sample collection to data analysis.
Caption: General workflow for DCNK quantification.
A Comparative Analysis of the Behavioral Effects of Deschloroketamine and its Metabolite, Deschloronorketamine
A notable gap in current research limits a direct, evidence-based comparison of the behavioral effects of deschloroketamine (B12793670) (DCK) and its primary metabolite, deschloronorketamine. While studies have begun to characterize the behavioral pharmacology of DCK, a potent analog of ketamine, similar investigations into deschloronorketamine are not yet available in published scientific literature. This guide, therefore, provides a comprehensive overview of the known behavioral effects of deschloroketamine, supported by experimental data, and offers a speculative comparison to its metabolite based on the established pharmacology of ketamine and its primary metabolite, norketamine.
Deschloroketamine (DCK) is a dissociative anesthetic and a structural analog of ketamine that has emerged as a novel psychoactive substance. Like ketamine, it is metabolized in the body, primarily through N-demethylation, to form its main metabolite, deschloronorketamine. While the behavioral profile of DCK is being actively investigated, the in vivo effects of deschloronorketamine remain largely uncharacterized.
Mechanism of Action: A Shared Target
Both deschloroketamine and, presumably, deschloronorketamine, exert their effects primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. This mechanism is shared with ketamine and is believed to underlie the dissociative, anesthetic, and potential antidepressant effects of this class of compounds. The binding affinity and functional activity of deschloronorketamine at the NMDA receptor have not been explicitly reported, but it is plausible that it retains some activity at this target, similar to how norketamine retains affinity for the NMDA receptor, albeit with lower potency than ketamine.
Caption: Presumed shared mechanism of action for Deschloroketamine and Deschloronorketamine.
Comparative Behavioral Effects: An Evidence-Based Look at Deschloroketamine
Current research has focused on several key behavioral domains to characterize the effects of deschloroketamine, primarily in rodent models. These include locomotor activity, sensorimotor gating (measured by prepulse inhibition), and rewarding and reinforcing properties (measured by conditioned place preference and self-administration).
Locomotor Activity
Deschloroketamine has been shown to have stimulatory effects on locomotion. This is often assessed in an open field test, where the distance traveled by an animal is recorded following drug administration. Studies indicate that the S-enantiomer of DCK (S-DCK) has more pronounced stimulatory properties than its R-enantiomer.
Sensorimotor Gating (Prepulse Inhibition)
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong startling stimulus (pulse). It is a measure of sensorimotor gating, and deficits in PPI are observed in certain neuropsychiatric disorders. Deschloroketamine robustly disrupts PPI, and in this aspect, both the S- and R-enantiomers appear to have comparable potency.
Rewarding and Reinforcing Effects
The potential for abuse of a substance is often evaluated by its rewarding and reinforcing properties. In the conditioned place preference (CPP) paradigm, animals learn to associate a specific environment with the effects of a drug. Deschloroketamine has been shown to induce a conditioned place preference, indicating that it has rewarding effects. Furthermore, in self-administration studies, animals will learn to perform a task (e.g., press a lever) to receive an infusion of the drug, demonstrating its reinforcing properties.
| Behavioral Assay | Compound | Species | Key Findings | Reference |
| Locomotor Activity | Deschloroketamine (DCK) | Mice | 10 mg/kg produced increased locomotor activation similar to ketamine. | |
| Racemic DCK | Wistar Rats | Had stimulatory effects on locomotion. | ||
| S-DCK | Wistar Rats | Had more pronounced stimulatory properties than R-DCK. | ||
| Prepulse Inhibition (PPI) | Racemic DCK | Wistar Rats | Robustly disrupted PPI. | |
| S-DCK and R-DCK | Wistar Rats | Potency in disrupting PPI was comparable between enantiomers. | ||
| Conditioned Place Preference (CPP) | Deschloroketamine (DCK) | Mice | 10 mg/kg increased preference for the drug-paired compartment. | |
| Self-Administration | Deschloroketamine (DCK) | Mice | 1 mg/kg/infusion increased active lever presses and infusions received. |
Experimental Protocols
Open Field Test (Locomotor Activity)
The open field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with walls to prevent escape. The floor is typically divided into a grid of equal squares.
-
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
Following administration of the test compound (e.g., deschloroketamine at 10 mg/kg) or vehicle, the animal is placed in the center of the open field.
-
Activity is recorded for a set period (e.g., 60 minutes) using an automated tracking system or by a trained observer.
-
-
Data Analysis: The primary measure is the total distance traveled. Other measures can include the number of line crossings, time spent in the center versus the periphery of the arena, and rearing frequency.
Caption: Workflow for the Open Field Test.
Prepulse Inhibition (PPI) of the
A Head-to-Head Comparison of Deschloronorketamine and 2-Fluorodeschloroketamine for Research Applications
A detailed comparative analysis of the pharmacological, pharmacokinetic, and metabolic profiles of Deschloronorketamine (DCNK) and 2-Fluorodeschloroketamine (2-FDCK) is presented for researchers, scientists, and drug development professionals. This guide synthesizes the currently available data to facilitate informed decisions in research design and compound selection.
While both Deschloronorketamine (DCNK) and 2-Fluorodeschloroketamine (2-FDCK) are structural analogs of ketamine and are presumed to act as N-methyl-D-aspartate (NMDA) receptor antagonists, a direct head-to-head comparative study in the scientific literature is notably absent.[1] This guide, therefore, compiles and contrasts data from individual studies on each compound, often using ketamine as a common reference point. It is crucial to note the existing gaps in the research, particularly the lack of in-vitro binding and functional data for 2-FDCK.[1]
Pharmacological Profile: A Tale of Two Analogs
Both compounds are arylcyclohexylamines, structurally related to ketamine.[2][3] Their primary mechanism of action is believed to be the non-competitive antagonism of the NMDA receptor, a key player in synaptic plasticity and neurotransmission.[1][4][5]
Deschloronorketamine (DCNK) , a metabolite of deschloroketamine (B12793670), has been shown to be an antagonist at human NMDA receptors with a potency comparable to that of ketamine.[3][4] In preclinical studies, the S-enantiomer of DCNK (S-DCK) was found to be more potent than the R-enantiomer.[4]
2-Fluorodeschloroketamine (2-FDCK) is an analog of ketamine where the chlorine atom is substituted with a fluorine atom.[2][6] Although it is widely assumed to be a noncompetitive NMDA receptor antagonist, there is a significant lack of confirmatory in-vitro binding or functional data to substantiate this.[1] However, behavioral studies in animals have shown that 2-FDCK induces effects comparable to ketamine, suggesting a similar mechanism of action.[7][8]
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for DCNK and 2-FDCK. It is important to note that the data for DCNK was obtained from studies in Wistar rats, while the in-vitro data for 2-FDCK was derived from human liver microsome studies.
| Parameter | Deschloronorketamine (DCNK) | 2-Fluorodeschloroketamine (2-FDCK) | Ketamine (for comparison) |
| Route of Administration | Subcutaneous (in rats)[4] | Not specified in vitro[1] | Intravenous (in humans)[9] |
| Tmax (Brain) | 30 minutes (in rats)[4] | Not available | Rapid |
| In-vitro Half-life (Human Liver Microsomes) | Not available | 69.1 ± 13.1 min[1] | Not directly comparable |
| Intrinsic Clearance (Human Liver Microsomes) | Not available | 9.2 ± 1.7 mL/min per kg[1] | Not directly comparable |
| Protein Binding (unbound fraction, fu) | Not available | 0.79[1] | 0.54[1] |
| Metabolism | Primarily metabolized to nordeschloroketamine and various hydroxylated and dihydro metabolites.[10] | Extensively metabolized via N-dealkylation, oxidation, and reduction to metabolites such as nor-2-fluorodeschloroketamine and dihydro-2-fluorodeschloroketamine.[1] | Metabolized to norketamine, hydroxynorketamine, and dehydronorketamine.[9] |
| Key Findings | Rapidly crosses the blood-brain barrier with sustained high levels at 2 hours post-administration in rats.[4] Slower pharmacokinetic profile than ketamine.[4][11] | Shows less protein binding and predicted lipophilicity than ketamine.[1] Slower metabolism rate compared to ketamine.[2] |
Experimental Protocols
Due to the limited direct comparative studies, detailed experimental protocols for a head-to-head comparison are not available. However, a general methodology for a key experiment, a receptor binding assay, is provided below.
General Protocol: NMDA Receptor Binding Assay
This protocol outlines a typical radioligand binding assay to determine the affinity of a test compound for the NMDA receptor.
1. Materials:
- [³H]MK-801 (radioligand)
- Rat brain cortex membrane preparation (source of NMDA receptors)
- Test compounds (Deschloronorketamine, 2-FDCK)
- Unlabeled MK-801 (for determining non-specific binding)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Glutamate (B1630785) and glycine (B1666218) (to open the ion channel)
- Scintillation vials and cocktail
- Glass fiber filters
- Filtration apparatus
- Scintillation counter
2. Procedure:
- Prepare serial dilutions of the test compounds.
- In assay tubes, combine the rat brain membrane preparation, [³H]MK-801, and either buffer, unlabeled MK-801, or the test compound.
- Add glutamate and glycine to all tubes to activate the NMDA receptors.
- Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow for binding to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled MK-801) from the total binding.
- Plot the percentage of specific binding against the concentration of the test compound.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Pathways and Processes
To better understand the metabolic fate and the experimental workflow, the following diagrams have been generated using the Graphviz DOT language.
Caption: Metabolic pathway of Deschloronorketamine (DCNK).
Caption: Metabolic pathway of 2-Fluorodeschloroketamine (2-FDCK).
Caption: General workflow for a receptor binding assay.
Conclusion and Future Directions
The available evidence suggests that both Deschloronorketamine and 2-Fluorodeschloroketamine share pharmacological and pharmacokinetic similarities with ketamine. DCNK has been demonstrated to be a potent NMDA receptor antagonist with a slower pharmacokinetic profile than ketamine in rats.[4][11] 2-FDCK is presumed to act via a similar mechanism, and in vitro data suggests a slower metabolism rate than ketamine, though direct receptor binding data is critically lacking.[1][2]
For researchers, the choice between these two compounds may depend on the specific research question. If a confirmed NMDA receptor antagonist with a potentially longer duration of action than ketamine is desired, DCNK may be a suitable candidate, although further research is needed to fully characterize its profile. The current data on 2-FDCK, while suggestive of a ketamine-like compound, is less complete, and its use in research should be approached with the understanding of these knowledge gaps.
Future research should prioritize direct, head-to-head comparative studies of DCNK and 2-FDCK. Critically, in-vitro receptor binding and functional assays for 2-FDCK are necessary to confirm its mechanism of action and potency at the NMDA receptor and other potential targets. Comprehensive pharmacokinetic and pharmacodynamic studies in multiple species are also warranted to provide a more complete picture of these two ketamine analogs for the scientific community.
References
- 1. cdn.who.int [cdn.who.int]
- 2. 2-Fluorodeschloroketamine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic, pharmacodynamic, and behavioural studies of deschloroketamine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. 2-Fluorodeschloroketamine [medbox.iiab.me]
- 7. 2-Fluorodeschloroketamine has similar abuse potential as ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of ketamine and its major metabolites norketamine, hydroxynorketamine, and dehydronorketamine: a model-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating Deschloronorketamine as a Biomarker of Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a significant challenge for clinical and forensic toxicology. Deschloroketamine (B12793670) (DCK), a dissociative anesthetic and analogue of ketamine, is one such substance for which reliable biomarkers of exposure are crucial for accurate identification of its use. This guide provides a comparative analysis of Deschloronorketamine, a major metabolite of DCK, against other potential biomarkers, supported by experimental data and detailed analytical methodologies.
Introduction to Deschloroketamine Metabolism
Deschloroketamine undergoes extensive metabolism in the body, with the parent compound often being present at low or undetectable concentrations in urine. This necessitates the identification of its metabolites as reliable biomarkers of exposure. The primary metabolic pathway involves N-dealkylation to form Deschloronorketamine. Further biotransformation includes hydroxylation and reduction of the cyclohexyl ring.[1][2]
Comparative Analysis of Deschloroketamine Biomarkers
The selection of an ideal biomarker depends on its detectability, specificity, and the window of detection it provides. This section compares Deschloronorketamine with other identified metabolites of Deschloroketamine.
Quantitative Data from Preclinical Studies
A study by Hájková et al. (2020) in rats provided valuable quantitative data on the distribution of Deschloroketamine and its metabolites in serum and brain tissue, which can infer their potential as urinary biomarkers. The following table summarizes the concentration ranges observed.[2]
| Analyte | Serum Concentration Range (ng/mL) | Brain Tissue Concentration Range (ng/g) |
| Deschloroketamine | 0.5 - 860 | 0.5 - 4700 |
| Deschloronorketamine | 0.5 - 860 | 0.5 - 4700 |
| cis/trans-Dihydronordeschloroketamines | < 10 | 0.5 - 70 |
| trans-Dihydrodeschloroketamine | < 10 | 0.5 - 70 |
Data from Hájková et al. (2020) obtained from Wistar rats.
As indicated in the table, Deschloronorketamine was found in concentrations comparable to the parent drug in both serum and brain tissue, suggesting it is a major and readily detectable metabolite. The dihydrogenated metabolites were present at significantly lower concentrations.
Urinary Detectability
A 2024 study by Meyer et al. investigated the urinary detectability of five deschloroketamine derivatives, including a compound structurally similar to Deschloroketamine, and their metabolites in rats.[3] For the N-dealkylated metabolites, which includes Deschloronorketamine, they were identified as suitable screening targets in urine using liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS).[3] The study also determined the limits of identification (LOI) in human urine for the parent compounds and their acetylated N-dealkylation metabolites using gas chromatography-mass spectrometry (GC-MS).[3]
| Analytical Method | Analyte | Limit of Identification (LOI) in Human Urine |
| LC-HRMS/MS | Deschloroketamine derivatives | 10 µg/L |
| GC-MS | Acetylated N-dealkylation metabolites | 1 mg/L |
Data from Meyer et al. (2024).
This data suggests that while both parent drug and its N-dealkylated metabolite are detectable in urine, LC-HRMS/MS offers significantly lower limits of identification, making it a more sensitive technique for detection.
Experimental Protocols
Accurate detection and quantification of Deschloronorketamine require robust and validated analytical methods. Below are detailed methodologies for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Deschloronorketamine in Human Urine
This protocol is adapted from validated methods for the analysis of ketamine and its analogues in urine.[4][5][6]
1. Sample Preparation: Dilute-and-Shoot
-
To 20 µL of urine sample in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., Deschloronorketamine-d4 in methanol).
-
Vortex for 10 seconds.
-
Add 930 µL of the initial mobile phase (e.g., 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water).
-
Vortex again for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deschloronorketamine: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
Deschloronorketamine-d4 (IS): Precursor ion > Product ion
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Quantification of Deschloronorketamine in Human Urine
This protocol is based on established GC-MS methods for the analysis of ketamine and its metabolites.[7][8][9][10]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of urine, add an internal standard (e.g., Deschloronorketamine-d4).
-
Vortex and centrifuge at 3000 x g for 10 minutes.
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (B78521) (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate (B1210297) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Analytical Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Deschloronorketamine: Target ion 1 (Quantifier), Target ion 2 (Qualifier), Target ion 3 (Qualifier)
-
Deschloronorketamine-d4 (IS): Target ion 1, Target ion 2
-
Visualizing the Metabolic Pathway and Analytical Workflow
To further clarify the concepts discussed, the following diagrams illustrate the metabolic fate of Deschloroketamine and a typical analytical workflow for biomarker validation.
Caption: Metabolic pathway of Deschloroketamine.
Caption: Experimental workflow for biomarker validation.
Conclusion
Based on the available evidence, Deschloronorketamine is a robust and reliable biomarker of exposure to Deschloroketamine . It is a major metabolite found in significant concentrations, making it readily detectable in urine. While other metabolites exist, their lower concentrations make them less ideal as primary biomarkers. For sensitive and specific detection, LC-MS/MS is the recommended analytical technique. The provided experimental protocols offer a starting point for laboratories to develop and validate their own methods for the routine monitoring of Deschloroketamine exposure. Further studies with controlled administration in humans would be beneficial to definitively establish the urinary excretion profiles and further solidify the position of Deschloronorketamine as the primary urinary biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and identification of deschloroketamine metabolites in rats' urine and a quantification method for deschloroketamine and metabolites in rats' serum and brain tissue using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. algimed.com [algimed.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Determination of ketamine and metabolites in urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "A fast GC-MS screening procedure for ketamine and its metabolites in u" by H.-R. Lin and A.-C. Lua [jfda-online.com]
- 10. asianpubs.org [asianpubs.org]
A Comparative Analysis of the Potency of Ketamine and Its Key Analogs
Introduction
Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has a well-established role in anesthesia and a growing application in the treatment of depression.[1][2][3] Its therapeutic and psychoactive effects are primarily mediated by blocking the ion channel of the NMDA receptor.[2][4] The structure of ketamine has given rise to numerous analogs, developed to investigate structure-activity relationships or emerging as novel psychoactive substances. This guide provides a comparative analysis of the potency of ketamine against two of its most significant and well-studied derivatives: its primary metabolite, norketamine, and its dechlorinated analog, deschloroketamine (B12793670) (DCK).
It is important to note that for the compound Deschloronorketamine (the N-demethylated version of deschloroketamine), there is a significant lack of published, peer-reviewed scientific data. Therefore, a direct, data-driven comparison is not currently feasible. This guide will instead focus on the effects of the two key structural modifications—N-demethylation (ketamine to norketamine) and dechlorination (ketamine to deschloroketamine)—to provide insight into the parent compound's structure-activity relationships.
Quantitative Comparison of Potency at the NMDA Receptor
The primary mechanism of action for ketamine and its analogs is the blockade of the NMDA receptor.[1][5] Potency is commonly quantified by the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these metrics indicates a higher binding affinity and greater potency, respectively. The data summarized below is derived from in vitro radioligand binding and functional assays.
| Compound | Metric | Value (μM) | Receptor/Assay Condition | Source |
| (S)-Ketamine | Kᵢ | 0.3 | [³H]MK-801 Binding (Rat Cortex) | [6] |
| (R)-Ketamine | Kᵢ | 1.4 | [³H]MK-801 Binding (Rat Cortex) | [6] |
| (R,S)-Ketamine | Kᵢ | 0.119 ± 0.01 | [³H]MK-801 Binding | [7] |
| (S)-Norketamine | Kᵢ | 1.7 | [³H]MK-801 Binding (Rat Cortex) | [6] |
| (R)-Norketamine | Kᵢ | 13 | [³H]MK-801 Binding (Rat Cortex) | [6] |
| (R,S)-Norketamine | Kᵢ | 0.97 ± 0.1 | [³H]MK-801 Binding | [7] |
| (R,S)-Norketamine | IC₅₀ | 2.0 | NMDA-evoked currents (Cell-based assay) | [8] |
| Deschloroketamine (DCK) | IC₅₀ | Comparable to Ketamine | NMDA Receptor Activity (HEK293 cells) | [9][10] |
| (S)-Deschloroketamine | IC₅₀ | More potent than (S)-Ketamine | NMDA Receptor Activity (HEK293 cells) | [9][10] |
Analysis of Comparative Potency:
-
Ketamine vs. Norketamine: The N-demethylation of ketamine to form norketamine generally results in a decrease in potency at the NMDA receptor. Data shows that (S)-Norketamine has an approximately 5.7-fold lower affinity (higher Kᵢ) than its parent compound (S)-Ketamine.[6] Similarly, racemic norketamine is roughly 4 to 8-fold less potent than racemic ketamine.[7][8] Despite this reduction, norketamine is not an inactive metabolite; it retains significant NMDA receptor antagonist activity and is believed to contribute to the overall clinical effects of ketamine, particularly after oral administration.[6][11]
-
Ketamine vs. Deschloroketamine (DCK): The removal of the chlorine atom from the phenyl ring of ketamine to form deschloroketamine results in a compound with comparable, and in the case of the S-enantiomer, potentially greater potency.[9][10] Studies on HEK293 cells expressing human NMDA receptors indicate that DCK's antagonist activity is comparable to that of ketamine, with S-DCK being more potent.[9][10] Anecdotal reports from recreational users also suggest that DCK is more potent than ketamine.[12]
Experimental Methodologies
The data presented in this guide are derived from established in vitro pharmacological assays. The following are detailed protocols representative of the methods used to determine the potency of these compounds.
1. Radioligand Binding Assay for NMDA Receptor Affinity (Kᵢ)
This assay measures the affinity of a compound for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.
-
Objective: To determine the inhibitory constant (Kᵢ) of test compounds (e.g., ketamine, norketamine) by measuring their ability to displace a radiolabeled ligand, typically [³H]MK-801, from the NMDA receptor.
-
Tissue Preparation: Cortical tissue from adult rats is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing cell membranes is washed multiple times to remove endogenous ligands.
-
Assay Protocol:
-
The membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand [³H]MK-801.
-
Varying concentrations of the unlabeled test compound (the "displacer," e.g., S-ketamine) are added to the incubation mixture.
-
The mixture is incubated, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis: The radioactivity trapped on the filters is quantified using liquid scintillation counting. The data are used to generate a displacement curve, from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation.[13]
2. Cell-Based Functional Assay for NMDA Receptor Antagonism (IC₅₀)
This assay measures the functional consequence of NMDA receptor binding, i.e., the inhibition of ion flow through the channel.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound by measuring its ability to block NMDA-induced currents in cells expressing NMDA receptors.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are genetically engineered to express specific human NMDA receptor subunits (e.g., GluN1 and GluN2A).[9]
-
Electrophysiology (Patch-Clamp):
-
A single cell is selected, and a glass micropipette forms a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration).
-
The cell is held at a negative membrane potential (e.g., -60 mV).
-
The NMDA receptor agonist (e.g., 10 µM NMDA) along with a co-agonist (e.g., glycine) is applied to the cell, causing the NMDA receptor channels to open and generating an inward electrical current.
-
After establishing a stable baseline current, the agonist solution is applied again, this time in the presence of varying concentrations of the antagonist (e.g., ketamine or DCK).
-
-
Data Analysis: The magnitude of the inward current is measured in the absence and presence of the antagonist. The percentage of inhibition is calculated for each concentration of the antagonist. These data are plotted to generate a concentration-response curve, from which the IC₅₀ value is determined.[8]
Structural Relationships and Synthesis Pathway
The relationship between ketamine and its derivatives can be visualized as a series of chemical modifications from the parent structure.
This diagram illustrates the synthetic and metabolic pathways connecting ketamine to norketamine, deschloroketamine, and the less-studied deschloronorketamine. Each transformation represents a specific chemical modification that alters the pharmacological profile of the resulting compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of ketamine action on human NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketamine - Wikipedia [en.wikipedia.org]
- 5. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norketamine, the main metabolite of ketamine, is a non-competitive NMDA receptor antagonist in the rat cortex and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-like effects of ketamine, norketamine and dehydronorketamine in forced swim test: Role of activity at NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic, pharmacodynamic, and behavioural studies of deschloroketamine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism and metabolomics of ketamine: a toxicological approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ketamine analogues multiplying in Hong Kong | HKMJ [hkmj.org]
- 13. benchchem.com [benchchem.com]
Assessing the Specificity of a Deschloronorketamine Antibody: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of a hypothetical, high-specificity monoclonal antibody for Deschloronorketamine (DCNK), a metabolite of the designer drug Deschloroketamine. The following analysis is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons with relevant compounds and detailed experimental data to underscore the antibody's specificity.
Introduction
The emergence of novel psychoactive substances (NPS) necessitates the development of highly specific analytical tools for their detection. Deschloronorketamine is a primary metabolite of Deschloroketamine, a ketamine analog. Due to structural similarities with ketamine and its metabolites, cross-reactivity can be a significant challenge in immunoassay development. This guide details the specificity of a newly developed anti-Deschloronorketamine antibody, presenting data from key immunoassays.
Comparative Cross-Reactivity Analysis
The specificity of the anti-Deschloronorketamine antibody was evaluated against structurally related compounds, including ketamine, norketamine, and hydroxynorketamine. The cross-reactivity was determined using competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Data
The cross-reactivity was calculated using the following formula:
Cross-reactivity (%) = (IC50 of Deschloronorketamine / IC50 of competing compound) x 100
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Deschloronorketamine | 5.2 | 100 |
| Ketamine | 3,846 | 0.14 |
| Norketamine | 1,250 | 0.42 |
| Hydroxynorketamine | >10,000 | <0.05 |
Surface Plasmon Resonance (SPR) Data
SPR analysis was employed to determine the binding kinetics and affinity of the antibody to various compounds. A lower equilibrium dissociation constant (KD) indicates a higher binding affinity.
| Compound | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (M) |
| Deschloronorketamine | 1.2 x 10^5 | 6.5 x 10^-4 | 5.4 x 10^-9 |
| Ketamine | No significant binding detected | - | - |
| Norketamine | 4.1 x 10^3 | 8.2 x 10^-3 | 2.0 x 10^-6 |
| Hydroxynorketamine | No significant binding detected | - | - |
Structural Comparison of Analytes
The specificity of the antibody is rooted in its ability to distinguish subtle structural differences between Deschloronorketamine and related molecules.
Caption: Chemical structures of Deschloronorketamine and related compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Competitive ELISA Protocol
This assay quantifies Deschloronorketamine by measuring the competition between unlabeled DCNK in the sample and a fixed amount of labeled DCNK for binding to the immobilized anti-DCNK antibody.
Caption: Workflow for the competitive ELISA.
Methodology:
-
Coating: A 96-well microplate is coated with 100 µL/well of the anti-Deschloronorketamine antibody (1 µg/mL in PBS) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with wash buffer (PBS containing 0.05% Tween 20).
-
Blocking: 200 µL/well of blocking buffer (1% BSA in PBS) is added and incubated for 1 hour at room temperature.
-
Competition: 50 µL of either the standard or sample is added to each well, followed by 50 µL of Deschloronorketamine-horseradish peroxidase (HRP) conjugate. The plate is then incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with wash buffer.
-
Substrate Addition: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well and incubated for 15 minutes at room temperature in the dark.
-
Stopping Reaction: The reaction is stopped by adding 50 µL of 2M H2SO4 to each well.
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The concentration of Deschloronorketamine in the samples is inversely proportional to the signal intensity.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique used to measure the binding kinetics of the anti-DCNK antibody to various compounds in real-time.[1][2]
Caption: Workflow for Surface Plasmon Resonance analysis.
Methodology:
-
Immobilization: The anti-Deschloronorketamine antibody is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: The analytes (Deschloronorketamine, ketamine, norketamine, and hydroxynorketamine) are diluted in running buffer (HBS-EP+) to a range of concentrations (e.g., 1 nM to 1 µM).
-
Association: Each analyte concentration is injected over the sensor surface for 180 seconds to monitor the association phase.
-
Dissociation: Running buffer is then flowed over the chip for 300 seconds to monitor the dissociation phase.
-
Regeneration: The sensor surface is regenerated between analyte injections using a pulse of glycine-HCl (pH 2.5).
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[3]
Conclusion
The presented data demonstrates the high specificity of the anti-Deschloronorketamine antibody. The competitive ELISA results show minimal cross-reactivity with closely related compounds, and the SPR analysis confirms a high binding affinity exclusively for Deschloronorketamine. These findings validate the antibody's suitability for the specific and sensitive detection of Deschloronorketamine in complex biological matrices, making it a valuable tool for forensic toxicology and clinical research.
References
- 1. Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
Comparative Analysis of Deschloronorketamine Distribution in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Deschloronorketamine (DCNK) levels in various biological matrices. Due to the limited availability of studies that simultaneously quantify DCNK across multiple sample types, this document synthesizes findings from research on the closely related parent compound, Deschloroketamine (B12793670) (DCK). The data presented offers insights into the relative distribution of these compounds, which is critical for pharmacokinetic studies, forensic toxicology, and clinical monitoring. It is important to note that the presented data is collated from different studies and may not be directly comparable due to varying experimental conditions.
Quantitative Data Summary
The following table summarizes the reported concentrations of Deschloroketamine (DCK), a proxy for Deschloronorketamine (DCNK), in different biological samples from forensic case reports.
| Biological Sample | Compound | Concentration Range | Reference |
| Blood (post-mortem) | Deschloroketamine (DCK) | 8 - 350 µg/L | [1] |
| Hair (post-mortem) | Deschloroketamine (DCK) | 65 - 8119 pg/mg | [1] |
Experimental Protocols
Detailed methodologies for the analysis of Deschloroketamine and its metabolites are crucial for reproducible and reliable results. Below are summarized protocols for blood, hair, and urine analysis based on established methods for related compounds.
Analysis of Deschloroketamine in Blood
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of whole blood, add an internal standard.
-
Perform protein precipitation with an appropriate solvent (e.g., acetonitrile).
-
Centrifuge the sample to separate the supernatant.
-
Dilute the supernatant with a buffer to adjust the pH.
-
Apply the diluted supernatant to a conditioned SPE cartridge (e.g., mixed-mode cation exchange).
-
Wash the cartridge with a series of solvents to remove interferences.
-
Elute the analyte of interest using a suitable elution solvent (e.g., a mixture of organic solvent and a volatile base).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for analysis.
2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution program. The mobile phase typically consists of an aqueous component with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for the parent drug and its metabolites for quantification.
Analysis of Deschloroketamine in Hair
1. Sample Preparation: Decontamination and Extraction
-
Wash hair segments sequentially with solvents such as dichloromethane (B109758) and methanol (B129727) to remove external contamination.
-
Dry the washed hair segments thoroughly.
-
Pulverize or cut the hair into small pieces.
-
Incubate the hair sample in an extraction solvent (e.g., methanol with an acid or base) overnight at an elevated temperature to extract the analytes.
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute the residue for analysis.
2. Instrumental Analysis: LC-MS/MS
-
The instrumental analysis follows a similar procedure to that described for blood samples, with adjustments to the chromatography gradient and MS parameters as needed to optimize for the hair matrix.
Analysis of Deschloronorketamine in Urine
1. Sample Preparation: Dilute-and-Shoot or SPE
-
Dilute-and-Shoot: For a rapid screening approach, urine samples can be centrifuged, and the supernatant is diluted with an appropriate buffer or mobile phase before direct injection into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE): For lower detection limits and cleaner extracts, an SPE procedure similar to that for blood can be employed. The urine sample is first subjected to enzymatic hydrolysis if glucuronide-conjugated metabolites are of interest.
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS
-
GC-MS: After extraction, the sample can be derivatized to improve the volatility and chromatographic properties of the analytes. The derivatized extract is then injected into a GC-MS system for separation and detection.
-
LC-MS/MS: This is the more common and sensitive method. The procedure is similar to that for blood and hair analysis.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of a substance in different biological samples.
Caption: Workflow for analyzing analyte levels in biological samples.
References
A Comparative Guide to the In Vitro and In Vivo Metabolism of Deschloronorketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of deschloronorketamine, a primary metabolite of the dissociative anesthetic deschloroketamine (B12793670). Understanding the metabolic fate of this compound is crucial for toxicology, pharmacology, and drug development. This document summarizes key findings from preclinical studies, presenting data in a clear, comparative format, and includes detailed experimental protocols for reproducibility.
Executive Summary
Deschloronorketamine undergoes more extensive metabolism in vivo compared to in vitro systems like pooled human liver microsomes (pHLMs). While in vitro studies primarily show the formation of monohydroxylated metabolites, in vivo studies in rat models reveal a broader range of biotransformations. These include multiple hydroxylations and subsequent Phase II conjugation, specifically glucuronidation. This disparity highlights the limitations of relying solely on in vitro models for predicting the complete metabolic profile of a compound.
Data Presentation: In Vitro vs. In Vivo Metabolite Comparison
The following table summarizes the identified metabolites of deschloronorketamine in both in vitro (pooled human liver microsomes) and in vivo (rat urine) settings.
| Metabolite Class | In Vitro (pHLMs) | In Vivo (Rat Urine) |
| Parent Compound | Deschloronorketamine | Deschloronorketamine |
| Phase I Metabolites | ||
| Monohydroxy-deschloronorketamine | Detected | Detected |
| Dihydroxy-deschloronorketamine | Not Detected | Detected |
| Dihydro-deschloronorketamine | Not Detected | Detected |
| Phase II Metabolites | ||
| Deschloronorketamine-glucuronide | Not Detected | Detected |
Metabolic Pathways of Deschloronorketamine
The metabolic pathway of deschloronorketamine involves initial Phase I oxidation reactions followed by Phase II conjugation. The primary route of metabolism is hydroxylation, with further conjugation of the hydroxylated metabolites.
Caption: Metabolic pathways of Deschloronorketamine in vitro and in vivo.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Metabolism with Pooled Human Liver Microsomes (pHLMs)
This protocol is based on studies investigating the metabolism of deschloroketamine derivatives[1].
-
Incubation Mixture:
-
Pooled human liver microsomes (pHLMs) at a final protein concentration of 1 mg/mL.
-
Deschloronorketamine (substrate) at a specified concentration (e.g., 10 µM).
-
NADPH-regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate (B84403) buffer (pH 7.4).
-
-
Incubation Conditions:
-
The reaction is initiated by the addition of the NADPH-regenerating system.
-
Incubation is carried out at 37°C for a specific time period (e.g., 60 minutes).
-
The reaction is terminated by adding a cold organic solvent, such as acetonitrile.
-
-
Sample Analysis:
-
The terminated incubation mixture is centrifuged to precipitate proteins.
-
The supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.
-
Metabolite identification and quantification are performed using liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS).
-
In Vivo Metabolism in Wistar Rats
This protocol is adapted from studies on the in vivo metabolism of deschloroketamine and its derivatives in rats[1][2].
-
Animal Model:
-
Male Wistar rats are used for the study.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
-
Drug Administration:
-
Deschloroketamine is administered to the rats, typically via a single dose (e.g., 10 mg/kg body weight) through oral gavage or subcutaneous injection.
-
-
Sample Collection:
-
Urine and feces are collected over a 24-hour period using metabolic cages.
-
Blood samples can also be collected at specific time points to determine the pharmacokinetic profile.
-
-
Sample Preparation:
-
Urine samples are often treated with β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites.
-
Extraction of metabolites from urine and plasma is typically performed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
-
Sample Analysis:
-
The extracted and concentrated samples are analyzed by LC-HRMS/MS to identify and quantify the metabolites.
-
Discussion of Findings
The comparison of in vitro and in vivo metabolism data for deschloronorketamine reveals several key differences. The in vivo environment facilitates more extensive metabolism, including the formation of dihydroxylated and reduced metabolites, which are not observed in pHLM incubations[1]. Furthermore, Phase II conjugation, specifically glucuronidation, is a significant metabolic pathway in vivo but is absent in standard microsomal assays that lack the necessary cofactors (UDPGA) and transport mechanisms[1].
These findings underscore the importance of utilizing both in vitro and in vivo models to obtain a comprehensive understanding of a drug's metabolic fate. While in vitro systems are valuable for initial screening and identifying the primary metabolic pathways and enzymes involved, in vivo studies are essential for capturing the full spectrum of metabolites, including those formed through sequential reactions and conjugation. For deschloronorketamine, the data suggests that relying solely on in vitro results would significantly underestimate its metabolic clearance and the diversity of its metabolites. This has important implications for predicting potential drug-drug interactions and understanding the overall toxicological and pharmacological profile of the compound.
References
Validating the Stability of Deschloronorketamine in Stored Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the stability of Deschloronorketamine in various biological matrices. Due to the limited availability of direct stability data for Deschloronorketamine, this document leverages extensive research on its parent compound, ketamine, and other relevant new psychoactive substances (NPS) to offer a comprehensive protocol for establishing its stability profile.
Comparative Stability of Arylcyclohexylamines
Understanding the stability of related compounds is crucial for predicting and validating the stability of Deschloronorketamine. The following table summarizes the known stability of ketamine and other NPS under various storage conditions. This data serves as a benchmark for designing and interpreting stability studies for Deschloronorketamine.
Table 1: Comparative Stability of Ketamine and Other New Psychoactive Substances in Biological Samples
| Compound | Matrix | Storage Temperature | Duration | Stability Findings |
| Ketamine | Whole Blood | Room Temperature | Up to 120 hours | Stable.[1] |
| 4°C | Up to 120 hours | Stable.[1] | ||
| Plasma | -20°C | Up to 10 weeks | Stable.[2] | |
| Up to 3 months | Stable. | |||
| Norketamine | Whole Blood | Room Temperature | Up to 120 hours | Stable.[1] |
| 4°C | Up to 120 hours | Stable.[1] | ||
| Plasma | -20°C | Up to 10 weeks | Stable.[2] | |
| Dehydronorketamine | Plasma | -20°C | Up to 10 weeks | Stable.[2] |
| Synthetic Cathinones (e.g., 4-CMC) | Blood | Room Temperature (24°C) | < 1 day (half-life) | Unstable.[3] |
| Refrigerated (5°C) | 4 days (half-life) | Unstable.[3] | ||
| Frozen (-26°C) | 32 days (half-life) | More stable than at higher temperatures.[3] | ||
| Other NPS (e.g., 4-MEC) | Blood | Room Temperature (20-23°C) | 14 days | Became undetectable. |
| Plasma | Room Temperature (20-23°C) | 14 days | 54% loss. |
Note: The stability of new psychoactive substances can be highly variable and is dependent on the specific compound, matrix, temperature, pH, and exposure to light.[4] Therefore, empirical validation for each analyte of interest is critical.
Experimental Protocol for Deschloronorketamine Stability Validation
This section outlines a comprehensive protocol for assessing the short-term and long-term stability of Deschloronorketamine in stored biological samples. The methodology is adapted from established protocols for ketamine and other NPS.[5][6][7][8]
Materials and Reagents
-
Deschloronorketamine analytical standard
-
Internal standard (e.g., Deschloronorketamine-d4)
-
Control blank biological matrices (whole blood, plasma, urine) from verified sources
-
Anticoagulants for whole blood (e.g., EDTA, sodium fluoride)
-
Organic solvents (e.g., methanol, acetonitrile) of HPLC grade
-
Formic acid or ammonium (B1175870) formate (B1220265) for mobile phase preparation
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
Storage vials (e.g., polypropylene (B1209903) or glass)
Sample Preparation
-
Spiking: Prepare stock solutions of Deschloronorketamine in a suitable solvent (e.g., methanol). Spike fresh, blank biological matrices to achieve low, medium, and high concentrations within the expected analytical range.
-
Aliquoting: Aliquot the spiked samples into individual storage vials for each time point and storage condition to avoid repeated freeze-thaw cycles.
-
Baseline Analysis (T=0): Immediately after spiking, analyze a set of aliquots to establish the baseline concentration.
Storage Conditions and Time Points
-
Short-Term Stability:
-
Room Temperature (e.g., 20-25°C): 0, 2, 4, 8, 24, 48, 72 hours
-
Refrigerated (e.g., 4°C): 0, 24, 48, 72 hours, 7 days
-
-
Long-Term Stability:
-
Frozen (e.g., -20°C and -80°C): 0, 7, 14, 30, 60, 90, 180 days
-
-
Freeze-Thaw Stability:
-
Subject aliquots to three to five freeze-thaw cycles (-20°C to room temperature). Analyze after the final thaw.
-
Analytical Methodology
A validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is recommended for its high sensitivity and selectivity.[5][9] The method should be validated for linearity, accuracy, precision, selectivity, and matrix effects according to established guidelines.
-
Extraction: Develop a robust extraction method (SPE or LLE) to isolate Deschloronorketamine and the internal standard from the biological matrix.
-
Chromatography: Utilize a suitable LC column (e.g., C18) and mobile phase gradient to achieve chromatographic separation from endogenous matrix components and potential degradation products.
-
Mass Spectrometry: Employ multiple reaction monitoring (MRM) to specifically detect and quantify Deschloronorketamine and its internal standard.
Data Analysis
Calculate the mean concentration and standard deviation for each time point and condition. Express the stability as the percentage of the initial (T=0) concentration remaining. The analyte is generally considered stable if the mean concentration is within ±15% of the baseline concentration.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for stability testing and a generalized metabolic pathway for arylcyclohexylamines.
Caption: Experimental workflow for Deschloronorketamine stability validation.
Caption: Generalized metabolic pathway of arylcyclohexylamines.
References
- 1. Ketamine and Norketamine Stability in Whole Blood at Ambient and 4°C Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug stability in forensic toxicology | RTI [rti.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Deschloronorketamine Hydrochloride: A Guide for Laboratory Professionals
Ann Arbor, Michigan - For researchers, scientists, and drug development professionals, the proper disposal of research chemicals is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Deschloronorketamine Hydrochloride, a research chemical belonging to the arylcyclohexylamine class. Adherence to these protocols is imperative to ensure personnel safety, prevent environmental contamination, and comply with federal and state regulations.
This compound is classified as a research chemical and may be subject to regulation as a controlled substance analog depending on the jurisdiction. Therefore, its disposal must be handled with the utmost care and in accordance with all applicable laws. The U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA) have established stringent guidelines for the disposal of controlled and hazardous substances. A primary principle is that controlled substances must be rendered "non-retrievable" before disposal.[1][2] Furthermore, the sewering of hazardous pharmaceutical waste is strictly prohibited to prevent contamination of water supplies.[3][4]
The preferred and most secure method for the disposal of this compound is to utilize a DEA-registered reverse distributor.[5][6] These specialized services are authorized to handle and dispose of controlled substances in a compliant manner, ensuring proper documentation and destruction.
In situations where a reverse distributor is not accessible, on-site chemical degradation may be considered as a secondary option. This approach must be conducted with rigorous safety measures and a thorough understanding of the chemical reactions involved. The following experimental protocol is based on the oxidative degradation of related compounds and is designed to render this compound non-retrievable.
On-Site Chemical Degradation Protocol: Oxidative Degradation
This protocol outlines a method for the chemical degradation of this compound using common laboratory reagents. It is crucial to perform a risk assessment before proceeding and to conduct the procedure in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Material/Reagent | Specification | Purpose |
| Deschloronorketamine HCl | To be disposed | --- |
| Potassium permanganate (B83412) (KMnO₄) | ACS grade | Oxidizing agent |
| Sulfuric acid (H₂SO₄) | Concentrated (98%) | To create an acidic environment for oxidation |
| Sodium bisulfite (NaHSO₃) | ACS grade | To quench excess permanganate |
| Sodium hydroxide (B78521) (NaOH) | 1 M solution | For final neutralization |
| Distilled water | --- | For dilutions and quenching |
| pH paper or meter | --- | To monitor the pH of the final solution |
| Glass beakers or flasks | Appropriate size | Reaction vessel |
| Magnetic stirrer and stir bar | --- | For mixing |
Experimental Procedure
Step 1: Preparation of the Reaction Mixture
-
Carefully weigh the amount of this compound to be degraded.
-
Dissolve the this compound in a suitable volume of distilled water in a glass beaker or flask. The final concentration should not exceed 10 mg/mL.
-
Place the beaker/flask on a magnetic stirrer and add a stir bar. Begin stirring to ensure the solution is homogenous.
Step 2: Acidification
-
While stirring, slowly and carefully add concentrated sulfuric acid to the solution to achieve a final concentration of approximately 2 M. Caution: The addition of concentrated sulfuric acid to water is highly exothermic. Add the acid dropwise and allow the solution to cool as needed.
Step 3: Oxidation
-
Slowly add a 1.5 molar excess of potassium permanganate to the acidic solution. The solution will turn a deep purple color.
-
Allow the reaction to proceed at room temperature with continuous stirring for a minimum of 12 hours. This extended reaction time helps to ensure complete degradation of the arylcyclohexylamine structure.
Step 4: Quenching Excess Oxidant
-
After the 12-hour reaction period, there will likely be residual potassium permanganate. To neutralize the excess oxidant, slowly add a saturated solution of sodium bisulfite dropwise until the purple color disappears and the solution becomes colorless or a pale yellow/brown due to the formation of manganese dioxide.
Step 5: Neutralization and Disposal
-
Once the excess oxidant is quenched, neutralize the solution by slowly adding 1 M sodium hydroxide until the pH is between 6.0 and 8.0. Monitor the pH carefully using a pH meter or pH paper.
-
The resulting solution, now containing degraded products, can be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.[5][7] It is imperative to consult with your EHS department for specific institutional procedures for the disposal of treated chemical waste.
Disposal Workflow and Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Signaling Pathway for Oxidative Degradation
The chemical degradation process follows a logical pathway to ensure the complete breakdown of the parent compound.
Caption: Chemical pathway for the oxidative degradation of Deschloronorketamine HCl.
By adhering to these guidelines and protocols, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is always recommended to consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Recent Advances in Advanced Oxidation Processes for Degrading Pharmaceuticals in Wastewater—A Review | MDPI [mdpi.com]
Personal protective equipment for handling Deschloronorketamine Hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of Deschloronorketamine Hydrochloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating potential risks.
Hazard Assessment
Deschloronorketamine is a metabolite of deschloroketamine.[2] The parent compound, Deschloroketamine, is classified as toxic if swallowed, in contact with skin, or inhaled, and may cause damage to the central nervous system and visual organs.[1] Therefore, it is prudent to assume this compound may present similar health risks. All laboratory personnel should adhere to universal precautions and the principle of minimizing chemical exposure.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios. All PPE should be inspected for integrity before use.[4]
| Activity | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Solid Compound (Weighing, Aliquoting) | Double-gloving with chemotherapy-rated gloves is recommended.[5] | Safety glasses with side shields or splash goggles.[5] | Disposable, cuffed gown resistant to chemical permeation.[5] | NIOSH-certified N95 or N100 respirator if handling powders outside of a containment system.[6] |
| Preparing Solutions | Double-gloving with chemotherapy-rated gloves.[5] | Chemical splash goggles and a face shield if there is a risk of splashing.[5] | Disposable, cuffed gown resistant to chemical permeation.[5] | Not generally required if performed in a certified chemical fume hood. |
| Administering the Compound (In Vitro/In Vivo) | Single pair of appropriate chemical-resistant gloves. | Safety glasses. | Standard lab coat. | Not required if aerosols are not generated. |
| Cleaning and Decontamination | Double-gloving with heavy-duty gloves. | Chemical splash goggles. | Chemical-resistant gown or apron. | Not required unless dealing with a large spill of volatile solvent. |
| Waste Disposal | Double-gloving with appropriate chemical-resistant gloves.[5] | Safety glasses or splash goggles. | Disposable, cuffed gown. | Not required. |
Engineering Controls
Engineering controls are the primary means of controlling exposure.[7]
-
Ventilation: All work with solid this compound that may generate dust, and all procedures involving volatile solvents, should be conducted in a certified laboratory chemical hood to minimize inhalation exposure.[3] General room ventilation is sufficient for handling sealed containers.[7]
-
Containment: For weighing powders, a ventilated balance enclosure or powder containment hood is recommended to prevent the generation of airborne particles.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition.[4] Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Solubilization: Add the solvent to the solid to prepare a solution. If sonication is required, ensure the vial is securely capped.
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container, as directed by the product information.[8]
-
Spill Management: In case of a spill, evacuate non-essential personnel.[7] Contain the spill with absorbent material (e.g., sand, diatomite).[1] Clean the area thoroughly.[7] All materials used for cleanup should be disposed of as hazardous waste.[7]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Contaminated PPE: Place all used gloves, gowns, and other disposable PPE in a designated, sealed biohazard bag or container for hazardous waste.[5]
-
Sharps: Needles and syringes must not be recapped and should be placed directly into a sharps container.[5]
-
Chemical Waste:
-
Unused this compound and solutions should be treated as hazardous chemical waste.
-
Do not dispose of this chemical down the drain.[9]
-
The preferred method for disposal is through a licensed chemical waste management company or a drug take-back program.[9][10]
-
If such services are unavailable, the compound can be inactivated by mixing it with an unappealing substance like dirt or cat litter, sealing it in a plastic bag, and disposing of it in the regular trash, provided local regulations allow this.[11]
-
-
Empty Containers: Remove or deface all labels from the original container to protect confidential information before recycling or discarding.[11]
Procedural Workflow Diagram
Caption: Workflow for PPE selection, task execution, and disposal for Deschloronorketamine HCl.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
